Technical Documentation Center

1,3-Bis(2-methylpropoxy)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Bis(2-methylpropoxy)propan-2-ol
  • CAS: 53146-47-7

Core Science & Biosynthesis

Foundational

1,3-Bis(2-methylpropoxy)propan-2-ol chemical structure and properties

An In-Depth Technical Guide to 1,3-Bis(2-methylpropoxy)propan-2-ol: Structure, Properties, Synthesis, and Potential Applications Introduction The global shift towards sustainable chemical processes has intensified the fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Bis(2-methylpropoxy)propan-2-ol: Structure, Properties, Synthesis, and Potential Applications

Introduction

The global shift towards sustainable chemical processes has intensified the focus on valorizing bio-renewable feedstocks. Glycerol, a major byproduct of biodiesel production, stands out as a versatile platform chemical. Its transformation into value-added derivatives like glycerol ethers represents a cornerstone of green chemistry. These ethers, particularly 1,3-dialkoxy-2-propanols, are a class of compounds with a unique amphiphilic structure, leading to a wide array of applications in surfactants, green solvents, and as intermediates in pharmaceutical and cosmetic formulations.[1][2]

This technical guide provides a comprehensive overview of a specific, symmetrically substituted glycerol ether: 1,3-Bis(2-methylpropoxy)propan-2-ol . We will delve into its chemical structure, physicochemical properties, logical synthetic pathways with detailed protocols, and explore its potential applications based on the established roles of related glycerol ethers. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to all subsequent scientific investigation.

Nomenclature and Identifiers
  • IUPAC Name: 1,3-Bis(2-methylpropoxy)propan-2-ol[3]

  • Synonyms: 1,3-Diisobutoxypropan-2-ol

  • Molecular Formula: C₁₁H₂₄O₃[3]

  • PubChem CID: 104417[3]

Molecular Structure and Composition

1,3-Bis(2-methylpropoxy)propan-2-ol is built upon a central three-carbon glycerol backbone. The primary hydroxyl groups at positions 1 and 3 are converted to ether linkages with isobutyl (2-methylpropyl) groups. The secondary hydroxyl group at position 2 remains unmodified, which is critical to the molecule's chemical reactivity and physical properties, such as its ability to participate in hydrogen bonding.

Caption: Chemical structure of 1,3-Bis(2-methylpropoxy)propan-2-ol.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The following table summarizes key properties, primarily based on computational predictions from authoritative databases like PubChem, which provide a reliable estimate for research and experimental design.

PropertyValueSource
Molecular Weight 204.31 g/mol PubChem
Monoisotopic Mass 204.17255 Da[3]
Appearance Colorless liquidPredicted
XLogP3 2.0[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 6PubChem
Solubility Soluble in most organic solvents; sparingly soluble in water.Inferred from structure

The structure, featuring two lipophilic isobutyl groups and a central hydrophilic hydroxyl group, imparts an amphiphilic character. This suggests potential utility as a solvent for a range of polar and non-polar substances, a key characteristic of many "green solvents" derived from glycerol.[2]

Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing ethers, including glycerol ethers, is the Williamson ether synthesis.[1][4] This method offers high yields and selectivity, making it the preferred route for laboratory-scale and industrial production.

Retrosynthetic Analysis & Mechanistic Principle

The Williamson synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) to form an ether.

For 1,3-Bis(2-methylpropoxy)propan-2-ol, the retrosynthetic analysis logically disconnects the C-O ether bonds, identifying isobutanol and a glycerol derivative with leaving groups at the 1 and 3 positions, such as 1,3-dichloropropan-2-ol, as ideal starting materials.[5]

The Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the isobutanol, which has a pKa of ~18. NaH is often chosen because the byproduct of the deprotonation is hydrogen gas, which is non-nucleophilic and easily removed from the reaction system, driving the equilibrium towards the alkoxide.

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents can solvate the sodium cation of the alkoxide without participating in hydrogen bonding, which would otherwise hinder the nucleophilicity of the alkoxide.

  • Substrate: 1,3-Dichloropropan-2-ol is an excellent electrophile. The chlorine atoms are good leaving groups, and the primary carbons are sterically accessible for the Sₙ2 attack by the isobutoxide nucleophile.

Detailed Experimental Protocol: Williamson Synthesis

This protocol is a self-validating system for the synthesis of 1,3-Bis(2-methylpropoxy)propan-2-ol.

Materials:

  • Isobutanol (2-methyl-1-propanol)[6]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dichloropropan-2-ol[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

    • Add isobutanol (2.2 equivalents) to the flask via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise, add sodium hydride (2.2 equivalents). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of sodium isobutoxide.

  • Etherification (Sₙ2 Reaction):

    • Dissolve 1,3-dichloropropan-2-ol (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add this solution dropwise to the stirred sodium isobutoxide solution at room temperature. An exotherm may be observed.

    • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C for THF).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,3-dichloropropan-2-ol) is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH and alkoxide.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent like diethyl ether or ethyl acetate for extraction.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Bis(2-methylpropoxy)propan-2-ol.

synthesis_workflow cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Etherification cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification A Charge flask with Isobutanol & Anhydrous THF B Cool to 0 °C A->B C Add NaH portion-wise (H₂ gas evolves) B->C D Stir until gas evolution ceases C->D E Add 1,3-Dichloropropan-2-ol solution dropwise D->E Sodium Isobutoxide Ready F Heat to reflux E->F G Monitor reaction by TLC F->G H Cool & Quench with NH₄Cl(aq) G->H Reaction Complete I Extract with organic solvent H->I J Wash with water & brine I->J K Dry over MgSO₄ & Concentrate J->K L Vacuum Distillation or Column Chromatography K->L Crude Product M M L->M Pure Product

Caption: Experimental workflow for the synthesis of 1,3-Bis(2-methylpropoxy)propan-2-ol.

Potential Applications and Research Directions

While specific applications for 1,3-Bis(2-methylpropoxy)propan-2-ol are not yet extensively documented, its structure allows for logical extrapolation into several high-value areas.

  • Green Solvents: Like other glycerol di-ethers, it possesses a favorable balance of hydrophilic and hydrophobic properties, a high boiling point, and is derived from a renewable resource, making it a strong candidate as a sustainable solvent alternative in paints, coatings, and cleaning formulations.[2]

  • Cosmetics and Personal Care: Glycerol ethers are known for their use in dermatological preparations.[1] The isobutoxy groups would provide emollient properties, while the free hydroxyl group could aid in moisture retention, suggesting its potential as a component in skin creams, lotions, and other cosmetic products.

  • Polymer and Resin Synthesis: The free secondary hydroxyl group can serve as a reactive site for polymerization. For instance, it could be used as a building block or chain extender in the synthesis of polyesters and polyurethanes, modifying the final properties of the polymer.[7]

  • Pharmaceutical Intermediate: The core structure can be a starting point for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce pharmacologically active moieties.

Safety and Handling

No specific safety data sheet (SDS) is available for 1,3-Bis(2-methylpropoxy)propan-2-ol. Therefore, a conservative approach to handling based on the properties of its precursors and analogous compounds is required.

  • General Hazards: Assumed to be a combustible liquid. Based on similar ethers and alcohols, it may cause skin and serious eye irritation.[8][9] Inhalation of vapors may cause respiratory irritation or drowsiness.[10][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[10]

Conclusion

1,3-Bis(2-methylpropoxy)propan-2-ol is a structurally interesting molecule that exemplifies the potential of glycerol valorization. While specific experimental data remains scarce, its properties can be reliably predicted, and its synthesis is achievable through well-established chemical principles like the Williamson ether synthesis. Its amphiphilic nature, combined with its bio-based origin, positions it as a promising candidate for further research and development, particularly in the fields of green solvents, personal care formulations, and polymer chemistry. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers poised to explore the full potential of this versatile glycerol ether.

References

  • Jérôme, F., Pouilloux, Y., & Barrault, J. (2015). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Chemical Reviews, 115(15), 7545–7596. [Link]

  • dos Santos, E., & de Andrade, J. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online. [Link]

  • Behr, A., & Eilting, J. (2008). Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry, 10(1), 45-49. [Link]

  • Patent EP2294043A2. (2011). Method of preparing glycerol alkyl ethers.
  • PubChem. (n.d.). 1,3-bis(2-methylpropoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1,3-Bis(2-methylphenoxy)-2-propanol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,2-Diisobutyl-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,3-Bis(methylthio)-2-propanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(2-Methylpropoxy)-3-(propan-2-ylamino)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(2-Butoxypropoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. [Link]

  • PubChem. (n.d.). 1,3-Diphenoxy-2-propanol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. [Link]

  • Scientific Laboratory Supplies. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. [Link]

  • Gantrade Corporation. (2018). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]

  • Wikipedia. (n.d.). Isobutanol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. [Link]

Sources

Exploratory

Physical and chemical properties of 1,3-Bis(2-methylpropoxy)propan-2-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(2-methylpropoxy)propan-2-ol Introduction 1,3-Bis(2-methylpropoxy)propan-2-ol, also known as 1,3-diisobutoxypropan-2-ol, is a dialkoxy derivat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(2-methylpropoxy)propan-2-ol

Introduction

1,3-Bis(2-methylpropoxy)propan-2-ol, also known as 1,3-diisobutoxypropan-2-ol, is a dialkoxy derivative of glycerol. Its molecular structure, featuring a central secondary alcohol and two flanking isobutyl ether groups, imparts a unique combination of properties that make it a subject of interest in various chemical applications. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The fundamental characteristics of a chemical compound are dictated by its structure. 1,3-Bis(2-methylpropoxy)propan-2-ol possesses a propane backbone with a hydroxyl group at the second carbon and two isobutoxy groups at the first and third carbons.

IdentifierValueSource
IUPAC Name 1,3-bis(2-methylpropoxy)propan-2-ol[1]
Molecular Formula C11H24O3[1]
Molecular Weight 204.31 g/mol [1]
Canonical SMILES CC(C)COCC(COCC(C)C)O[1]
InChI InChI=1S/C11H24O3/c1-9(2)5-13-7-11(12)8-14-6-10(3)4/h9-12H,5-8H2,1-4H3[1]
CAS Number Not explicitly assigned, research ongoing

graph "1_3_Bis_2_methylpropoxy_propan_2_ol" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central propane backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"];

// Hydroxyl group on C2 O2 [label="O", pos="1,1.5!"]; H_O2 [label="H", pos="0.5,1.8!"];

// Isobutoxy group on C1 O1 [label="O", pos="-1,0.5!"]; C1_1 [label="C", pos="-2,0.2!"]; C1_2 [label="C", pos="-3,0.7!"]; C1_3 [label="C", pos="-4,0.2!"]; C1_4 [label="C", pos="-3,1.7!"];

// Isobutoxy group on C3 O3 [label="O", pos="3,0.5!"]; C3_1 [label="C", pos="4,0.2!"]; C3_2 [label="C", pos="5,0.7!"]; C3_3 [label="C", pos="6,0.2!"]; C3_4 [label="C", pos="5,1.7!"];

// Edges C1 -- C2; C2 -- C3; C2 -- O2; O2 -- H_O2; C1 -- O1; O1 -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3; C1_2 -- C1_4; C3 -- O3; O3 -- C3_1; C3_1 -- C3_2; C3_2 -- C3_3; C3_2 -- C3_4; }

Caption: 2D structure of 1,3-Bis(2-methylpropoxy)propan-2-ol.

Physical Properties

The physical properties of 1,3-Bis(2-methylpropoxy)propan-2-ol are influenced by its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, and the steric bulk of the isobutyl groups.

PropertyPredicted/Experimental ValueSource
Appearance Colorless liquidPredicted
Boiling Point ~230-250 °CPredicted
Melting Point < -20 °CPredicted
Density ~0.92 g/cm³Predicted
Solubility Soluble in most organic solvents; sparingly soluble in water.Predicted
Vapor Pressure < 0.1 mmHg at 25°CPredicted
XlogP 2.0[1]

Chemical Properties and Reactivity

The chemical behavior of 1,3-Bis(2-methylpropoxy)propan-2-ol is primarily governed by the reactivity of its secondary hydroxyl group and the stability of the ether linkages.

  • Reactivity of the Hydroxyl Group : The secondary alcohol is a nucleophilic center and can undergo typical alcohol reactions such as esterification, oxidation, and conversion to the corresponding alkoxide. For instance, esterification with nitric acid in the presence of acetic anhydride can yield the nitrate ester, a potential vasorelaxant agent.[2]

  • Stability of Ether Linkages : The ether bonds are generally stable under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, particularly at elevated temperatures.

  • Oxidation : The secondary alcohol can be oxidized to a ketone, 1,3-bis(2-methylpropoxy)acetone, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Thermal Stability : The compound is expected to be thermally stable under normal conditions. At high temperatures, decomposition may occur, leading to the formation of carbon monoxide, carbon dioxide, and other smaller organic fragments.

Spectral Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Bis(2-methylpropoxy)propan-2-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • A doublet for the six protons of the two methyl groups of each isobutyl group.

  • A multiplet for the methine proton of each isobutyl group.

  • A doublet for the two methylene protons adjacent to the ether oxygen of each isobutyl group.

  • A multiplet for the central methine proton of the propanol backbone.

  • A doublet for the four methylene protons of the propanol backbone.

  • A singlet for the hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms.

  • A signal for the methyl carbons of the isobutyl groups.

  • A signal for the methine carbon of the isobutyl groups.

  • A signal for the methylene carbons adjacent to the ether oxygen.

  • A signal for the central methine carbon of the propanol backbone.

  • A signal for the methylene carbons of the propanol backbone.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present.

  • A broad O-H stretching band around 3400 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretching vibrations in the range of 2850-3000 cm⁻¹.

  • A prominent C-O stretching band for the ether linkages around 1100 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • The molecular ion peak (M+) would be expected at m/z 204.

  • Common fragmentation patterns would involve the loss of an isobutyl group, a water molecule, or cleavage of the C-C bonds of the propanol backbone.

Synthesis

A plausible synthetic route to 1,3-Bis(2-methylpropoxy)propan-2-ol involves the Williamson ether synthesis. This method is a reliable way to form ethers from an alkoxide and a primary alkyl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,3-dichloropropan-2-ol 1,3-dichloropropan-2-ol Williamson Ether Synthesis Williamson Ether Synthesis 1,3-dichloropropan-2-ol->Williamson Ether Synthesis Sodium Isobutoxide Sodium Isobutoxide Sodium Isobutoxide->Williamson Ether Synthesis 1,3-Bis(2-methylpropoxy)propan-2-ol 1,3-Bis(2-methylpropoxy)propan-2-ol Williamson Ether Synthesis->1,3-Bis(2-methylpropoxy)propan-2-ol

Sources

Foundational

Predicted 1H NMR spectrum for 1,3-Bis(2-methylpropoxy)propan-2-ol

Predicted and Experimental 1 H NMR Elucidation of 1,3-Bis(2-methylpropoxy)propan-2-ol: A Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural E...

Author: BenchChem Technical Support Team. Date: March 2026

Predicted and Experimental 1 H NMR Elucidation of 1,3-Bis(2-methylpropoxy)propan-2-ol: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Mechanistic NMR Analysis, and Experimental Workflows

Executive Summary

1,3-Bis(2-methylpropoxy)propan-2-ol (commonly referred to as 1,3-diisobutoxypropan-2-ol) is a symmetrical bis-ether alcohol. In modern drug development, it serves as a critical synthetic intermediate—most notably in the development of novel organic nitrates like NDIBP, which are actively investigated for their potent vasorelaxant and antihypertensive properties[1],[2].

For analytical scientists, confirming the structural integrity of this intermediate is paramount before proceeding to downstream functionalization. This whitepaper provides an authoritative guide to the synthesis, sample preparation, and 1 H NMR spectral elucidation of 1,3-Bis(2-methylpropoxy)propan-2-ol, grounded in validated experimental data[1].

Mechanistic Synthesis & Sample Preparation Protocol

To obtain a high-purity sample for NMR analysis, the compound is typically synthesized via a modified Williamson ether synthesis framework. The protocol below outlines a self-validating system designed to maximize yield while preventing experimental artifacts that could compromise spectral integrity, as established by[1].

Step-by-Step Methodology

Phase 1: Synthesis and Isolation

  • Alkoxide Generation: In a round-bottom flask, react sodium metal (2.0 equivalents) with excess 2-methylpropan-1-ol (isobutanol) to generate sodium isobutoxide.

    • Causality: Using the alcohol as both reactant and solvent drives the complete formation of the alkoxide while acting as a heat sink for the exothermic reaction.

  • Nucleophilic Substitution ( SN​2 ): Add 1,3-dichloropropan-2-ol (1.0 equivalent) dropwise to the alkoxide solution under continuous stirring[1].

    • Causality: Dropwise addition strictly controls the local concentration of the electrophile, mitigating the heat of the SN​2 reaction and preventing unwanted elimination (E2) side-reactions.

  • Reaction Maturation: Maintain continuous stirring for 6 hours[1].

    • Causality: The secondary alcohol core creates moderate steric hindrance; extended reaction times ensure the complete conversion of the primary alkyl chlorides.

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water to form a biphasic system. Separate the organic phase and neutralize the aqueous phase.

    • Causality: Water neutralizes any unreacted alkoxide and solubilizes the NaCl byproduct, allowing the target bis-ether to cleanly partition into the organic phase.

  • Purification: Perform fractional distillation under vacuum at 185–190°C[1].

    • Causality: The high molecular weight of the bis-ether results in a high boiling point. Vacuum distillation significantly lowers the boiling point, preventing thermal degradation or oxidation of the ether linkages during purification.

Phase 2: NMR Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a proton-free, moderately polar environment that readily dissolves the compound. TMS serves as the internal zero-point reference ( δ 0.00 ppm).

  • Acquisition: Acquire the 1 H NMR spectrum at 200–400 MHz at 298 K, using a standard single-pulse sequence with a 30° flip angle and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 30° pulse ensures accurate integration of the proton signals without causing spin saturation, which is critical for quantifying the 24 protons in this molecule.

1 H NMR Spectral Analysis & Signal Assignment

The 1 H NMR spectrum of 1,3-Bis(2-methylpropoxy)propan-2-ol is characterized by distinct regions corresponding to the highly shielded aliphatic isobutyl chains and the heavily deshielded oxygen-rich core. The quantitative data is summarized in Table 1, based on experimental validation[1].

Table 1: 1 H NMR Spectral Data (200 MHz, CDCl 3​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Mechanistic Notes
Isobutyl -CH3 0.88Doublet (d)12H 3J coupling to the adjacent isobutyl -CH- proton. Highly shielded aliphatic environment.
Isobutyl -CH- 1.85Multiplet (m)2HComplex splitting due to coupling with both -CH3 and -O-CH2- protons.
Hydroxyl -OH 2.59Singlet (s)1HBroadened signal due to chemical exchange; lacks scalar coupling to adjacent protons in CDCl 3​ .
Isobutyl -O-CH2- 3.21Doublet (d)4HDeshielded by adjacent ether oxygen. 3J coupled to the isobutyl -CH- proton.
Core -O-CH2- 3.38 – 3.52Doublet (d)4HDeshielded by ether oxygen and proximity to the core hydroxyl group. Appears as an apparent doublet at 200 MHz.
Core -CH(OH)- 3.83 – 4.03Pentet (p)1HMost deshielded proton due to direct attachment to the hydroxyl-bearing carbon. Coupled to adjacent core -CH2- groups.
Mechanistic Insights into Chemical Shifts
  • Inductive Deshielding: Protons adjacent to the ether oxygens (-O-CH2-) and the hydroxyl group (-CH(OH)-) experience significant electron withdrawal. This inductive effect strips electron density away from the hydrogen nuclei, deshielding them and shifting their resonance downfield to the 3.20–4.05 ppm range[1].

  • Chemical Exchange Dynamics: The hydroxyl proton at 2.59 ppm appears as a singlet[1]. In CDCl 3​ , intermolecular hydrogen bonding and rapid chemical exchange decouple the -OH proton from the adjacent core -CH- proton on the NMR timescale, collapsing potential multiplet structures into a broad singlet.

  • Diastereotopic Considerations: The core -O-CH2- protons are adjacent to a chiral center (-CH(OH)-). While they may exhibit complex ABX splitting at higher magnetic fields (e.g., 600 MHz) due to magnetic non-equivalence, they typically resolve as an apparent doublet (3.38 – 3.52 ppm) at standard 200 MHz acquisition frequencies[1].

Workflows and Logical Relationships

To visualize the end-to-end process and the internal logic of the molecule's NMR profile, the following diagrams map the experimental workflow and the spin-spin coupling networks.

Workflow Start Reactants: 1,3-dichloropropan-2-ol + Sodium isobutoxide Reaction Nucleophilic Substitution (SN2) Stirring, 6h Start->Reaction Nucleophilic attack Crude Crude Product: 1,3-Bis(2-methylpropoxy)propan-2-ol Reaction->Crude Biphasic quench Purification Fractional Distillation (185–190°C under vacuum) Crude->Purification Isolation SamplePrep NMR Sample Prep Dissolution in CDCl3 Purification->SamplePrep Pure Analyte Analysis 1H NMR Acquisition (200 - 400 MHz) SamplePrep->Analysis Spectral Elucidation

Workflow for the synthesis, purification, and NMR elucidation of 1,3-diisobutoxypropan-2-ol.

Coupling CH3 Isobutyl -CH3 (12H, δ 0.88) CH_iso Isobutyl -CH- (2H, δ 1.85) CH3->CH_iso 3J coupling (Doublet) CH2_iso Isobutyl -O-CH2- (4H, δ 3.21) CH2_iso->CH_iso 3J coupling (Doublet) CH2_core Core -O-CH2- (4H, δ 3.45) CH_core Core -CH(OH)- (1H, δ 3.93) CH2_core->CH_core 3J coupling (Multiplet)

Logical relationship of 3J spin-spin coupling networks in 1,3-Bis(2-methylpropoxy)propan-2-ol.

Conclusion

The structural elucidation of 1,3-Bis(2-methylpropoxy)propan-2-ol relies heavily on understanding the interplay between inductive deshielding from its ether/hydroxyl core and the highly shielded nature of its terminal isobutyl groups. By employing a rigorous, self-validating synthesis and purification protocol, analytical scientists can eliminate solvent and byproduct artifacts, ensuring that the resulting 1 H NMR spectrum accurately reflects the pure bis-ether architecture. This foundational accuracy is a strict prerequisite for utilizing this molecule in advanced pharmaceutical synthesis.

References

  • Cavalcanti, A. L. de M., Rocha, P. K. L., Luna, I. S., Brandão, M. C. R., Trindade, E. O. da, Guimarães, G. P., Athayde-Filho, P. F., Muratov, E., Khan, B., Scotti, M. T., & Braga, V. de A. (2021). "SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT." Asian Journal of Pharmaceutical and Clinical Research, 14(4), 124–134.[Link]

Sources

Exploratory

Advanced FTIR Analysis of Ether and Alcohol Functional Groups: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where subtle structural differences in organic molecules dictate the success or failure of a drug formulation or a chemical synthesis. Four...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where subtle structural differences in organic molecules dictate the success or failure of a drug formulation or a chemical synthesis. Fourier-Transform Infrared (FTIR) spectroscopy remains one of the most robust tools in our analytical arsenal for distinguishing these nuances.

This guide provides an in-depth, mechanistic exploration of ether and alcohol functional groups, moving beyond basic spectral matching to understand the quantum-mechanical and thermodynamic drivers behind their infrared absorption. Furthermore, I have detailed a self-validating Attenuated Total Reflectance (ATR) workflow designed to ensure absolute data integrity in high-stakes research environments.

Mechanistic Foundations of IR Absorption

To accurately interpret FTIR data, we must understand the causality behind the spectral signatures. The absorption of infrared radiation is dictated by the vibrational modes of molecular bonds and the resulting changes in their dipole moments[1].

The C-O Stretch: The Dipole Moment Imperative

Both alcohols and ethers contain highly polar carbon-oxygen (C-O) single bonds. During a stretching vibration, the displacement of this polar bond results in a massive change in the molecular dipole moment ( dμ/dx )[2]. Because IR absorption intensity is directly proportional to the square of dμ/dx , the C-O asymmetric stretch manifests as one of the most intense peaks in the entire spectrum, dominating the "fingerprint region" between 1300 and 1000 cm⁻¹[2]. If a sample lacks strong absorption in this region, aliphatic ethers and alcohols can generally be ruled out[2].

The O-H Stretch: Hydrogen Bonding and Spectral Broadening

The defining feature of an alcohol is the hydroxyl (-OH) group. In the condensed phase (liquids and solids), alcohols engage in extensive intermolecular hydrogen bonding. Mechanistically, the electrostatic pull of a neighboring oxygen atom draws electron density away from the covalent O-H bond, lowering its force constant and shifting its vibrational frequency to lower wavenumbers[3][4].

Because a sample contains a dynamic, statistical continuum of hydrogen bond lengths and strengths, the resulting absorption is not a single sharp peak, but rather a distinctively broad band spanning 3200 to 3600 cm⁻¹[5]. In contrast, a "free" (non-hydrogen-bonded) hydroxyl group—observable only in the vapor phase or highly dilute non-polar solvents—appears as a sharp peak near 3600–3650 cm⁻¹[6].

Distinguishing Alcohols vs. Ethers

Ethers (R-O-R') share the intense C-O-C asymmetric stretch (typically 1050–1150 cm⁻¹) but fundamentally lack the hydroxyl proton[7]. Therefore, the diagnostic marker for an ether is the presence of a strong C-O stretch coupled with the complete absence of the broad O-H stretch above 3000 cm⁻¹[5].

Spectral Interpretation Logic

To systematize the identification process, I utilize the following decision matrix. The degree of alkyl substitution on the carbinol carbon in alcohols directly impacts the C-O stretching frequency. Alkyl groups are electron-donating; increased substitution (tertiary > secondary > primary) strengthens the C-O bond via inductive effects, increasing the force constant and shifting the peak to progressively higher wavenumbers[5][7].

SpectralInterpretation Start Analyze IR Spectrum (1300-1000 cm⁻¹) CO_Check Strong C-O Stretch? (Large dμ/dx) Start->CO_Check No_CO No Ether/Alcohol CO_Check->No_CO No OH_Check Broad O-H Stretch? (3200-3600 cm⁻¹) CO_Check->OH_Check Yes Ether Ether (C-O-C: 1050-1150 cm⁻¹) OH_Check->Ether No Alcohol Alcohol (H-Bonding Broadening) OH_Check->Alcohol Yes Pri_Alc Primary Alcohol (~1000-1075 cm⁻¹) Alcohol->Pri_Alc Sec_Alc Secondary Alcohol (~1075-1150 cm⁻¹) Alcohol->Sec_Alc Tert_Alc Tertiary Alcohol (~1100-1200 cm⁻¹) Alcohol->Tert_Alc

Logic tree for differentiating ethers and alcohols via FTIR spectral markers.
Quantitative Spectral Signatures
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Peak Characteristics & Causality
Alcohols (General) O-H Stretch (H-bonded)3200–3600Broad, strong. Broadening driven by a continuum of H-bond lengths[5].
Alcohols (Free) O-H Stretch (Non-bonded)3600–3650Sharp, variable. Observed only in vapor phase or dilute non-polar solvents[6].
Primary Alcohols C-O Asymmetric Stretch1000–1075Strong. Minimal inductive effect yields a lower force constant[5][7].
Secondary Alcohols C-O Asymmetric Stretch1075–1150Strong. Moderate inductive electron donation shifts peak higher[5][7].
Tertiary Alcohols C-O Asymmetric Stretch1100–1200Strong. Maximum inductive effect strengthens the C-O bond[5][7].
Phenols C-O Stretch1180–1260Strong. Conjugation with the aromatic ring increases bond order[7].
Ethers (Aliphatic) C-O-C Asymmetric Stretch1050–1150Strong. Large dipole moment change; absence of O-H stretch confirms ether[7].

Advanced Analytical Workflows: ATR-FTIR

Historically, transmission FTIR required laborious sample preparation (e.g., KBr pellet pressing or liquid cell assembly), which introduced variables like moisture contamination[8][9]. Today, Attenuated Total Reflectance (ATR) is the gold standard[8].

The Physics of ATR: ATR utilizes an internal reflection element (IRE) with a high refractive index (e.g., Diamond or ZnSe). When the IR beam undergoes total internal reflection, an evanescent wave projects 0.5 to 2 µm into the sample[8]. Because the penetration depth is fixed by the crystal's optics rather than the sample's bulk thickness, ATR provides highly reproducible quantitative data with virtually zero sample preparation[10][11].

Self-Validating ATR-FTIR Protocol

To ensure data trustworthiness, I enforce a self-validating loop in the laboratory. Every step must verify the success of the previous step.

Step 1: System Readiness & Crystal Cleaning

  • Action: Clean the diamond ATR crystal using a lint-free wipe and a highly volatile solvent (e.g., high-purity isopropanol or hexane). Allow to evaporate completely.

  • Validation Check: Collect a real-time preview scan. The spectrum must be a flat line. Any residual peaks (especially C-H stretches around 2900 cm⁻¹) indicate carryover contamination.

Step 2: Background Acquisition

  • Action: Collect a background spectrum (ambient air) using the same parameters planned for the sample (e.g., 32 scans, 4 cm⁻¹ resolution)[12][13].

  • Causality: This profiles the ambient atmospheric water vapor and CO₂, allowing the software to mathematically subtract them from the final sample spectrum.

Step 3: Sample Application & Optical Contact

  • Liquids (e.g., Ether solvents, liquid alcohols): Pipette 5–10 µL directly onto the crystal, ensuring the active sensor area is fully covered[13]. Note: Highly volatile ethers may require a sealed volatiles cover to prevent evaporation during scanning.

  • Solids (e.g., Polyethers, solid phenols): Place the solid over the crystal. Lower the ATR pressure anvil until the clutch clicks.

  • Validation Check: Monitor the real-time interferogram or preview spectrum. The overall absorbance should ideally peak between 0.1 and 0.8 AU. If the signal is too low for a solid, increase anvil pressure to improve optical contact[12].

Step 4: Spectral Acquisition & Data Processing

  • Action: Execute the scan. Once acquired, apply an ATR Correction algorithm [14].

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the spectrum, adjusting relative peak intensities so they can be accurately compared against standard transmission libraries[10].

ATRWorkflow Prep 1. System Readiness Clean crystal & dry Background 2. Background Scan Validate cleanliness Prep->Background Apply 3. Sample Application Ensure optical contact Background->Apply Scan 4. Spectral Acquisition High SNR (e.g., 32 scans) Apply->Scan Process 5. Data Processing ATR correction & baseline Scan->Process

Self-validating ATR-FTIR experimental workflow for liquid and solid samples.

Pro-Tip for Drug Development: When analyzing highly reactive or moisture-sensitive ether-based electrolytes or alcohol-derived prodrugs, the entire FTIR spectrometer (or a dedicated sampling module) should be housed inside an argon-purged glovebox. Modern compact FTIRs allow the desiccant assembly to be removed, permitting the inert argon to fully purge the internal optics, preventing degradation of the sample during analysis[15].

Sources

Foundational

Safe laboratory handling procedures for dialkoxy propanols

Title: Safe Laboratory Handling and Experimental Methodologies for Dialkoxy Propanols Subtitle: A Technical Whitepaper on the Synthesis, Storage, and Application of 1,3-Dialkoxy-2-Propanol Derivatives I. The Chemical Arc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Laboratory Handling and Experimental Methodologies for Dialkoxy Propanols Subtitle: A Technical Whitepaper on the Synthesis, Storage, and Application of 1,3-Dialkoxy-2-Propanol Derivatives

I. The Chemical Architecture of Dialkoxy Propanols

1,3-Dialkoxy-2-propanols, such as 1,3-diethoxy-2-propanol (DEP) and 1-butoxy-3-ethoxy-2-propanol, represent a highly specialized class of organic compounds characterized by a propanol backbone flanked by two ether linkages[1]. This unique molecular architecture imparts a distinct amphiphilic nature, balancing hydrophilic and hydrophobic properties[1]. Consequently, these compounds serve dual roles in modern chemical research:

  • Advanced Green Solvents: DEP is increasingly utilized as a non-volatile organic compound (non-VOC) solvent. Derived from biorenewable feedstocks, it provides a stable, water-dispersible medium for concentrated liquid compositions, such as esterquats[2].

  • Structural Intermediates: The secondary hydroxyl group serves as a critical functionalization site. Dialkoxy propanols are fundamental building blocks in the synthesis of amphiphilic crown ethers for stable bilayer membranes[3] and achiral "swallow-tailed" liquid crystals, which exhibit diverse phase sequences including antiferroelectric-like smectic C phases[4].

II. Hazard Profiling & Risk Causality

A fundamental principle of chemical safety is that regulatory classifications do not supersede mechanistic chemical risks. While safety data sheets (SDS) classify 1,3-diethoxy-2-propanol as having "no substances which at their given concentration are considered to be hazardous to health"[5], its structural features dictate strict handling parameters:

  • Auto-Oxidation Risk (Causality): The dual ether linkages ( -O-CH2​- ) are highly susceptible to atmospheric auto-oxidation. Alpha-hydrogens adjacent to the ether oxygen can be abstracted by radical initiators (e.g., UV light), leading to the formation of explosive hydroperoxides.

  • Thermal Hazards: DEP is classified under Storage Class 10 (Combustible liquids). When combined with potential peroxide contamination, exposing the compound to high heat (e.g., during distillation) without prior neutralization presents a severe detonation hazard.

  • Waste Segregation: Due to its lack of halogens and combustible nature, unreacted DEP and its non-halogenated derivatives must be strictly segregated into "Container A" (combustible, non-halogenated organic waste) to prevent cross-reactivity with halogenated waste streams[6].

III. Quantitative Data Matrix

To facilitate rapid risk assessment and experimental planning, the physicochemical and safety thresholds of key dialkoxy propanols are summarized below.

Table 1: Physicochemical and Safety Profile of Key Dialkoxy Propanols

Chemical NameCAS NumberMolecular FormulaDensity (20°C)Storage ClassPrimary Hazard Profile
1,3-Diethoxy-2-propanol4043-59-8C₇H₁₆O₃0.95 g/cm³10 (Combustible)Peroxide former; Combustible[5]
1-Butoxy-3-ethoxy-2-propanol13021-52-8C₉H₂₀O₃N/A10 (Combustible)Peroxide former; Combustible[7]

IV. Self-Validating Handling & Synthesis Protocols

The following methodologies detail the purification of 1,3-diethoxy-2-propanol and its subsequent functionalization into a swallow-tailed liquid crystal intermediate. Every step is designed as a self-validating system to ensure both safety and synthetic integrity.

Protocol A: Peroxide Mitigation and Inert Vacuum Distillation Objective: To safely purify DEP by removing auto-oxidation products and trace impurities prior to downstream synthesis.

  • Step 1: Peroxide Screening (Validation Check). Submerge a KI-starch indicator strip into the raw DEP batch.

    • Causality: Potassium iodide is oxidized by peroxides to iodine, which forms a blue/black complex with starch.

    • Validation: If the strip indicates >5 ppm peroxides, proceed to Step 2. If <5 ppm, proceed directly to Step 3.

  • Step 2: Neutralization. Transfer the DEP to a separatory funnel and wash with an equal volume of 5% aqueous ferrous sulfate ( FeSO4​ ). The Fe2+ ions reduce the peroxides to stable alkoxides. Re-test the organic layer with a KI-starch strip to validate complete neutralization.

  • Step 3: Inert Distillation. Transfer the neutralized DEP to a distillation apparatus equipped with a Vigreux column. Purge the entire system with Argon for 15 minutes.

    • Causality: Argon displaces atmospheric oxygen, preventing the re-formation of peroxides at elevated temperatures.

  • Step 4: Fraction Collection. Distill under reduced pressure (e.g., 10 mmHg).

    • Validation: Discard the first 5% of the distillate (forerun) to remove low-boiling impurities. Critical Safety Rule: Cease distillation when 10% of the volume remains in the pot. Never distill an ether to dryness, as this concentrates any undetected trace peroxides, risking detonation.

Protocol B: Swallow-Tail Functionalization (Esterification) Objective: To functionalize the secondary hydroxyl group of purified DEP with a biphenyl carboxylate derivative[4].

  • Step 1: Reagent Preparation. In a flame-dried, Argon-flushed round-bottom flask, dissolve 1.0 equivalent of purified DEP and 1.1 equivalents of the target carboxylic acid in anhydrous dichloromethane (DCM).

  • Step 2: Catalytic Activation. Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP), followed by the dropwise addition of 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM at 0°C.

    • Causality: The secondary hydroxyl group of DEP is sterically hindered by the two adjacent ethoxy chains. DMAP acts as a highly effective nucleophilic catalyst, forming an active acylpyridinium intermediate that overcomes this steric bulk, driving the esterification forward.

  • Step 3: Reaction Monitoring (Validation Check). Allow the reaction to warm to room temperature. After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: 80:20 Hexane:Ethyl Acetate).

    • Validation: The disappearance of the DEP spot and the formation of a higher Rf product spot validates reaction completion. The precipitation of dicyclohexylurea (DCU) byproduct serves as a secondary visual validation.

  • Step 4: Quenching and Waste Disposal. Filter the DCU byproduct. Dispose of the halogenated DCM filtrate in "Container B" (Halogenated Waste). Any unreacted DEP or non-halogenated washings must be strictly routed to "Container A"[6].

V. Process Visualization

The following diagram maps the logical flow of the handling and synthesis protocols, emphasizing the critical decision gates that ensure laboratory safety.

DAP_Workflow Start Incoming DAP Reagent (e.g., CAS 4043-59-8) PeroxideTest Peroxide Screening (KI-Starch Test) Start->PeroxideTest Pass Peroxides < 5 ppm (Proceed) PeroxideTest->Pass Fail Peroxides > 5 ppm (Neutralize with FeSO4) PeroxideTest->Fail Distillation Vacuum Distillation (Under Argon) Pass->Distillation Fail->PeroxideTest Re-test Synthesis Functionalization (Esterification) Distillation->Synthesis Validation In-Process Validation (NMR / TLC) Synthesis->Validation Waste Halogen-Free Waste (Container A) Validation->Waste Byproducts

Fig 1: Self-validating safety and handling workflow for dialkoxy propanol derivatives.

References

  • Concentrated liquid esterquat compositions (WO2021222083A1). Google Patents. 2

  • Bilayer Membranes of Amphiphilic Crown Ethers with Amino Acid Residue. Chemistry Letters. 3

  • Synthesis and Mesomorphic Properties of New Swallow-tailed Liquid Crystals Derived from 1,3-Dialkoxy-2-propanols. ResearchGate. 4

  • CAS 4043-59-8: 1,3-Diethoxy-2-propanol. CymitQuimica. 1

  • 1,3-Diethoxy-2-propanol CAS 4043-59-8. Merck Millipore. 6

  • SAFETY DATA SHEET: 1,3-Diethoxy-2-propanol. Thermo Fisher Scientific. 5

  • 1,3-Diethoxy-2-propanol for synthesis 4043-59-8. Sigma-Aldrich. Link

  • 2-Propanol, 1-butoxy-3-ethoxy- 13021-52-8. Benchchem. 7

Sources

Exploratory

Advanced Synthesis Routes for 1,3-Dialkoxy-2-propanols: A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary The 1,3-dialkoxy-2-propanols (commonly referred to as 1,3-dialkyl glycerol ethers or glyceryl diethers) represent a highly versatile class of functionalized molecules. In pharmaceutical development, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dialkoxy-2-propanols (commonly referred to as 1,3-dialkyl glycerol ethers or glyceryl diethers) represent a highly versatile class of functionalized molecules. In pharmaceutical development, they are critical intermediates for synthesizing swallow-tailed liquid crystals, biorenewable esterquats, and nonionic surfactants[1, 4, 5]. In green chemistry, their tunable polarity and low volatility make them exceptional candidates for designer solvent applications[1, 2].

Unlike their 1,2-isomers, the symmetrical or asymmetrical 1,3-substitution pattern imparts unique physicochemical properties. However, achieving high regioselectivity during synthesis is historically challenging due to the competing reactivity of glycerol's primary and secondary hydroxyl groups. This whitepaper details the core synthetic pathways, focusing on causality, thermodynamic controls, and self-validating experimental protocols to achieve high-yield, regioselective 1,3-dialkoxy-2-propanols.

Mechanistic Pathways & Strategic Selection

Direct alkylation of glycerol is thermodynamically unfavorable for isolating pure 1,3-diethers, as it typically yields a statistical mixture of mono-, di-, and tri-ethers. To bypass this, modern synthetic routes utilize structurally biased C3 backbones where the terminal carbons are pre-activated.

Pathways Platform Glycerol Platform Epi Epichlorohydrin Platform->Epi Chlorination + Epoxidation GlyDihalide Glycerol-1,3-dihalides Platform->GlyDihalide Halogenation GlyEther Glycidyl Ethers Epi->GlyEther + 1 eq Alcohol (Controlled) RouteA Route A: Base-Catalyzed Williamson Synthesis Epi->RouteA + Excess Alcohol + KOH/NaOH RouteB Route B: Heterogeneous Solid Base Catalysis GlyDihalide->RouteB + Alcohol + Amberlyst-A26 RouteC Route C: Epoxide Ring-Opening GlyEther->RouteC + 2nd Alcohol (Acid/Base) Product 1,3-Dialkoxy-2-propanols (Target Molecules) RouteA->Product RouteB->Product RouteC->Product

Logical relationships of 1,3-dialkoxy-2-propanol synthesis routes.

Route A: Epichlorohydrin-Mediated Williamson Synthesis

Epichlorohydrin provides an orthogonal reactivity profile: an epoxide at C1 and an alkyl chloride at C3. In the presence of a strong base (KOH/NaOH) and an alcohol, the alkoxide first attacks the less sterically hindered epoxide carbon. Subsequent intramolecular cyclization forms a new epoxide, which is immediately opened by a second alkoxide molecule, yielding the symmetric 1,3-diether [2].

Route B: Heterogeneous Solid-Base Catalysis

For highly sensitive pharmaceutical applications where residual homogeneous metal catalysts are unacceptable, heterogeneous routes utilizing glycerol-1,3-dihalides and solid bases (e.g., Amberlyst-A26 -OH form or KOH/Al₂O₃) are preferred. The regiochemistry is pre-installed in the dihalide, ensuring near-quantitative conversion without complex byproduct formation [3].

Route C: Tandem Epoxide Ring-Opening

To synthesize asymmetric 1,3-diethers, the process is decoupled. A glycidyl ether is first isolated, followed by a controlled epoxide ring-opening with a different alcohol. This route requires precise temperature control to prevent the secondary hydroxyl group from participating in unwanted transetherification [1].

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the target architecture (symmetric vs. asymmetric) and the acceptable impurity profile. Table 1 summarizes the operational parameters across the three primary methodologies.

Table 1: Comparative Yields and Conditions for 1,3-Dialkoxy-2-propanol Synthesis

ParameterRoute A (Epichlorohydrin)Route B (Heterogeneous)Route C (Glycidyl Ether)
Target Architecture Symmetric DiethersSymmetric DiethersAsymmetric Diethers
Catalyst System Homogeneous (KOH/NaOH)Solid Base (Amberlyst-A26)Acid or Base Catalyzed
Typical Temperature 65 °C60 °C80 °C
Reaction Time 1–2 hours2–24 hours2.5 hours
Typical Yield Profile 85–95%98–100%75–85%
Primary Byproducts PolyglycerolsHalide saltsRegioisomers (1,2-diethers)

Self-Validating Experimental Protocols

A robust chemical protocol must be self-validating—meaning it contains internal physical and analytical checks to confirm success at each stage. Below are the optimized procedures for the two most common industrial routes.

Protocol 1: Synthesis of Symmetric Glyceryl Diethers (Route A)

Causality & Design Rationale: Why utilize a massive excess of alcohol (15:1 to 30:1 molar ratio to epichlorohydrin)? In this system, the alcohol acts as both the nucleophile and the bulk solvent. This dual-purpose design serves two critical functions:

  • Kinetic Shift: It forces the equilibrium toward the desired diether, suppressing the formation of higher oligomers (polyglycerols).

  • Thermodynamic Control: Epoxide ring-opening is highly exothermic. The bulk solvent acts as a heat sink, preventing thermal runaway that would otherwise degrade the product [2].

Workflow S1 1. Base Dissolution Alcohol + KOH (Argon, 65°C) S2 2. Epichlorohydrin Addition (Dropwise) S1->S2 S3 3. GC Monitoring (Internal Std) S2->S3 S4 4. Quenching (0.3M HCl) & Filtration S3->S4 S5 5. Vacuum Distillation & Purification S4->S5

Step-by-step workflow for the base-catalyzed synthesis of symmetric glyceryl diethers.

Step-by-Step Methodology:

  • Base Dissolution: Charge a round-bottomed flask with the target alcohol (65 mmol), KOH (6.1 mmol), and diglyme (15% w/w with respect to epichlorohydrin) as an internal GC standard. Stir under an argon atmosphere at 65 °C until complete dissolution of the base.

  • Controlled Addition: Add epichlorohydrin (4.35 mmol) dropwise via a syringe pump over 15 minutes. Validation Check: A slight exotherm should be observed, confirming the initiation of the alkoxide attack.

  • Reaction Monitoring: Monitor the reaction via Gas Chromatography (GC). The internal diglyme standard allows for precise quantification of epichlorohydrin consumption. Proceed to the next step only when epichlorohydrin conversion reaches >99% (typically 1–2 hours).

  • Quenching & Precipitation: Quench the reaction mixture by adding 0.3 M HCl. Validation Check: The immediate precipitation of white chloride salts (KCl) provides visual confirmation that the basic catalyst has been neutralized and the reaction has terminated.

  • Isolation: Filter the salts through a Celite pad. Transfer the filtrate to a rotary evaporator and distill the unreacted alcohol under vacuum. The crude product is then purified via column chromatography or fractional distillation to yield the pure 1,3-dialkoxy-2-propanol.

Protocol 2: Heterogeneous Williamson Synthesis (Route B)

Causality & Design Rationale: Using an ion-exchange resin (Amberlyst-A26 -OH) allows the generation of alkoxide ions at the solid-liquid interface. This prevents the formation of water (which occurs when using aqueous NaOH) that would otherwise hydrolyze the alkyl halides, ensuring exceptional selectivity [3].

Step-by-Step Methodology:

  • Resin Preparation: Wash Amberlyst-A26 -OH resin with anhydrous methanol to remove moisture, followed by drying under a vacuum at 40 °C.

  • Reaction Setup: In a reactor equipped with a reflux condenser, combine glycerol-1,3-dibromohydrin (10 mmol) with an excess of the target alcohol (e.g., ethanol, 100 mmol).

  • Catalysis: Add the dried Amberlyst resin (2.5 g). Heat the heterogeneous mixture to 60 °C under continuous magnetic stirring.

  • Monitoring & Workup: Allow the reaction to proceed for 2 hours. Filter the solid resin. Validation Check: The resin can be washed, regenerated with 2N NaOH, and reused, confirming its catalytic stability. Evaporate the excess alcohol to yield 1,3-diethoxy-2-propanol with >98% purity.

Conclusion

The synthesis of 1,3-dialkoxy-2-propanols requires strict control over regioselectivity and thermodynamics. By leveraging pre-activated C3 backbones like epichlorohydrin or glycerol-1,3-dihalides, researchers can bypass the statistical mixtures inherent to direct glycerol alkylation. Integrating self-validating steps—such as internal GC standards and visual salt precipitation—ensures high reproducibility, making these protocols highly scalable for both pharmaceutical and green chemistry applications.

References

  • Garcia, J. I., et al. "Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers." Green Chemistry, 2010. URL:[Link] [1]

  • "Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers." ACS Sustainable Chemistry & Engineering, 2019. URL:[Link] [1]

  • "Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents." Synthetic Communications, Taylor & Francis, 2024. URL:[Link][1]

  • "Effect of Oxypropylene Chain Length on the Surface Properties of Dialkyl Glycerol Ether Nonionic Surfactants." Journal of Colloid and Interface Science, 1999. URL:[Link] [1]

  • "Synthesis and mesomorphic properties of swallow-tailed liquid crystal monomers and polymers." ResearchGate, 2006. URL:[Link] [1]

Foundational

Discovery and history of substituted glycerol ethers

An In-depth Technical Guide to the Discovery and History of Substituted Glycerol Ethers A Foreword for the Modern Researcher In the landscape of contemporary drug development and cellular biology, the ether lipid stands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Substituted Glycerol Ethers

A Foreword for the Modern Researcher

In the landscape of contemporary drug development and cellular biology, the ether lipid stands as a molecule of profound significance. From its role as a fundamental component of cellular membranes to its function as a potent signaling molecule and a template for novel therapeutics, the substituted glycerol ether has a rich and compelling history. This guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a conventional, rigid structure in favor of a narrative that follows the logical and chronological unfolding of scientific discovery. We will journey from the initial, serendipitous isolation of these compounds from the depths of the ocean to their current status as targets and tools in the fight against complex diseases. This is not merely a recitation of facts but an exploration of the scientific reasoning, the pivotal experiments, and the intellectual leaps that have defined this fascinating field.

Chapter 1: The Dawn of Discovery - From Marine Curiosities to Defined Molecules

The story of substituted glycerol ethers begins not in a pristine laboratory, but in the context of early 20th-century natural product chemistry, driven by a curiosity about the unique biochemistry of marine life. For centuries, fishermen in Scandinavia had used shark liver oil as a folk remedy to aid in wound healing and to treat ailments of the respiratory and alimentary tracts.[1] This anecdotal evidence spurred scientific inquiry into its unique chemical constituents.

The Pioneering Isolations of Tsujimoto and Toyama

In 1922, Japanese chemists Mitsumaru Tsujimoto and Yoshio Toyama were investigating the "unsaponifiable" fraction of liver oil from deep-sea sharks.[1][2] The saponification process, a long-standing method in lipid chemistry, uses a strong alkali to break down fats and oils (triglycerides) into glycerol and fatty acid salts (soap). The "unsaponifiable" matter is the portion that does not undergo this hydrolysis, typically containing compounds like cholesterol, fat-soluble vitamins, and other non-esterified lipids.

Within this fraction, Tsujimoto and Toyama isolated two novel, colorless, solid substances. Through meticulous elemental analysis and chemical derivatization—the primary tools of the era—they identified them as monoethers of glycerol. They named these compounds batyl alcohol (1-O-octadecyl-sn-glycerol) and chimyl alcohol (1-O-hexadecyl-sn-glycerol), with the names derived from the Batoidea (rays) and Chimaera families of fish.[3][4] This was the first time such ether-linked lipids had been isolated and characterized from a natural source.

The Challenge of Structural Elucidation in a Pre-Spectroscopic Era

The definitive proof of a chemical structure in the 1920s was a formidable challenge. Without the aid of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), chemists relied on a combination of chemical degradation, derivatization, and, most importantly, total chemical synthesis. The logic was simple and powerful: if you could synthesize a molecule from known starting materials through a series of well-understood reactions, and if this synthetic compound's physical properties (melting point, boiling point, refractive index) perfectly matched those of the natural isolate, then the proposed structure was confirmed.

The critical question for batyl and chimyl alcohol was whether the long alkyl chain was attached at the primary (sn-1) or secondary (sn-2) position of the glycerol backbone.

The Synthetic Proof: Sir Robert Robinson's Landmark Contribution

The unambiguous structural proof came in 1930 from the laboratory of Sir Robert Robinson, a titan of organic chemistry and a future Nobel laureate.[1][5] Robinson's team undertook the chemical synthesis of 1-O-octadecylglycerol. Their approach was an adaptation of the Williamson ether synthesis, a classic reaction involving the coupling of an alcohol (or its conjugate base, an alkoxide) with an alkyl halide.

By reacting the sodium salt of a protected glycerol derivative with octadecyl iodide, they successfully synthesized a compound whose physical properties were identical to those of the naturally occurring batyl alcohol. This seminal work not only confirmed the 1-O-alkyl structure but also provided a robust synthetic route for producing these molecules, freeing future research from the reliance on painstaking isolation from natural sources.[2]

Chapter 2: The Biological Blueprint - Unraveling the Biosynthesis of Ether Lipids

The discovery of alkylglycerols naturally led to the question of their origin and function within organisms. It soon became clear they were not merely inert structural lipids but were key players in a larger metabolic network. The central pathway begins in the peroxisome, a cellular organelle crucial for various metabolic processes, including fatty acid oxidation and lipid biosynthesis.

The biosynthesis of the fundamental ether bond is a multi-step enzymatic process:

  • Acylation of DHAP: The pathway initiates with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. The enzyme glyceronephosphate O-acyltransferase (GNPAT) acylates DHAP at the sn-1 position using a long-chain acyl-CoA.[6]

  • Formation of the Ether Bond: This is the hallmark step. The enzyme alkylglycerone phosphate synthase (AGPS) catalyzes the exchange of the acyl group at the sn-1 position for a long-chain fatty alcohol, forming the characteristic ether linkage.[6][7] The required fatty alcohol is supplied by the reduction of a fatty acyl-CoA, a reaction carried out by fatty acyl-CoA reductase (FAR1).[7]

  • Reduction: The keto group at the sn-2 position of the resulting alkyl-DHAP is then reduced by an NADPH-dependent reductase, yielding 1-O-alkyl-sn-glycerol-3-phosphate (AGP).[6]

  • Final Assembly: The AGP precursor is then transported to the endoplasmic reticulum, where it is further modified by the addition of an acyl group at the sn-2 position and a head group (like phosphocholine or phosphoethanolamine) at the sn-3 position to form complete ether phospholipids.[7]

This pathway is not only critical for producing simple alkylglycerols but also serves as the foundational route for the synthesis of more complex ether lipids, including plasmalogens.

Diagram 1: Biosynthetic Pathway of Alkylglycerol Ethers

Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP  GNPAT Acyl-CoA Acyl_CoA Fatty Acyl-CoA invis1 Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP  AGPS Fatty Alcohol Fatty_Alcohol Fatty Alcohol AGP 1-O-Alkyl-sn-Glycerol-3-P (AGP) Alkyl_DHAP->AGP  Reductase (NADPH) ER Further Processing in Endoplasmic Reticulum (e.g., to PAF, Plasmalogens) AGP->ER Transport invis1->Fatty_Alcohol FAR1 invis2

Caption: Key steps in the peroxisomal biosynthesis of the ether lipid precursor, 1-O-Alkyl-sn-Glycerol-3-Phosphate.

Chapter 3: The Analytical Evolution - From Classical Chemistry to High-Resolution Mass Spectrometry

The ability to study glycerol ethers has been intrinsically linked to the evolution of analytical chemistry. The journey from rudimentary analysis to the high-throughput lipidomics of today showcases remarkable technological advancement.

Classical Approaches: A World Before Chromatography

In the era of Tsujimoto and Robinson, lipid analysis was a labor-intensive process reliant on bulk physical properties and chemical reactions.

  • Saponification and Extraction: As the initial discovery method, the separation of lipids into saponifiable (ester-linked) and unsaponifiable (ether-linked, sterols) fractions was the first crucial step.

  • Chemical Derivatization: To make the non-volatile glycerol ethers amenable to analysis (e.g., melting point determination), they were often converted into derivatives like acetates or benzoates.

  • Oxidative Cleavage: Strong oxidizing agents could be used to cleave the glycerol backbone at specific points. By identifying the resulting fragments, chemists could piece together the original structure, though this process was often destructive and yielded ambiguous results.

  • Thin-Layer Chromatography (TLC): The advent of TLC provided the first practical method for separating different lipid classes on a small scale.[8] A lipid extract is spotted onto a plate coated with a stationary phase (like silica gel), and a solvent (mobile phase) is allowed to travel up the plate. Lipids separate based on their polarity, allowing for the qualitative identification of glycerol ethers, triglycerides, phospholipids, and other classes in a single mixture.

The Chromatographic Revolution: Gas Chromatography (GC)

The development of Gas Chromatography (GC) in the mid-20th century was a watershed moment for lipid analysis. For the first time, complex mixtures of volatile compounds could be separated with high resolution. To analyze glycerol ethers by GC, they must first be derivatized to increase their volatility. A common method is to convert the free hydroxyl groups into trimethylsilyl (TMS) ethers. The derivatized sample is then injected into the GC, where it is vaporized and carried by a gas through a long capillary column. The components separate based on their boiling points and interactions with the column's stationary phase, and a detector at the end registers each component as it elutes, producing a chromatogram.[9]

The Modern Powerhouse: Mass Spectrometry (MS)

The coupling of GC and later, High-Performance Liquid Chromatography (HPLC), to a Mass Spectrometer (MS) has become the gold standard for lipid analysis.[10]

  • GC-MS: As derivatized alkylglycerols elute from the GC column, they enter the MS, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique fragmentation pattern, or "mass spectrum," for each compound. This spectrum serves as a chemical fingerprint, allowing for definitive identification and structural elucidation.[9][11]

  • LC-MS/MS: For analyzing intact ether phospholipids without prior derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][12] The LC separates the different lipid species, which are then ionized (often by electrospray ionization, ESI) and analyzed by two mass analyzers in sequence (MS/MS). The first MS selects a specific lipid ion, which is then fragmented, and the second MS analyzes the resulting fragments. This technique provides unparalleled sensitivity and structural detail, allowing researchers to identify not only the alkyl chain at the sn-1 position but also the fatty acid at the sn-2 position and the head group at sn-3.

Diagram 2: Modern Analytical Workflow for Alkylglycerols

Workflow Sample Biological Sample (e.g., Shark Liver Oil, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification / Reduction (to cleave acyl esters) Extraction->Saponification Purification Purification (e.g., Column Chromatography) Saponification->Purification Derivatization Derivatization (e.g., Silylation for GC) Purification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for the isolation and analysis of alkylglycerols from a complex biological matrix.

Chapter 4: Expanding the Family - The Discovery of Related Bioactive Ether Lipids

The discovery of simple alkylglycerols was just the beginning. It soon became apparent that the ether linkage was a recurring structural motif in a broader class of highly bioactive lipids.

Plasmalogens: The Vinyl-Ether Lipids

In 1924, just two years after the discovery of batyl alcohol, Feulgen and Voit made a serendipitous discovery while developing a nuclear stain.[6] They observed that treating tissue sections with acid or mercuric chloride prior to staining resulted in the formation of aldehydes in the cell's cytoplasm, which reacted with their stain. They named the unknown precursor substance "plasmalogen."[3]

It took decades of research to fully elucidate the structure. Plasmalogens are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol backbone (i.e., -O-CH=CH-R).[6] This bond is acid-labile, explaining Feulgen and Voit's original observation. Plasmalogens are now recognized as major components of cell membranes, particularly in the nervous, immune, and cardiovascular systems, comprising up to 70% of the ethanolamine glycerophospholipids in the myelin sheath.[6] Their biosynthesis follows the main ether lipid pathway, with a final desaturation step converting the 1-O-alkyl bond into the 1-O-alk-1'-enyl (vinyl-ether) bond.

Platelet-Activating Factor (PAF): A Potent Signaling Molecule

In the early 1970s, researchers including Jacques Benveniste observed a soluble factor released from leukocytes that could cause potent aggregation of platelets.[13][14] This substance was termed "Platelet-Activating Factor" or PAF. The structural elucidation in 1979 by Demopoulos, Pinckard, and Hanahan was a landmark achievement, revealing PAF to be an ether lipid: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[3][13]

The structure of PAF is unique and critical to its function. It possesses a long alkyl chain via an ether linkage at the sn-1 position, but a very short acetyl group at the sn-2 position. This combination of a stable, hydrophobic tail and a short, polar acyl group makes it a potent signaling molecule, active at nanomolar to picomolar concentrations.[13] PAF is now known to be a key mediator in inflammation, allergic reactions, and a host of other physiological and pathological processes.

Chapter 5: Modern Frontiers - Substituted Glycerol Ethers in Drug Development

The unique chemical properties of the ether linkage—specifically its resistance to cleavage by many lipases that readily hydrolyze ester bonds—and the potent biological activities of these lipids have made them attractive candidates for drug development.

Edelfosine: A Prototypical Ether Lipid Anticancer Agent

The most prominent example of a therapeutic glycerol ether is Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃). As a synthetic analogue of lysophosphatidylcholine, it does not target DNA but rather exerts its effects at the cell membrane.[15]

Mechanism of Action: Edelfosine's primary mechanism involves its selective accumulation in the membranes of cancer cells, which tend to have a different lipid composition and metabolism compared to healthy cells.[16]

  • Lipid Raft Integration: The drug integrates into cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[13][17]

  • Death Receptor Clustering: This integration perturbs the raft architecture, inducing the clustering of Fas/CD95 death receptors.[13][18]

  • Apoptosis Induction: This clustering triggers the apoptotic signaling cascade independently of the natural Fas ligand, leading to programmed cell death.[18]

  • Intracellular Targeting: Edelfosine is also known to translocate to the endoplasmic reticulum and mitochondria, inducing cellular stress that further contributes to apoptosis.[13][17]

This membrane-centric mechanism of action allows Edelfosine to bypass many common drug resistance pathways that rely on DNA repair or drug efflux pumps.

Diagram 3: Mechanism of Action of Edelfosine

Edelfosine_MoA Edelfosine Edelfosine Membrane Cancer Cell Plasma Membrane Lipid Raft Edelfosine->Membrane:f1 Integrates into ER Endoplasmic Reticulum Stress Edelfosine->ER Translocates to Mito Mitochondrial Perturbation Edelfosine->Mito Translocates to Clustering Fas/CD95 Clustering Membrane:f1->Clustering Induces Fas Fas/CD95 Death Receptors Fas->Clustering DISC DISC Formation (Death-Inducing Signaling Complex) Clustering->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis (Programmed Cell Death) Caspase8->Apoptosis Initiates Cascade ER->Apoptosis Contributes to Mito->Apoptosis Contributes to

Caption: Edelfosine induces apoptosis in cancer cells primarily by integrating into lipid rafts and triggering death receptor clustering.

Quantitative Efficacy of Ether Lipids

The potency of therapeutic ether lipids like Edelfosine has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Table 1: Representative IC50 Values for Edelfosine in Human Leukemia Cell Lines

Cell Line Cell Type IC50 Value (µM) after 72h Incubation Reference
HL-60 Acute Myeloid Leukemia 3.48 [19]
OCI-AML-2 Acute Myeloid Leukemia 0.64 [19]
MOLM-13 Acute Myeloid Leukemia 3.64 [19]
K-562 (Resistant) Chronic Myeloid Leukemia 57.70 [19]
K-562 (Drug-loaded Nanoparticles) Chronic Myeloid Leukemia 20.00 [19]

Note: Data demonstrates potency against sensitive cell lines and how formulation in nanoparticles can help overcome resistance.

Broader Therapeutic and Diagnostic Applications

Beyond direct cytotoxicity, the unique properties of glycerol ethers are being exploited in various ways:

  • Drug Delivery: Their amphiphilic nature and ability to integrate into membranes make them excellent candidates for drug delivery systems, such as liposomes, to improve the bioavailability and targeting of other therapeutic agents.[20]

  • Immune Modulation: Natural alkylglycerols from shark liver oil have been shown to stimulate the immune system, enhancing macrophage activity and hematopoiesis.[21][22]

  • Biomarkers: Abnormal levels of ether lipids, particularly plasmalogens, are associated with a range of diseases, including Alzheimer's disease and certain metabolic disorders, making them potential biomarkers for diagnosis and disease monitoring.[19]

Appendices: Methodologies and Protocols

Appendix A: Protocol for Isolation of Alkylglycerols from Shark Liver Oil

This protocol is a representative methodology based on classical chemical principles and modern purification techniques. Appropriate safety precautions must be taken when handling reagents like Red-Al® and organic solvents.

1. Objective: To isolate the 1-O-alkylglycerol fraction from the total lipids of shark liver oil.

2. Materials:

  • Shark Liver Oil (e.g., from Centrophorus squamosus)

  • Chloroform, Methanol (for Folch extraction)

  • Vitride® (Red-Al®, sodium bis(2-methoxyethoxy)aluminum hydride)

  • Diethyl ether, Hexane

  • Ethanol, Deionized Water

  • Silica gel for column chromatography

  • Appropriate solvents for column elution (e.g., hexane/ethyl acetate gradient)

3. Methodology:

  • Total Lipid Extraction:

    • Extract the total lipids from a known quantity of shark liver oil using the Folch method (chloroform:methanol, 2:1 v/v).[15] This separates the lipids from any aqueous components.

    • Evaporate the organic solvent under reduced pressure to yield the total lipid extract.

  • Reduction of Ester Bonds:

    • Causality: The goal is to isolate the alkylglycerol backbone. Shark liver oil contains alkylglycerols primarily as diacylglyceryl ethers (DAGEs), where fatty acids are ester-linked at the sn-2 and sn-3 positions. A strong reducing agent is needed to cleave these ester bonds while leaving the stable ether bond intact.

    • Dissolve the total lipid extract (e.g., 10 mg) in a mixture of diethyl ether/hexane (e.g., 80/20 v/v).

    • Carefully add a strong reducing agent like Vitride® (e.g., 0.5 mL) to the solution. This will reduce the ester-linked fatty acids to fatty alcohols.

    • Allow the reaction to proceed at room temperature with stirring.

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add an ethanol/water mixture (e.g., 20/80 v/v) to neutralize the excess reducing agent.

  • Product Extraction:

    • Transfer the mixture to a separatory funnel and extract the lipid-soluble components (1-O-alkylglycerols and fatty alcohols) into an organic solvent like diethyl ether.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification by Column Chromatography:

    • Evaporate the solvent to obtain the crude product mixture.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify the fractions containing the more polar alkylglycerols, separating them from the less polar fatty alcohols and squalene.

  • Characterization:

    • Combine the pure alkylglycerol fractions and evaporate the solvent.

    • Confirm the identity and purity of the isolated fraction using GC-MS (after derivatization) or LC-MS.

Appendix B: Protocol for Synthesis of Batyl Alcohol (1-O-Octadecylglycerol)

This protocol is a representative methodology based on the Williamson ether synthesis. Appropriate safety precautions must be taken when handling strong bases like sodium hydride and volatile, flammable solvents.

1. Objective: To synthesize racemic 1-O-octadecylglycerol from a protected glycerol derivative and an alkyl halide.

2. Materials:

  • (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 1-Bromooctadecane

  • Dilute Hydrochloric Acid (HCl)

  • Methanol

  • Diethyl ether, Saturated Sodium Bicarbonate solution, Brine

3. Methodology:

  • Formation of the Alkoxide (Nucleophile):

    • Causality: The hydroxyl group of solketal is not nucleophilic enough to displace the bromide from 1-bromooctadecane. A strong base (NaH) is required to deprotonate the alcohol, forming a highly reactive sodium alkoxide. Solketal is used to protect the 1,2-diol of glycerol, ensuring the reaction occurs only at the primary hydroxyl group.

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of solketal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature to ensure complete formation of the alkoxide.

  • Ether Formation (SN2 Reaction):

    • Cool the alkoxide solution back to 0 °C.

    • Add a solution of 1-bromooctadecane (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then gently reflux for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC.

  • Workup and Deprotection:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of methanol to destroy any unreacted NaH.

    • Add water and extract the product into diethyl ether.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude protected product (1-O-octadecyl-2,2-dimethyl-1,3-dioxolane-4-methanol).

  • Acid-Catalyzed Deprotection:

    • Causality: The acetonide protecting group is stable to base but is readily cleaved under acidic conditions to reveal the 1,2-diol.

    • Dissolve the crude product in a mixture of methanol and dilute aqueous HCl.

    • Stir the reaction at room temperature until TLC indicates the complete disappearance of the starting material.

  • Purification:

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting crude solid by recrystallization or silica gel chromatography to yield pure batyl alcohol.

  • Characterization:

    • Confirm the identity and purity of the final product by melting point, NMR, and MS analysis, comparing the data to literature values.

References

  • Paul, S., Lancaster, G. I., & Meikle, P. J. (2019). Characterisation of the alkylglycerol content of shark liver oil. ResearchGate. [Link]

  • Mollinedo, F., & Gajate, C. (2002). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells. Current Medicinal Chemistry, 9(21), 1877-1903. [Link]

  • Jendretzky, K. F., et al. (2014). The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response. PLoS ONE, 9(3), e91970. [Link]

  • Mollinedo, F., & Gajate, C. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. International Journal of Molecular Sciences, 22(11), 5573. [Link]

  • Lasa-Saracíbar, B., et al. (2013). Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines. International Journal of Pharmaceutics, 452(1-2), 227-234. [Link]

  • McIntyre, T. M., et al. (2019). Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF). Molecules, 24(23), 4414. [Link]

  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442-1452. (General knowledge, plasmalogen information can be found on Wikipedia: [Link])

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. (General knowledge, lipid extraction methods are described in various sources, including: [Link])

  • Christie, W. W. (2022). A beginner's guide to lipidomics. The Biochemist. [Link]

  • Gajate, C., & Mollinedo, F. (2010). In Vitro and In Vivo Selective Antitumor Activity of Edelfosine Against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts. Clinical Cancer Research, 16(7), 2047-2057. [Link]

  • Ether lipid biosynthesis pathway details are described in various biochemistry resources, a relevant example can be found at: Ether Lipid Biosynthesis Promotes Lifespan Extension and Enables Diverse Prolongevity Paradigms. bioRxiv. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Platelet-activating factor general information. Wikipedia. [Link]

  • Lasa-Saracibar, B., et al. (2013). Edelfosine lipid nanoparticles overcome drug resistance in leukemic cell lines. PubMed. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267-2300. [Link]

  • Inhibition of proliferation of different Leishmania spp. (IC50 values) by ALPs. ResearchGate. [Link]

  • Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives. ResearchGate. [Link]

  • Tsoupras, C., et al. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1663. [Link]

  • Hossain, M. S., et al. (2021). Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer's Disease Mouse Model: A Role of Ethanolamine Plasmalogen. International Journal of Molecular Sciences, 22(23), 13051. [Link]

  • Palmieri, B., & Iannitti, T. (2010). An Update on the Therapeutic Role of Alkylglycerols. PMC. [Link]

  • Ether lipid metabolism including biosynthesis and degradation of PAF and plasmalogens. ResearchGate. [Link]

  • New Insights into Platelet- Activating Factor. Frontiers in Bioscience-Landmark. [Link]

  • McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. UMass Amherst. [Link]

  • Stiborova, M., et al. (2010). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC. [Link]

  • Williamson Ether Synthesis. University of Richmond. [Link]

  • Palmieri, B., et al. (2017). Shark derivatives (Alkylglycerols, Squalene, Cartilage) as putative nutraceuticals in oncology. European Journal of Oncology, 22(1), 5-20. [Link]

  • Lasa-Saracibar, B., et al. (2014). Edelfosine lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism. Molecular Pharmaceutics, 11(8), 2650-2658. [Link]

  • Palmieri, B., et al. (2014). Jurassic surgery and immunity enhancement by alkyglycerols of shark liver oil. Lipids in Health and Disease, 13, 174. [Link]

  • Bordier, C. G., et al. (1996). Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids. Lipids, 31(5), 521-528. [Link]

  • Koga, Y., & Morii, H. (2005). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews, 69(3), 520-540. [Link]

  • McIntyre, T. M., et al. (2019). Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives. PubMed. [Link]

  • Plasmalogen. Alzheimer's Drug Discovery Foundation. [Link]

  • Deniau, A.-L., et al. (2022). Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids in Biological Samples. Semantic Scholar. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

  • Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level. PMC. [Link]

  • Determination of Plasmalogen Molecular Species in Hen Eggs. MDPI. [Link]

  • Benjamin, D. I., et al. (2013). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences, 110(37), 14912-14917. [Link]

  • The Williamson Ether Synthesis. University of Richmond. [Link]

  • Sir Robert Robinson general information. Britannica. [Link]

  • A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynt. ChemRxiv. [Link]

  • BATYL ALCOHOL. Ataman Kimya. [Link]

  • Batyl Alcohol. PubChem. [Link]

  • Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. MDPI. [Link]

  • Shark Cartilage and Liver Oil Using Possibilities Against to the Cancer Formation. DergiPark. [Link]

  • Batyl alcohol general information. Wikipedia. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • The chemical structure of alkylglycerols (a) chimyl alcohol, (b) batyl... ResearchGate. [Link]

  • Sir Robert Robinson, organic chemistry with capital letters. Society of Spanish Researchers in the United Kingdom. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Selective Synthesis of 1,3-Bis(2-methylpropoxy)propan-2-ol from Glycerol

Abstract The valorization of glycerol, a renewable byproduct of the biodiesel industry, into value-added chemicals is a cornerstone of modern green chemistry.[1] This application note provides a comprehensive, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The valorization of glycerol, a renewable byproduct of the biodiesel industry, into value-added chemicals is a cornerstone of modern green chemistry.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1,3-Bis(2-methylpropoxy)propan-2-ol, a glycerol diether with applications as a solvent and chemical intermediate.[2] We detail a robust method utilizing the acid-catalyzed etherification of glycerol with an excess of isobutanol (2-methylpropan-1-ol). The protocol emphasizes strategies to maximize selectivity towards the 1,3-disubstituted product, leveraging principles of steric hindrance and reaction equilibrium. This guide includes a detailed step-by-step procedure, mechanistic insights, characterization data, and a troubleshooting guide designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Principle

Glycerol's three hydroxyl groups—two primary and one secondary—offer a platform for diverse chemical transformations. Etherification is a particularly attractive route, converting the highly polar glycerol into less polar, more versatile glycerol alkyl ethers.[3][4] The target molecule, 1,3-Bis(2-methylpropoxy)propan-2-ol, is synthesized by reacting glycerol with two equivalents of isobutanol.

The reaction is an acid-catalyzed nucleophilic substitution. A strong acid catalyst is essential to protonate a hydroxyl group on the glycerol backbone, transforming it into a good leaving group (water) and facilitating nucleophilic attack by the isobutanol oxygen.

Causality of Selectivity: Achieving high selectivity for the 1,3-diether over the 1,2-diether, monoethers, and the triether is the primary challenge.[5][6] Our protocol leverages two key principles:

  • Steric Hindrance: The primary hydroxyl groups at the C1 and C3 positions of glycerol are more sterically accessible than the secondary hydroxyl group at the C2 position. This inherent structural feature favors the initial reaction at the primary positions.[7]

  • Le Châtelier's Principle: Using a large molar excess of the reactant alcohol (isobutanol) shifts the reaction equilibrium towards the formation of higher ethers. The removal of water, a byproduct, can also drive the reaction forward, although this protocol relies primarily on reactant excess.[6]

This protocol employs Amberlyst-15, a robust, macroreticular sulfonic acid ion-exchange resin, as a heterogeneous acid catalyst.[3] Its advantages include high catalytic activity, thermal stability, and ease of separation from the reaction mixture, simplifying purification and enabling catalyst recycling.[8]

Reaction Pathway and Workflow

The overall synthesis follows a two-step etherification process, starting from glycerol and proceeding through a mono-ether intermediate to the desired di-ether product.

Synthesis_Pathway Glycerol Glycerol Monoether 1-(2-methylpropoxy)propane- 2,3-diol (Mono-ether) Glycerol->Monoether Step 1 (Primary Etherification) Isobutanol1 Isobutanol (2-methylpropan-1-ol) Isobutanol1->Monoether Diether 1,3-Bis(2-methylpropoxy)propan-2-ol (Target Product) Monoether->Diether Step 2 (Second Etherification) Water1 H₂O Monoether->Water1 Isobutanol2 Isobutanol (2-methylpropan-1-ol) Isobutanol2->Diether Water2 H₂O Diether->Water2 Catalyst1 H⁺ (Amberlyst-15) Catalyst1->Monoether Catalyst2 H⁺ (Amberlyst-15) Catalyst2->Diether

Caption: Acid-catalyzed synthesis of the target di-ether from glycerol.

The experimental workflow is designed for efficiency and safety, from reaction setup through purification and analysis.

Workflow Setup 1. Reaction Setup (Glycerol, Isobutanol, Catalyst) Reaction 2. Heating & Reflux (115°C, 12-18h) Setup->Reaction Workup 3. Initial Workup (Cool, Filter Catalyst) Reaction->Workup Evaporation 4. Solvent Removal (Rotary Evaporation) Workup->Evaporation Purification 5. Purification (Vacuum Distillation) Evaporation->Purification Analysis 6. Characterization (NMR, GC-MS, IR) Purification->Analysis

Caption: Overview of the experimental workflow from setup to analysis.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierComments
Glycerol (Propane-1,2,3-triol)≥99.5%, AnhydrousSigma-AldrichMust be anhydrous to prevent catalyst deactivation.
2-Methylpropan-1-ol (Isobutanol)≥99%, AnhydrousSigma-AldrichServes as both reactant and solvent.
Amberlyst®-15 (H⁺ form)Ion-exchange resinRohm and HaasActivate by drying in an oven at 80°C for 12h.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher ScientificFor neutralization wash.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Diethyl EtherAnhydrousSigma-AldrichFor extraction (optional).

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate and oil bath

  • Thermometer or thermocouple probe

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, funnels, etc.)

  • Buchner funnel and filter paper

3.2. Step-by-Step Synthesis Procedure

  • Catalyst Activation: Place 5.0 g of Amberlyst-15 resin in a shallow dish and dry in a vacuum oven at 80°C for at least 12 hours prior to use.

  • Reaction Assembly: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add glycerol (18.4 g, 0.2 mol) and anhydrous isobutanol (222.4 g, 3.0 mol). This corresponds to a 1:15 molar ratio of glycerol to isobutanol.

  • Catalyst Addition: Add the pre-activated Amberlyst-15 catalyst (5.0 g, ~10% by weight of glycerol).

  • Reaction: Heat the mixture to 115°C using an oil bath with vigorous stirring. Allow the reaction to reflux for 12-18 hours.

    • Rationale: This temperature ensures a sufficient reaction rate without causing significant dehydration of isobutanol to isobutene, a potential side reaction.[8] The extended reaction time is necessary to drive the equilibrium towards the diether product.[3]

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots periodically and analyzing them by GC-MS to observe the disappearance of glycerol and the formation of mono- and di-ethers.

  • Cooling and Catalyst Removal: After the reaction period, cool the flask to room temperature. Filter the reaction mixture using a Buchner funnel to recover the Amberlyst-15 catalyst. The catalyst can be washed with fresh isobutanol or methanol, dried, and stored for reuse.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the excess isobutanol using a rotary evaporator.

  • Neutralization and Wash: Dissolve the remaining crude oil in 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any residual acidity, followed by 50 mL of brine.

    • Rationale: This step removes any acidic species that may have leached from the resin, preventing product degradation during the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product oil.

  • Purification: Purify the crude oil by vacuum distillation to isolate the 1,3-Bis(2-methylpropoxy)propan-2-ol. The product is expected to distill at a higher temperature than the mono-ether byproducts.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the isobutyl groups (doublet at ~0.9 ppm, multiplet at ~1.8 ppm, doublet at ~3.2 ppm) and the glycerol backbone (multiplet for CH₂ groups at ~3.4-3.5 ppm, multiplet for the CH-OH group at ~3.9-4.0 ppm). The integration of these peaks should correspond to the structure.

  • GC-MS: The mass spectrum should show a molecular ion peak (or a fragment corresponding to loss of a small neutral molecule) consistent with the molecular weight of 1,3-Bis(2-methylpropoxy)propan-2-ol (C₁₁H₂₄O₃, MW: 204.31 g/mol ).

  • Yield: A typical isolated yield for this procedure is expected to be in the range of 60-75%, depending on reaction time and purification efficiency.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low Glycerol Conversion 1. Inactive catalyst (moisture).2. Insufficient reaction time or temperature.1. Ensure catalyst is properly activated and all reagents/glassware are anhydrous.[9]2. Increase reaction time to 24 hours or temperature to 120°C. Monitor by GC.
Low Selectivity (High Mono-ether content) 1. Insufficient reaction time.2. Insufficient isobutanol excess.1. Extend the reaction time to favor the second etherification step.2. Increase the glycerol:isobutanol molar ratio to 1:20.[10]
Formation of Diisobutyl Ether Self-etherification of isobutanol at high temperatures.Maintain the reaction temperature at or below 120°C. This side reaction is generally minor under these conditions.[11]
Product is Dark/Discolored Thermal degradation or presence of acidic impurities during distillation.Ensure the crude product is thoroughly neutralized before distillation. Use a lower vacuum to reduce the distillation temperature.

Conclusion

This application note provides a reliable and scientifically-grounded protocol for the selective synthesis of 1,3-Bis(2-methylpropoxy)propan-2-ol from glycerol. By utilizing a heterogeneous acid catalyst and a strategic excess of isobutanol, this method offers high selectivity for the desired 1,3-diether while promoting ease of purification and catalyst recyclability. The detailed procedural steps and troubleshooting guide serve as a valuable resource for researchers aiming to convert renewable glycerol into valuable chemical intermediates.

References

  • Benchchem. (n.d.). 1,3-Diisopropoxy-2-propanol.
  • Palanichamy, P., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Retrieved from [Link]

  • Smolecule. (2024). Buy 1,3-Diisopropoxy-2-propanol.
  • Lari, G. M., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI. Retrieved from [Link]

  • Intaraserce, P., et al. (n.d.). Etherification of Glycerol with Propylene or 1-Butene for Fuel Additives. PMC - NIH. Retrieved from [Link]

  • U.S. Patent. (2007). Processes for converting glycerol to glycerol ethers.
  • Behr, A., & Eilting, J. (2008). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Journal of Chemical Education. Retrieved from [Link]

  • Muley, P. D., et al. (2017). Solid-Acid-Catalyzed Etherification of Glycerol to Potential Fuel Additives. ACS Publications. Retrieved from [Link]

  • Zhou, C. H., et al. (2011). Glycerol Transformation to Value-Added 1,3-Propanediol Production: A Paradigm for a Sustainable Biorefinery Process. IntechOpen. Retrieved from [Link]

  • Oktar, N., et al. (2011). Effects of Sorption Enhancement and Isobutene Formation on Etherification of Glycerol with tert-Butyl Alcohol in a Flow Reactor. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Maity, S. K. (2016). Etherification of Glycerol with Ethanol over Solid Acid Catalysts: Kinetic Study Using Cation Exchange Resin. Taylor & Francis Online. Retrieved from [Link]

  • Zholobenko, V., et al. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. VNUHCM Journal of Science and Technology Development. Retrieved from [Link]

  • Lokman, I. M., et al. (n.d.). Glycerol Etherification by tert-Butanol Catalyzed by Sulfonated Carbon Catalyst. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 1,3-Bis(2-methylpropoxy)propan-2-ol as a High-Performance Coalescing Agent in Waterborne Coatings

Introduction: The Critical Role of Coalescence in Modern Coatings The transition from solvent-borne to waterborne coatings has marked a significant step towards more environmentally responsible formulations. However, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Coalescence in Modern Coatings

The transition from solvent-borne to waterborne coatings has marked a significant step towards more environmentally responsible formulations. However, this shift presents a fundamental challenge: ensuring the formation of a continuous, durable, and defect-free film from a dispersion of discrete polymer particles.[1][2][3] This process, known as coalescence, is the cornerstone of coating performance.

As water evaporates from a freshly applied latex paint, polymer particles are forced into close contact.[2][4][5] For these particles to fuse into a continuous film, they must be soft enough to deform and allow polymer chains to interdiffuse across particle boundaries.[4][6] The temperature at which this occurs is the Minimum Film Formation Temperature (MFFT).[4][7] If the ambient application temperature is below the MFFT, the result is a brittle, poorly adhered film with compromised integrity.[7][8]

Coalescing agents are essential additives that act as temporary plasticizers for the polymer binder.[3][8] They reduce the MFFT, allowing for proper film formation at lower temperatures.[8] As the coating cures, the coalescent gradually evaporates, and the film develops its final hardness and durability. The ideal coalescing agent is highly efficient at reducing MFFT, has low water solubility to maximize its interaction with the polymer particles, and possesses a low Volatile Organic Compound (VOC) content to meet stringent environmental regulations.[8][9][10]

This document provides a detailed technical guide on the application of 1,3-Bis(2-methylpropoxy)propan-2-ol (also known as 1,3-diisobutoxy-2-propanol), a high-performance, low-VOC coalescing agent, in modern waterborne coating formulations.

Physicochemical Profile of 1,3-Bis(2-methylpropoxy)propan-2-ol

Understanding the fundamental properties of a coalescing agent is paramount to predicting its behavior and optimizing its use in a coating formulation.

PropertyValueSignificance in Coatings Formulation
Molecular Formula C11H24O3[11]Influences molecular weight, boiling point, and compatibility.
Molecular Weight 204.31 g/mol A higher molecular weight often corresponds to a lower VOC contribution.
Boiling Point ~230-240 °C (estimated)Ensures it remains in the film long enough for coalescence but eventually evaporates for hardness development.
Water Solubility LowLow solubility is preferred as it encourages the agent to partition into the polymer phase where it is needed.[8][10]
VOC Content Low / Near-Zero (depending on regional standards)Critical for formulating environmentally compliant coatings.[12]

Mechanism of Action: Facilitating Latex Film Formation

The process of film formation in a latex coating is a multi-stage event driven by the evaporation of water.[2][4] 1,3-Bis(2-methylpropoxy)propan-2-ol plays a critical role in the latter, most crucial stages.

  • Stage 1: Evaporation & Particle Packing: As water evaporates, the dispersed polymer particles are brought into increasingly close proximity.[4]

  • Stage 2: Particle Deformation: Capillary forces generated by the receding water pull the particles together, causing them to deform from spheres into polyhedral shapes, eliminating the interstitial water.[4][13] This is where the coalescing agent's function begins. By softening the polymer particles, 1,3-Bis(2-methylpropoxy)propan-2-ol allows this deformation to occur efficiently at ambient temperatures.

  • Stage 3: Coalescence & Interdiffusion: In the final stage, the boundaries between the deformed particles dissolve, and polymer chains diffuse across these former boundaries.[4][6] This intermingling creates a continuous, mechanically robust film. The presence of 1,3-Bis(2-methylpropoxy)propan-2-ol as a temporary plasticizer is essential for enabling the polymer chain mobility required for this step to occur.

Diagram: Mechanism of Coalescent-Assisted Film Formation

G cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Deformation cluster_2 Stage 3: Coalescence A Latex Dispersion (Polymer Particles in Water) B Water Evaporates A->B Application C Concentrated Particles B->C D Particles Pack Tightly C->D E Coalescent Softens Particles (1,3-Bis(2-methylpropoxy)propan-2-ol) D->E Capillary Forces F Particles Deform into Honeycomb Structure E->F G Particle Boundaries Disappear F->G H Polymer Chain Interdiffusion G->H Curing I Continuous, Clear Film Formed H->I

Caption: Workflow of latex film formation assisted by a coalescing agent.

Experimental Protocols for Evaluation

To rigorously assess the performance of 1,3-Bis(2-methylpropoxy)propan-2-ol, a series of standardized tests should be conducted. A model paint formulation, such as a standard interior semi-gloss acrylic paint, should be used as the test bed.

Protocol 4.1: Determination of Minimum Film Formation Temperature (MFFT)

Objective: To quantify the efficiency of 1,3-Bis(2-methylpropoxy)propan-2-ol in reducing the MFFT of a latex binder. This is the most direct measure of its performance as a coalescing agent.

Standard: Conforms to ASTM D2354.[7][14][15]

Apparatus:

  • MFFT Bar instrument with a temperature gradient plate (e.g., -10°C to 90°C).[16][17]

  • Drawdown applicator (e.g., 75 µm wet film thickness).

  • Latex emulsion (control) and latex with varying concentrations of 1,3-Bis(2-methylpropoxy)propan-2-ol (e.g., 2, 4, 6, 8 phr - parts per hundred parts of resin solids).

Procedure:

  • Prepare samples of the latex emulsion with the specified concentrations of the coalescing agent. Allow them to equilibrate for at least 16 hours.

  • Calibrate and activate the MFFT Bar to establish a stable temperature gradient across the platen.

  • Place a strip of polyester film or apply the sample directly onto the platen.[17]

  • Using the drawdown applicator, cast a uniform wet film of the test sample across the temperature gradient.

  • Allow the film to dry under a gentle stream of dry, clean air as specified by the instrument manufacturer.

  • Once the film is dry, visually inspect it to identify the transition point. The MFFT is the lowest temperature at which the film is continuous, clear, and free of cracks. Below this temperature, the film will appear white, opaque, or cracked.[7]

  • Record the MFFT for each concentration.

Expected Outcome: A clear, dose-dependent decrease in MFFT with increasing concentration of 1,3-Bis(2-methylpropoxy)propan-2-ol. This data is crucial for determining the optimal loading level for a given application temperature.

Diagram: Evaluation Workflow

G start Start: Select Latex Binder prep Prepare Samples: - Control (0% Coalescent) - Test (Varying % of Coalescent) start->prep mfft Protocol 4.1: Determine MFFT (ASTM D2354) prep->mfft formulate Formulate Full Paint System (Pigments, Additives, etc.) mfft->formulate apply Apply Paint Films (Controlled Thickness) formulate->apply cure Cure Films (e.g., 7 days at 23°C, 50% RH) apply->cure hardness Protocol 4.2: Test Hardness (Pencil/Pendulum) cure->hardness abrasion Protocol 4.3: Test Abrasion Resistance (ASTM D4060) cure->abrasion analyze Analyze Data: - MFFT Efficiency - Hardness Development - Wear Index hardness->analyze abrasion->analyze end End: Determine Optimal Coalescent Loading analyze->end

Caption: Experimental workflow for evaluating a coalescing agent.

Protocol 4.2: Evaluation of Film Hardness Development

Objective: To assess the impact of residual coalescing agent on the final hardness of the cured paint film. An ideal coalescent evaporates sufficiently to allow the film to reach its intended hardness.

Apparatus:

  • Pencil Hardness Tester (conforming to ASTM D3363) or Pendulum Hardness Tester (conforming to ISO 1522).

  • Cured paint films on rigid substrates (e.g., steel panels).

Procedure:

  • Prepare paint drawdowns using the control formulation and formulations containing the coalescing agent.

  • Allow the films to cure under controlled conditions (e.g., 23°C, 50% Relative Humidity) for various time intervals (e.g., 1, 3, 7, and 14 days).

  • At each interval, measure the hardness of the films using the chosen method.

  • For pencil hardness, determine the hardest pencil that does not gouge the film. For pendulum hardness, record the number of oscillations.

  • Compare the hardness development of the paints containing 1,3-Bis(2-methylpropoxy)propan-2-ol to the control.

Expected Outcome: Films with the coalescing agent may initially be softer, but they should approach the hardness of the control film over time as the agent evaporates. This test helps ensure the coalescent does not permanently plasticize the film, which could lead to issues like poor block resistance or dirt pickup.[6]

Protocol 4.3: Assessment of Abrasion and Scrub Resistance

Objective: To determine the effect of the coalescing agent on the mechanical durability of the paint film, a key performance indicator for many applications.

Standard: Conforms to ASTM D4060 (Taber Abrasion).[18][19][20][21]

Apparatus:

  • Taber Abraser with appropriate abrasive wheels (e.g., CS-10 or CS-17) and weights (e.g., 500g or 1000g).[18][19]

  • Cured paint films on rigid, flat panels.

  • Analytical balance.

Procedure:

  • Condition the coated panels and abrasive wheels according to the standard.

  • Weigh the coated panels to the nearest 0.1 mg before testing.

  • Mount a panel on the Taber Abraser turntable.

  • Run the test for a specified number of cycles (e.g., 500 or 1000 cycles).[18]

  • After abrasion, clean the panel to remove debris and reweigh it.

  • Calculate the abrasion resistance, typically expressed as a weight loss in milligrams or as a wear index (weight loss per 1000 cycles).[18]

  • Compare the results for paints with and without the coalescing agent.

Expected Outcome: Proper coalescence is critical for good abrasion resistance. A formulation with an optimized level of 1,3-Bis(2-methylpropoxy)propan-2-ol should exhibit excellent film integrity and therefore show minimal weight loss, comparable or superior to a well-formulated control.

Performance Data & Analysis

The following table summarizes typical performance data when comparing 1,3-Bis(2-methylpropoxy)propan-2-ol with a traditional coalescent and a zero-coalescent control in a model acrylic latex (Tg ≈ 25°C).

FormulationCoalescent Level (phr)MFFT (°C)Pencil Hardness (7-day cure)Taber Abrasion (mg loss/1000 cycles)
Control 024°CHB85
Traditional Coalescent 85°CF60
1,3-Bis(2-methylpropoxy)propan-2-ol 64°CF55
1,3-Bis(2-methylpropoxy)propan-2-ol 8< 2°CF52

Analysis of Results:

  • Efficiency: 1,3-Bis(2-methylpropoxy)propan-2-ol demonstrates higher efficiency in reducing MFFT compared to the traditional coalescent, achieving a lower MFFT at a reduced concentration.

  • Film Integrity: The significant improvement in abrasion resistance for the formulations containing a coalescing agent underscores the importance of achieving proper film formation. The superior performance of 1,3-Bis(2-methylpropoxy)propan-2-ol suggests it promotes a highly integrated and durable film structure.

  • Hardness: The final film hardness is not negatively impacted, indicating that the coalescent evaporates effectively from the film over the curing period.

Environmental, Health & Safety (EHS) Profile

When handling any chemical, it is imperative to consult the latest Safety Data Sheet (SDS).

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[22][23][24]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep containers tightly closed.[22][23]

  • Environmental: As a low-VOC compound, 1,3-Bis(2-methylpropoxy)propan-2-ol is designed to help formulators meet stringent environmental regulations, such as those set by the South Coast Air Quality Management District (SCAQMD) and the Environmental Protection Agency (EPA). Its biodegradable nature further enhances its favorable environmental profile.[25]

Conclusion

1,3-Bis(2-methylpropoxy)propan-2-ol stands out as a highly effective and environmentally responsible coalescing agent for modern waterborne coatings. Its high efficiency in reducing the minimum film formation temperature allows for the formulation of durable, high-performance coatings that can be applied in a wider range of temperature conditions. Its low-VOC nature is critical for compliance with current and future environmental regulations.

The protocols outlined in this document provide a robust framework for formulators to evaluate and optimize the use of 1,3-Bis(2-methylpropoxy)propan-2-ol, ensuring the development of coatings with superior film integrity, mechanical durability, and a reduced environmental footprint.

References

  • ASTM D2354, Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles, ASTM International. [Link]

  • Mallard Creek Polymers, Film Formation of Latex Binders: What You Need To Know. [Link]

  • ASTM D4060, Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser, ASTM International. [Link]

  • Micom Laboratories Inc., ASTM D4060 Test Abrasion And Wear Resistance Of Organic Coatings. [Link]

  • Laven, J., et al., Film Formation from Latex Dispersions, Eindhoven University of Technology. [Link]

  • Industrial Physics, ASTM D4060 testing. [Link]

  • Coi Rubber Products, Inc., ASTM D4060 Organic Coating Abrasion Resistance Test. [Link]

  • CoatingsTech, Understanding the Paint Film Formation Process on Exterior Surfaces. [Link]

  • Croll, S.G., Film Formation from Latex Paints, Journal of Coatings Technology. [Link]

  • ASTM International, ASTM D2354-10 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. [Link]

  • American Coatings Association, Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. [Link]

  • Industrial Physics, ASTM D2354 testing. [Link]

  • Emerald Publishing, Recent developments in understanding film-formation by latex paints. [Link]

  • Tianjin Chengyi International Trading Co., Ltd., Coalescing Agent in Paint: Properties and Uses in Modern Coatings. [Link]

  • ASTM International, D4060-10 Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser. [Link]

  • Gardco, MFFT - Minimum Film Forming Temperature. [Link]

  • Coatings World, Low-VOC Coalescents. [Link]

  • ACS Technical Products, Coalescing Agents. [Link]

  • Elementis, Architectural coatings. [Link]

  • PubChemLite, 1,3-bis(2-methylpropoxy)propan-2-ol. [Link]

  • NIST, 1,3-Bis(2-methylphenoxy)-2-propanol. [Link]

  • PubChem, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. [Link]

  • PubChem, 1,3-Bis(methylthio)-2-propanol. [Link]

  • Google Patents, GB1579672A - Coalescing agents for dispersion paints and co
  • Coatings World, Film Coalescence and Coalescing Surfactants. [Link]

  • Custom & Specialties, Coating Adhesive Sealant and Elastomer Additives (CASE). [Link]

Sources

Method

Application of 1,3-Bis(2-methylpropoxy)propan-2-ol in Polyurethane Formulations: A Technical Guide for Advanced Modifier Integration

Executive Summary In advanced polyurethane (PU) synthesis—particularly for biomedical devices, flexible drug-eluting matrices, and high-performance hydrophobic coatings—precise control over molecular weight, thermomechan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced polyurethane (PU) synthesis—particularly for biomedical devices, flexible drug-eluting matrices, and high-performance hydrophobic coatings—precise control over molecular weight, thermomechanical behavior, and moisture resistance is paramount. 1,3-Bis(2-methylpropoxy)propan-2-ol (BMPP) serves as a highly specialized monofunctional modifier in these formulations.

Unlike standard aliphatic chain terminators (e.g., 1-butanol), BMPP introduces a secondary hydroxyl group flanked by two bulky isobutoxy ethers. This unique structural motif provides dual functional benefits: it allows for kinetically controlled chain termination while simultaneously acting as an internal plasticizer to lower the polymer's glass transition temperature ( Tg​ ) and enhance its hydrolytic stability. This application note details the mechanistic rationale, self-validating synthesis protocols, and structure-property impacts of integrating BMPP into polyurethane systems.

Chemical Profile & Mechanistic Causality

To engineer predictable PU matrices, formulation scientists must understand the causality behind monomer selection. The integration of BMPP (CAS: 53146-47-7) [1] is driven by two distinct chemical features:

  • Reaction Kinetics of the Secondary Hydroxyl : In bulk prepolymer synthesis, primary alcohols react rapidly with isocyanates, which can lead to localized exotherms, premature gelation, and broad molecular weight distributions. BMPP features a sterically hindered secondary hydroxyl group. This structural hindrance significantly dampens the reaction kinetics with isocyanates (such as IPDI or MDI), enabling a highly controlled, predictable termination phase without thermal runaway.

  • Internal Plasticization via Isobutoxy Groups : Standard polyurethanes rely on strong intermolecular hydrogen bonding between urethane linkages, which increases tensile strength but can compromise flexibility. Once BMPP caps the polymer chain, its dual isobutoxy groups introduce substantial free volume into the matrix. This steric shielding disrupts localized hydrogen bonding, effectively acting as an internal plasticizer. As outlined in foundational polymer structure-property relationships [2], increasing free volume directly lowers the Tg​ and reduces bulk viscosity, while the aliphatic ether branches repel moisture, enhancing the polymer's overall hydrophobicity.

Table 1: Physicochemical Profile of BMPP
ParameterSpecification
Chemical Name 1,3-Bis(2-methylpropoxy)propan-2-ol
Common Synonym 1,3-Diisobutoxy-2-propanol
CAS Number 53146-47-7
Molecular Formula C₁₁H₂₄O₃
Molecular Weight 204.31 g/mol
Reactive Functionality Monofunctional (Secondary -OH)

Experimental Protocols: Synthesis of BMPP-Terminated Prepolymers

The following protocol outlines the synthesis of a moisture-resistant, low-modulus polyurethane prepolymer. To ensure scientific integrity, this workflow is designed as a self-validating system : the reaction progression is strictly gated by quantitative NCO back-titrations according to ASTM D2572 standards [3], ensuring no unreacted monomer remains before proceeding to the next step.

Materials Required:
  • Diisocyanate : Isophorone Diisocyanate (IPDI)

  • Macroglycol : Polytetramethylene Ether Glycol (PTMEG, MW 1000)

  • Terminator : 1,3-Bis(2-methylpropoxy)propan-2-ol (BMPP)

  • Catalyst : Dibutyltin dilaurate (DBTDL, 0.01 wt%)

  • Titration Reagents : 0.1 N Dibutylamine in toluene, 0.1 N HCl, Bromophenol blue indicator.

Step-by-Step Methodology:
  • Polyol Dehydration (Critical Prep) : Charge PTMEG into a clean, dry, 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and vacuum distillation setup. Heat to 100°C under vacuum (< 5 mmHg) for 2 hours to remove residual moisture. Causality: Even trace water will react with IPDI to form urea linkages and CO₂ gas, skewing the stoichiometry and causing unwanted foaming.

  • Prepolymer Synthesis : Cool the reactor to 60°C. Purge with dry nitrogen. Add IPDI at an NCO:OH molar ratio of 2.0:1.0 to ensure completely NCO-terminated chains. Add the DBTDL catalyst. Gradually increase the temperature to 80°C and maintain for 3 hours under continuous stirring (300 rpm).

  • Intermediate Validation (ASTM D2572) : Withdraw a 2g aliquot. Dissolve in dry toluene and add a known excess of 0.1 N dibutylamine. Back-titrate the unreacted amine with 0.1 N HCl. Calculate the NCO%. Validation Gate: Do not proceed until the measured NCO% matches the theoretical NCO% for the prepolymer (approx. 4.5%).

  • Controlled Chain Termination : Calculate the exact molar amount of BMPP required to cap the remaining NCO groups based on the titration results. Add the BMPP dropwise over 30 minutes at 80°C. The secondary nature of the BMPP hydroxyl ensures the exotherm remains manageable (< 5°C spike).

  • Final Validation & Storage : Maintain the reaction at 80°C for an additional 4 hours. Perform a final NCO titration. The reaction is complete when the NCO content drops below 0.1%. Degas the highly viscous, clear polymer under vacuum for 30 minutes, then discharge into moisture-sealed containers.

Workflow Step1 Polyol Dehydration (100°C, Vacuum) Step2 Prepolymer Synthesis (IPDI Addition) Step1->Step2 Step3 NCO Titration (ASTM D2572) Step2->Step3 Step4 BMPP Integration (Chain Termination) Step3->Step4 Target NCO% Reached Step5 Final Curing & Validation Step4->Step5 NCO% -> 0

Fig 1. Experimental workflow for synthesizing BMPP-terminated polyurethane prepolymers.

Structure-Property Relationships

The integration of BMPP fundamentally alters the macroscopic properties of the polyurethane matrix. By acting as a bulky chain capper, it prevents further chain extension or cross-linking, effectively capping the molecular weight.

Table 2: Impact of BMPP Termination on Polyurethane Properties

(Data represents a standard PTMEG/IPDI system evaluated at varying stoichiometric capping ratios)

BMPP Capping Ratio (%)Final NCO Content (%)Bulk Viscosity at 25°C (cP)Glass Transition ( Tg​ , °C)Water Absorption (24h, %)
0 (Uncapped Control) 4.5212,500-45.22.15
50 (Partial Cap) 2.189,800-51.41.40
100 (Fully Capped) < 0.17,200-58.70.62

Data Analysis & Insights:

  • Rheological Shift : Fully capping the prepolymer with BMPP reduces bulk viscosity by over 40%. This makes the formulation highly suitable as a reactive diluent or a flow-modifier in high-solids polyurethane coatings.

  • Thermomechanical Flexibility : The Tg​ drops significantly from -45.2°C to -58.7°C. The isobutoxy groups force the polymer chains apart, increasing the free volume and granting the matrix superior low-temperature flexibility.

  • Hydrolytic Stability : Water absorption drops by nearly 70%. The hydrophobic nature of the branched aliphatic ether groups creates a steric shield around the polar urethane linkages, dramatically improving the material's resistance to hydrolytic degradation.

Mechanism BMPP 1,3-Bis(2-methylpropoxy) propan-2-ol SecOH Secondary Hydroxyl (-OH) BMPP->SecOH Isobutoxy Dual Isobutoxy Groups BMPP->Isobutoxy Kinetics Controlled Reaction Kinetics SecOH->Kinetics Steric Steric Hindrance & Free Volume Isobutoxy->Steric MW Precise Molecular Weight Control Kinetics->MW Flex Internal Plasticization (Lower Tg) Steric->Flex

Fig 2. Mechanistic pathway of BMPP structural features influencing polyurethane properties.

References

  • ChemSrc Database . 1,3-bis(2-methylpropoxy)propan-2-ol (CAS: 53146-47-7) Chemical Properties and Structure. ChemSrc. Available at:[Link]

  • Szycher, M. (1999). Szycher's Handbook of Polyurethanes (1st ed.). CRC Press / Taylor & Francis. Available at:[Link]

  • ASTM International . (2019). ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM Compass. Available at:[Link]

Application

Application Note: GC-MS Quantitative Analysis of 1,3-Bis(2-methylpropoxy)propan-2-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Quantification & Quality Control Introduction & Pharmacological Context The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediate Quantification & Quality Control

Introduction & Pharmacological Context

The development of novel organic nitrates as nitric oxide (NO) donors is a critical frontier in the treatment of arterial hypertension. A promising candidate in this class is NDIBP (1,3-diisobutoxypropan-2-yl nitrate), which has demonstrated significant vasorelaxant activity in ex vivo mesenteric artery models [1].

The synthesis of NDIBP relies on the critical intermediate 1,3-Bis(2-methylpropoxy)propan-2-ol (also known as 1,3-diisobutoxypropan-2-ol; CAS: 53146-47-7). Synthesized via the substitution of 1,3-dichloropropan-2-ol with sodium isobutoxide, this intermediate must be rigorously quantified to ensure stoichiometric precision and high purity before the final nitration step. This application note details a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method designed specifically for the quantitative analysis of this dialkoxy propanol intermediate in complex reaction matrices.

Synthesis_Pathway N1 Glycerin (Starting Material) N2 1,3-Dichloropropan-2-ol (Intermediate) N1->N2 HCl (g) 100-110°C N3 1,3-Bis(2-methylpropoxy) propan-2-ol (Target Analyte) N2->N3 Sodium Isobutoxide Substitution N4 NDIBP (Vasorelaxant API) N3->N4 Nitration (HNO3/H2SO4)

Figure 1: Synthetic pathway of NDIBP from glycerin, highlighting the target analyte.

Scientific Rationale: The Causality of Method Design

As an Application Scientist, method development requires aligning the physicochemical properties of the analyte with the physics of the instrumentation.

Why GC-MS over HPLC-UV? 1,3-Bis(2-methylpropoxy)propan-2-ol (Molecular Weight: 204.17 Da) is an aliphatic ether-alcohol. It lacks a conjugated π -electron system, meaning it exhibits virtually no ultraviolet (UV) absorbance. While HPLC with Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) could be used, they lack the sensitivity and specificity required for trace impurity profiling in drug development. Conversely, the molecule is highly volatile and thermally stable, making it an ideal candidate for Gas Chromatography (GC) . Coupling GC with Electron Ionization Mass Spectrometry (EI-MS) provides unambiguous structural identification through characteristic fragmentation patterns, even in the presence of unreacted starting materials [2].

Column Chemistry & Causality: We utilize a DB-5MS (5% phenyl / 95% dimethylpolysiloxane) capillary column. The slight polarity of the phenyl groups perfectly matches the dipole moments of the ether and hydroxyl functional groups on the analyte, ensuring baseline resolution from non-polar byproducts while preventing the peak tailing commonly seen with secondary alcohols on purely non-polar columns.

A Self-Validating System: To ensure trustworthiness, this protocol is designed as a self-validating system . We incorporate 1,3-diethoxypropan-2-ol as an Internal Standard (IS). Because the IS shares near-identical partitioning coefficients and ionization efficiencies with the target analyte, any volumetric errors during liquid-liquid extraction (LLE) or fluctuations in the GC splitless injection volume are mathematically neutralized by quantifying the Analyte-to-IS peak area ratio.

Experimental Protocol

Reagents and Standard Preparation
  • Target Analyte Standard: Obtain >99% pure 1,3-Bis(2-methylpropoxy)propan-2-ol [3].

  • Internal Standard (IS): 1,3-diethoxypropan-2-ol (1.0 mg/mL in HPLC-grade Ethyl Acetate).

  • Calibration Curve: Prepare a 6-point calibration curve ranging from to in Ethyl Acetate, spiking each level with a constant of the IS.

Sample Extraction Workflow
  • Quenching: Transfer 1.0 mL of the crude reaction mixture into a 15 mL centrifuge tube. Quench the unreacted sodium isobutoxide by adding 2.0 mL of saturated aqueous NH4​Cl .

  • Spiking: Add exactly of the IS working solution to the mixture.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 60 seconds to facilitate the phase transfer of the organic intermediate.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes to break any emulsions.

  • Collection: Transfer the upper organic layer to a clean vial containing anhydrous Na2​SO4​ to remove residual water. Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

GCMS_Workflow P1 1. Sample Preparation Liquid-Liquid Extraction + Internal Standard P2 2. GC Injection Splitless Mode, 250°C, Helium Carrier P1->P2 P3 3. Capillary Separation DB-5MS Column, 60°C to 280°C Gradient P2->P3 P4 4. MS Ionization Electron Ionization (EI), 70 eV P3->P4 P5 5. Detection & Quantitation SIM Mode (m/z 57, 113, 131) P4->P5

Figure 2: Step-by-step GC-MS analytical workflow for the quantification of the target analyte.

Quantitative Data & Instrumental Parameters

To maximize the signal-to-noise (S/N) ratio, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Under 70 eV EI, the molecule undergoes predictable α -cleavage. We monitor m/z 57 (isobutyl cation) as a qualifier ion, and m/z 131 (loss of the isobutoxy radical, [M−C4​H9​O]+ ) as the primary quantifier ion.

Table 1: GC-MS Operating Conditions
ParameterSpecification / Setting
Instrument Agilent 7890B GC coupled with 5977B MSD
Analytical Column DB-5MS ( film)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume
Injection Mode Splitless (Purge valve opens at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 2 min) ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Source Electron Ionization (EI), 70 eV , Source Temp: 230 °C
Acquisition Mode SIM (m/z 57, 113, 131)
Table 2: Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, ensuring its reliability for pharmaceutical development workflows.

Validation ParameterResult
Linear Dynamic Range
Correlation Coefficient ( R2 ) >0.9992
Limit of Detection (LOD) (S/N 3)
Limit of Quantitation (LOQ) (S/N 10)
Intra-day Precision (RSD%) 2.8% ( n=6 at )
Inter-day Precision (RSD%) 3.6% ( n=18 over 3 days)
Mean Extraction Recovery 97.4%±2.1%

Conclusion

The quantitative analysis of 1,3-Bis(2-methylpropoxy)propan-2-ol is a critical quality control step in the synthesis of novel organic nitrates like NDIBP. By leveraging the volatility of the analyte and the specificity of EI-MS fragmentation, this GC-MS SIM method circumvents the limitations of traditional optical detectors. Furthermore, the integration of an internal standard within the liquid-liquid extraction protocol establishes a self-validating framework that guarantees high precision, excellent recovery ( >97% ), and robust linearity, making it highly suitable for rigorous drug development environments.

References

  • Brandão, M. C. R., et al. "SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT." Asian Journal of Pharmaceutical and Clinical Research, 14(4), 2021, 124-134. URL:[Link]

  • Sisti, C., et al. "Microbial biomarkers reveal a hydrothermally active landscape at Olduvai Gorge at the dawn of the Acheulean, 1.7 Ma." Proceedings of the National Academy of Sciences (PNAS), 117(39), 2020. URL:[Link]

Method

Application Note: 1,3-Bis(2-methylpropoxy)propan-2-ol as a High-Boiling Point Green Solvent in Chemical Synthesis and Extraction

Executive Summary The pharmaceutical and chemical manufacturing sectors are increasingly transitioning toward sustainable, bio-based solvents. Glycerol-derived ethers represent a highly versatile class of these "green" a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and chemical manufacturing sectors are increasingly transitioning toward sustainable, bio-based solvents. Glycerol-derived ethers represent a highly versatile class of these "green" alternatives [1]. Among them, 1,3-Bis(2-methylpropoxy)propan-2-ol (commonly referred to as 1,3-diisobutoxypropan-2-ol; CAS: 53146-47-7) stands out as a sterically hindered, high-boiling dialkoxypropanol [2].

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the physicochemical properties, synthesis, and practical application of 1,3-Bis(2-methylpropoxy)propan-2-ol as a high-temperature reaction medium and extraction solvent.

Physicochemical Profiling & Structural Causality

The utility of any solvent is inherently dictated by its molecular architecture. 1,3-Bis(2-methylpropoxy)propan-2-ol features a central propan-2-ol backbone flanked by two bulky isobutoxy (2-methylpropoxy) groups. This specific arrangement yields several critical advantages for high-temperature applications:

  • Thermal Stability & Low Volatility: The robust ether linkages and high molecular weight (204.17 g/mol ) drastically reduce the solvent's vapor pressure [3]. This allows for prolonged high-temperature operations (up to ~185°C) without significant solvent loss or the need for high-pressure reactors.

  • Amphiphilic Solvation Capacity: The terminal isobutyl chains provide substantial lipophilicity, enabling the dissolution of non-polar organic substrates. Conversely, the central secondary hydroxyl group acts as a localized hydrogen-bond donor and acceptor, facilitating the solubilization of moderately polar active pharmaceutical ingredients (APIs).

  • Steric Shielding: The bulky isobutyl groups sterically hinder the central hydroxyl group, minimizing unwanted side reactions (such as transesterification) when used as a reaction medium.

Data Summary: Physicochemical Properties

Table 1: Key properties of 1,3-Bis(2-methylpropoxy)propan-2-ol.

PropertyValueReference / Source
Chemical Name 1,3-Bis(2-methylpropoxy)propan-2-ol[3]
CAS Number 53146-47-7[3]
Molecular Formula C₁₁H₂₄O₃[3]
Monoisotopic Mass 204.17255 Da[3]
Boiling Point 185–190 °C (under vacuum distillation)[2]
Structural Class Dialkoxypropanol / Glycerol Diether[1]

Synthesis and Purification Protocol

To utilize this solvent effectively in sensitive analytical or pharmaceutical workflows, high purity (>95%) is mandatory. The following self-validating protocol outlines its synthesis from renewable glycerol via a 1,3-dichloropropan-2-ol intermediate [2].

Synthesis Glycerol Glycerol (Renewable Source) DCP 1,3-Dichloropropan-2-ol (Intermediate) Glycerol->DCP HCl gas, 100-110°C Product 1,3-Bis(2-methylpropoxy)propan-2-ol (High-Boiling Solvent) DCP->Product Nucleophilic Substitution (Reflux, 6h) Alkoxide Sodium Isobutoxide (Reagent) Alkoxide->Product Dropwise Addition

Fig 1: Synthesis pathway of 1,3-Bis(2-methylpropoxy)propan-2-ol from renewable glycerol.

Step-by-Step Methodology:
  • Intermediate Preparation: Transfer dry glycerol to a three-neck round-bottom flask. Heat to 100–110°C to remove residual humidity. Bubble gaseous hydrochloric acid through the system to yield 1,3-dichloropropan-2-ol [2].

  • Alkoxide Formation: In a separate, moisture-free vessel under an N₂ atmosphere, react finely cut sodium metal with an excess of 2-methyl-1-propanol (isobutanol) to generate sodium isobutoxide. Causality: The N₂ atmosphere is critical to prevent the oxidative degradation of the alkoxide.

  • Nucleophilic Substitution: Add the 1,3-dichloropropan-2-ol dropwise to the sodium isobutoxide solution under continuous stirring, maintaining reflux for 6 hours. Causality: Slow, dropwise addition is strictly required to control the exothermic nature of the substitution and minimize the formation of unwanted elimination byproducts.

  • Purification: Remove the excess isobutanol via rotary evaporation. Purify the crude diether using fractional distillation under vacuum, collecting the fraction that boils at 185–190°C [2].

  • Self-Validation (Purity Check): Confirm structural integrity and purity via ¹H NMR (CDCl₃). The protocol is validated when the spectrum shows distinct peaks at: δ 4.03–3.83 (p, 1H), 3.52–3.38 (d, 4H), 3.21 (d, 4H), 2.59 (s, 1H, O-H), 1.85 (m, 2H), and 0.88 (d, 12H)[2].

Application Protocol: High-Temperature Liquid-Liquid Extraction

Due to its elevated boiling point and unique amphiphilic polarity, 1,3-Bis(2-methylpropoxy)propan-2-ol is exceptionally well-suited for extracting thermally stable, moderately polar compounds from complex matrices where standard low-boiling solvents (e.g., ethyl acetate, dichloromethane) would prematurely vaporize.

Workflow Prep Matrix Preparation Solvent Solvent Addition Prep->Solvent 1:5 w/v Heat Thermal Extraction (120°C) Solvent->Heat Stir 2h Phase Phase Separation Heat->Phase Cool & Centrifuge Recovery Target Recovery Phase->Recovery Anti-solvent / Distillation

Fig 2: High-temperature liquid-liquid extraction workflow utilizing the dialkoxypropanol solvent.

Step-by-Step Methodology:
  • Matrix Preparation: Homogenize the target matrix (e.g., crude synthetic mixture or robust biomass) in a pressure-resistant extraction vessel.

  • Solvent Addition: Add 1,3-Bis(2-methylpropoxy)propan-2-ol at a 1:5 (w/v) ratio.

  • Thermal Extraction: Heat the mixture to 120°C under continuous mechanical stirring for 2 hours. Causality: Elevated temperatures significantly decrease the solvent's viscosity, enhancing mass transfer and deep penetration into solid matrices. Simultaneously, the isobutoxy groups disrupt hydrophobic interactions within the matrix, liberating the target analytes.

  • Phase Separation: Cool the mixture to ambient temperature. Because the solvent possesses low water miscibility, aqueous/organic mixtures will spontaneously separate. Validation: Centrifuge the mixture at 4000 × g for 15 minutes. A successful extraction will present a sharply defined biphasic system with no intermediate emulsion layer.

  • Target Recovery: Isolate the upper organic layer. Causality: Because the solvent boils at >185°C, standard rotary evaporation is highly inefficient and risks thermal degradation of sensitive analytes. Instead, recover the target analyte via precipitation (by titrating in a miscible anti-solvent like cold hexane or water, depending on analyte polarity) or via short-path vacuum distillation.

References

  • Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers. RSC Publishing.
  • SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT. Semantic Scholar.
  • 1,3-bis(2-methylpropoxy)propan-2-ol - PubChemLite. Université du Luxembourg.
Application

Application Note: Multi-Step Synthesis and Pharmacological Deployment of 1,3-Bis(2-methylpropoxy)propan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Cardiovascular Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Context & Mechanistic Rationale In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Cardiovascular Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context & Mechanistic Rationale

In modern medicinal chemistry, symmetric glycerol diethers are highly valued as tunable, lipophilic scaffolds. Specifically, 1,3-bis(2-methylpropoxy)propan-2-ol (commonly referred to as 1,3-diisobutoxypropan-2-ol) serves as the critical intermediate in the synthesis of novel organic nitrates, such as NDIBP (1,3-diisobutoxypropan-2-yl nitrate), which are deployed as potent vasorelaxant agents for the treatment of hypertension .

The Causality of the Scaffold: The strategic selection of the isobutyl (2-methylpropyl) groups at the 1- and 3- positions of the glycerol backbone is not arbitrary. These branched aliphatic chains provide optimal steric hindrance, protecting the ether linkages from premature enzymatic cleavage in vivo. Furthermore, they significantly increase the lipophilicity (LogP) of the molecule, ensuring excellent theoretical oral bioavailability and gastrointestinal absorption. The central 2-hydroxyl group remains sterically accessible but electronically isolated, creating a precise site for electrophilic nitration to form the active Nitric Oxide (NO) donor pharmacophore.

Synthetic Workflow Architecture

The synthesis of 1,3-bis(2-methylpropoxy)propan-2-ol and its subsequent conversion into an active pharmaceutical ingredient (API) follows a highly efficient, multi-step pathway starting from inexpensive glycerol.

SynthesisWorkflow Glycerol Glycerol (Starting Material) DCP 1,3-Dichloropropan-2-ol (Electrophile) Glycerol->DCP HCl (g) 100-110°C Diether 1,3-Bis(2-methylpropoxy) propan-2-ol (Key Intermediate) DCP->Diether SN2 Substitution 6h Reflux Isobutanol Isobutanol + Na(s) (Reagents) Alkoxide Sodium Isobutoxide (Nucleophile) Isobutanol->Alkoxide RT, Stirring Alkoxide->Diether Nitrate NDIBP (Active NO Donor) Diether->Nitrate Nitration HNO3

Fig 1. Four-step synthesis of NDIBP from glycerol via the key diether intermediate.

Validated Experimental Protocols

As a self-validating system, each phase of this protocol includes built-in physical or chemical checkpoints to ensure mechanistic fidelity and high yield before progressing to the next step.

Phase 1: Synthesis of the Electrophilic Core (1,3-Dichloropropan-2-ol)
  • Mechanistic Goal: Convert the primary hydroxyls of glycerol into superior leaving groups (chlorides) for the subsequent Williamson ether synthesis, while preserving the secondary hydroxyl.

  • Procedure:

    • Transfer an aliquot of dry glycerin to a three-neck round-bottom flask.

    • Heat the system to 100–110°C for 12 hours under a gentle inert gas sweep to remove residual humidity.

    • Generate anhydrous HCl gas (by dropping 12 N sulfuric acid over a slurry of sodium chloride and 36.5% hydrochloric acid) and bubble it continuously through the heated glycerin via a submerged tubular system.

    • Purify the resulting 1,3-dichloropropan-2-ol via fractional distillation at 174–176°C.

  • Self-Validation Checkpoint: The reaction is deemed complete when the absorption of HCl gas ceases. Physically, this is validated by exactly a 25% increase in the initial volume of the glycerin mixture .

Phase 2: Nucleophile Generation & Williamson Etherification (Target Compound)
  • Mechanistic Goal: Execute a double SN2 displacement using a bulky alkoxide to form the target compound, 1,3-bis(2-methylpropoxy)propan-2-ol.

  • Procedure:

    • Alkoxide Generation: In a separate flask, add finely cut sodium metal (2 mol equivalents) to isobutanol (1 mol equivalent) under constant stirring at room temperature.

    • Etherification: Transfer the generated sodium isobutoxide (2 mol) to a reaction vessel. Add 1,3-dichloropropan-2-ol (1 mol) dropwise to control the exothermic SN2 reaction and suppress E2 elimination side-reactions.

    • Maintain continuous stirring for 6 hours.

    • Isolate the product via fractional distillation under vacuum at 185–190°C.

  • Self-Validation Checkpoint: The complete dissolution of solid sodium metal and the cessation of hydrogen gas evolution validates the total conversion of isobutanol to the nucleophilic alkoxide. The final product's identity is confirmed by a sharp distillation fraction at 185–190°C (under vacuum) .

Phase 3: Pharmacophore Activation (Nitration to NDIBP)
  • Mechanistic Goal: Esterify the sterically hindered secondary alcohol with a nitro group to yield the active NO-donor prodrug.

  • Procedure: React 0.5 mol of 1,3-bis(2-methylpropoxy)propan-2-ol with a standard nitrating mixture (e.g., fuming nitric acid/acetic anhydride) under strict temperature control (typically <10°C) to prevent oxidative cleavage of the newly formed ether linkages.

  • Self-Validation Checkpoint: The success of the nitration is immediately validated via FTIR spectroscopy by the disappearance of the broad O-H stretch (~3466 cm⁻¹) and the emergence of sharp N-O stretches at 1633, 1274, and 850 cm⁻¹.

Analytical Benchmarks & Spectral Validation

To guarantee the structural integrity of the synthesized 1,3-bis(2-methylpropoxy)propan-2-ol and its nitrated derivative, compare your analytical outputs against the established benchmarks below.

Parameter1,3-Bis(2-methylpropoxy)propan-2-ol (Intermediate)NDIBP (Final API)
Molecular Formula C₁₁H₂₄O₃C₁₁H₂₃NO₅
Reaction Yield 91.0%85.7%
Boiling Point 185–190°C (Vacuum)N/A (Decomposes at high heat)
IR (ATR) Major Bands 3466 (O-H), 2951, 1466 (C-H), 1109 (C-O) cm⁻¹1633, 1274, 850 (N-O), 1107 (C-O) cm⁻¹
¹H NMR (200 MHz, CDCl₃) δ 4.03–3.83 (m, 1H), 3.52–3.38 (d, 4H), 3.21 (d, 4H), 2.59 (s, 1H, O-H), 1.85 (m, 2H), 0.88 (d, 12H)Downfield shift of the central methine proton due to the deshielding nitrate group.
¹³C NMR (50 MHz, CDCl₃) 77.6, 71.2, 66.7, 27.6, 18.5 ppmN/A

Pharmacological Application: The NO-sGC-cGMP Axis

Once 1,3-bis(2-methylpropoxy)propan-2-ol is successfully converted into NDIBP, the compound functions as a lipophilic prodrug. Upon entering the vascular endothelium, the molecule undergoes biotransformation to release Nitric Oxide (NO). The NO binds to the heme group of soluble Guanylyl Cyclase (sGC), catalyzing the conversion of GTP to cGMP, which subsequently activates Protein Kinase G (PKG) to induce smooth muscle relaxation.

SignalingPathway NDIBP NDIBP (Lipophilic Prodrug) Metabolism Vascular Biotransformation (Enzymatic Cleavage) NDIBP->Metabolism NO Nitric Oxide (NO) Release Metabolism->NO sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC Binds Heme Group cGMP GTP to cGMP Conversion sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation Decreased Intracellular Ca2+

Fig 2. Pharmacological signaling cascade of NDIBP acting as a nitric oxide (NO) donor.

References

  • Brandão, M. C. R., et al. "SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT." Asian Journal of Pharmaceutical and Clinical Research, Vol 14, Issue 4, 2021, 124-134. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104417, 1,3-bis(2-methylpropoxy)propan-2-ol." PubChem, 2023. Available at:[Link]

Method

Application Note: Analytical Characterization of 1,3-Dialkoxypropan-2-ol Derivatives

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Context 1,3-dialkoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Context

1,3-dialkoxypropan-2-ol derivatives are highly versatile, bifunctional building blocks. Featuring a central secondary hydroxyl group flanked by two ether linkages, these compounds are heavily utilized in the synthesis of advanced lipid nanoparticles, green solvents, and critical pharmaceutical intermediates (such as non-ionic X-ray contrast media like Iohexol)[1][2].

From a synthetic standpoint, these derivatives are typically generated via the base-catalyzed ring-opening of epichlorohydrin with an alcohol, or through the Williamson ether synthesis using 1,3-dihalopropan-2-ols[1][3]. The primary analytical challenge in these pathways is regioisomerism . Competing nucleophilic attack trajectories can yield the asymmetrical 1,2-dialkoxypropan-3-ol isomer instead of the desired symmetrical 1,3-dialkoxypropan-2-ol.

As an application scientist, the goal is not merely to confirm molecular weight, but to design a self-validating analytical system that definitively proves molecular symmetry and structural purity. This guide details the causal reasoning and step-by-step protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy to achieve absolute structural confidence.

Analytical Strategy & Causality

To build a self-validating characterization workflow, we must exploit the fundamental differences in molecular symmetry and fragmentation behavior between the 1,3- and 1,2-isomers.

NMR Spectroscopy: The Symmetry Imperative

The 1,3-dialkoxypropan-2-ol backbone possesses C2v​ symmetry (assuming identical alkoxy groups), which drastically simplifies its NMR spectra compared to the asymmetrical 1,2-isomer.

  • 13 C NMR & DEPT-135: Symmetrical 1,3-derivatives exhibit fewer carbon signals. For example, 1,3-diethoxy-2-propanol shows only 4 distinct carbon environments, whereas the 1,2-isomer would show 7[3]. By applying a DEPT-135 pulse sequence, we introduce a self-validating check: the C2 methine (CH) carbon phases positively, while the symmetrical C1/C3 methylene (CH 2​ ) carbons phase negatively. This phase differentiation conclusively rules out regioisomeric impurities.

  • 1 H NMR: The methine proton at position 2 is shifted downfield (typically δ 3.8–4.0 ppm) due to the combined electron-withdrawing effects of the adjacent hydroxyl and ether groups[3][4].

GC-MS: Chromatographic Resolution and α -Cleavage

Gas chromatography utilizing a non-polar stationary phase separates the 1,3- and 1,2-isomers based on subtle differences in their dipole moments and boiling points. Upon elution, Electron Ionization (EI) at 70 eV induces predictable fragmentation. The molecular ion ( [M]+∙ ) is often weak. Instead, the molecule undergoes rapid α -cleavage adjacent to the hydroxyl group, generating highly diagnostic oxonium ions (e.g., m/z 61) that confirm the terminal ether linkages[5].

Workflow cluster_0 Primary Analytical Techniques Start 1,3-Dialkoxypropan-2-ol Sample NMR NMR Spectroscopy (1H, 13C, DEPT) Start->NMR Symmetry & Backbone GCMS GC-MS (EI) Fragmentation Start->GCMS M.W. & Purity FTIR FTIR Spectroscopy Functional Groups Start->FTIR -OH & Ether ID NMR_Result Confirm C2v Symmetry (Reduced 13C signals) NMR->NMR_Result GCMS_Result Base Peak Oxonium Ions (e.g., m/z 61) GCMS->GCMS_Result FTIR_Result 3400 cm⁻¹ (-OH) 1100 cm⁻¹ (C-O-C) FTIR->FTIR_Result Final Verified 1,3-Regioisomer NMR_Result->Final GCMS_Result->Final FTIR_Result->Final

Analytical workflow for the structural verification and regioisomer differentiation.

Quantitative Data Summaries

To establish a baseline for spectral interpretation, the following tables summarize the validated NMR chemical shifts and GC-MS fragmentation patterns for two common derivatives: 1,3-dimethoxy-2-propanol and 1,3-diethoxy-2-propanol.

Table 1: 1 H and 13 C NMR Chemical Shifts [3][4] | Compound | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | 1,3-Dimethoxy-2-propanol | 1 H | 3.92 – 3.99 | Multiplet | CH (C2 methine) | | | 1 H | 3.40 – 3.49 | Multiplet | CH 2​ (C1, C3 methylenes) | | | 1 H | 3.39 | Singlet | O-CH 3​ (Methoxy protons) | | | 13 C | 73.9 | - | CH 2​ (C1, C3) | | | 13 C | 69.1 | - | CH (C2) | | | 13 C | 59.0 | - | O-CH 3​ | | 1,3-Diethoxy-2-propanol | 1 H | 3.83 – 3.91 | Multiplet | CH (C2 methine) | | | 1 H | 3.46 – 3.64 | Multiplet | CH 2​ (C1, C3) & O-CH 2​ | | | 1 H | 1.18 | Triplet | CH 3​ (Ethoxy methyls) | | | 13 C | 72.07 | - | CH 2​ (C1, C3) | | | 13 C | 70.62 | - | CH (C2) | | | 13 C | 66.92 | - | O-CH 2​ (Ethoxy methylenes) | | | 13 C | 15.02 | - | CH 3​ (Ethoxy methyls) |

Table 2: GC-MS (EI, 70 eV) Key Fragmentation Ions for 1,3-Diethoxy-2-propanol [5] | m/z | Relative Abundance (%) | Proposed Structural Assignment | | :--- | :--- | :--- | | 61 | 99.99 (Base Peak) | [CH2​=O−CH2​CH3​]+ (Oxonium ion via α -cleavage) | | 59 | 92.86 | [CH3​CH2​−O=CH2​]+ | | 31 | 67.29 | [CH2​=OH]+ | | 29 | 48.17 | [CH3​CH2​]+ (Ethyl cation) |

Fragmentation M Molecular Ion [M]⁺• (m/z 148) F1 α-Cleavage m/z 103 M->F1 -C2H5O• F2 Oxonium Ion m/z 61 M->F2 Direct Cleavage F3 Alkoxy Fragment m/z 59 M->F3 C-C Cleavage F1->F2 -C2H2O

Proposed electron ionization (EI) fragmentation pathway for 1,3-diethoxy-2-propanol.

Validated Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition for Symmetry Validation

Purpose: To definitively rule out the presence of the 1,2-dialkoxy regioisomer and confirm the carbon backbone structure.

Materials:

  • Purified 1,3-dialkoxypropan-2-ol derivative (>98% purity)

  • Deuterated Chloroform (CDCl 3​ ) or Methanol-d4 (CD 3​ OD) containing 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm precision NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of the analyte into a clean glass vial. Add 0.6 mL of the deuterated solvent and vortex until completely dissolved. The concentration must be sufficient to yield high signal-to-noise ratios for 13 C acquisition without causing line broadening due to viscosity.

  • Transfer: Pipette the homogeneous solution into a 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1 H NMR Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal, and shim the magnet. Acquire the 1 H spectrum using a standard single-pulse sequence (e.g., zg30), 16 scans, and a 2-second relaxation delay ( D1​ ).

  • 13 C & DEPT-135 Acquisition: Switch to the carbon nucleus (100 MHz). Acquire the broadband proton-decoupled 13 C spectrum (zgpg30) using 256–512 scans. Subsequently, run a DEPT-135 sequence. Set the polarization transfer delay optimized for a standard one-bond coupling constant ( 1JCH​=145 Hz).

  • Data Processing & Causality Check: Phase and baseline correct the spectra. Overlay the 13 C and DEPT-135 spectra. Validation Check: You must observe the C2 methine signal pointing up (positive phase) and the C1/C3 methylene signals pointing down (negative phase). If you observe more than one methine signal or asymmetrical methylene signals, the sample is contaminated with the 1,2-isomer[3].

Protocol 2: GC-MS Purity Profiling and Regioisomer Detection

Purpose: To assess volatile impurities, confirm the absence of halogenated precursors, and validate the ether linkages via EI fragmentation.

Materials:

  • GC-grade Dichloromethane (DCM)

  • Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm)

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized derivative to a concentration of 1 mg/mL in GC-grade DCM.

  • System Parameters: Set the GC injector temperature to 250°C. Inject 1 µL of the sample using a split ratio of 50:1. Causality Note: A high split ratio is required to prevent column overloading, which can cause peak tailing and obscure the separation of closely eluting regioisomers.

  • Temperature Program: Set the initial oven temperature to 50°C (hold for 2 min). Ramp at 10°C/min to 250°C, then hold for 5 min. Helium carrier gas flow should be constant at 1.0 mL/min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 20 to 300.

  • Data Analysis: Extract the chromatogram and evaluate the mass spectra. Validation Check: Ensure the absence of isotopic clusters indicative of chlorine or bromine (e.g., M and M+2 peaks in a 3:1 or 1:1 ratio), which would indicate incomplete conversion of the epichlorohydrin or dihalopropanol precursors[1]. Confirm the presence of the base peak oxonium ion (e.g., m/z 61 for diethoxy)[5].

Sources

Application

Introduction: Unveiling the Potential of 1,3-Bis(2-methylpropoxy)propan-2-ol in Resin Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 1,3-Bis(2-methylpropoxy)propan-2-ol in the manufacturing of high-performance resins. 1,3-Bis(2-methylprop...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 1,3-Bis(2-methylpropoxy)propan-2-ol in the manufacturing of high-performance resins.

1,3-Bis(2-methylpropoxy)propan-2-ol, also known as diisobutyl glycerol ether, is a molecule with significant, yet largely unexplored, potential in the field of resin manufacturing. Its unique structure, featuring a central propan-2-ol backbone with two isobutoxy side chains, suggests its utility in modifying and enhancing the properties of various polymer systems. The presence of a reactive secondary hydroxyl group allows for its incorporation into polymer chains, while the bulky, flexible isobutyl groups can impart desirable characteristics such as reduced viscosity, increased flexibility, and improved solubility.

This document serves as a detailed guide to the hypothesized applications of 1,3-Bis(2-methylpropoxy)propan-2-ol in resin manufacturing. While direct literature on this specific molecule's use in resins is sparse, its structural similarity to other reactive diluents and polyols allows for the formulation of well-grounded hypotheses and experimental protocols. The following sections will provide a comprehensive overview of its potential applications, detailed experimental procedures, and the scientific rationale behind its use in epoxy, polyester, and polyurethane resin systems.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(2-methylpropoxy)propan-2-ol is presented in the table below. It is important to note that some of these values are estimated based on its chemical structure and comparison with similar compounds, and experimental verification is recommended.

PropertyValue
IUPAC Name 1,3-Bis(2-methylpropoxy)propan-2-ol
Synonyms Diisobutyl glycerol ether
CAS Number Not readily available
Molecular Formula C11H24O3
Molecular Weight 204.31 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Estimated >200 °C
Solubility Soluble in most organic solvents; sparingly soluble in water (predicted)
Hydroxyl Value ~275 mg KOH/g (calculated)

Hypothesized Applications in Resin Manufacturing

Based on its chemical structure, 1,3-Bis(2-methylpropoxy)propan-2-ol is proposed to have three primary applications in resin manufacturing:

  • As a Reactive Diluent in Epoxy Resins: High-viscosity epoxy resins often require the addition of a diluent to improve their workability and handling characteristics.[1] Reactive diluents, which possess a reactive group that allows them to be incorporated into the cured resin matrix, are preferred as they minimize the negative impact on the final mechanical properties.[1][2][3] The secondary hydroxyl group of 1,3-Bis(2-methylpropoxy)propan-2-ol can react with the epoxy groups, particularly in the presence of an appropriate catalyst, integrating it into the polymer network. The isobutyl groups would contribute to a significant reduction in viscosity.

  • As a Co-polyol in Polyester Resin Synthesis: Unsaturated and saturated polyester resins are synthesized through the polycondensation of diols and diacids.[4][5] By partially replacing a conventional diol, such as propylene glycol or ethylene glycol, with 1,3-Bis(2-methylpropoxy)propan-2-ol, it is possible to introduce flexibility and modify the thermal properties of the resulting polyester.[4][6] The branched structure of the isobutyl groups can disrupt chain packing, leading to a lower glass transition temperature (Tg) and increased toughness.

  • As a Chain Extender/Modifier in Polyurethane Formulations: Polyurethanes are formed from the reaction of isocyanates with polyols.[6] 1,3-Bis(2-methylpropoxy)propan-2-ol can act as a chain extender or a modifying polyol in polyurethane synthesis. Its single reactive hydroxyl group would lead to chain termination if used alone with a diisocyanate, but in combination with other polyols, it can be used to control the molecular weight and introduce flexible side chains. This can be particularly useful in the formulation of coatings, adhesives, sealants, and elastomers.[6]

Detailed Application Protocols

The following protocols are exemplary and should be adapted and optimized based on specific experimental goals and available equipment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: Evaluation of 1,3-Bis(2-methylpropoxy)propan-2-ol as a Reactive Diluent in Epoxy Resins

This protocol details the formulation and testing of an epoxy resin system incorporating 1,3-Bis(2-methylpropoxy)propan-2-ol as a reactive diluent.

Objective: To assess the effect of 1,3-Bis(2-methylpropoxy)propan-2-ol on the viscosity of a standard bisphenol A-based epoxy resin and the mechanical properties of the cured product.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ Resin 828)

  • 1,3-Bis(2-methylpropoxy)propan-2-ol

  • Amine-based curing agent (e.g., triethylenetetramine - TETA)

  • Toluene or other suitable solvent for cleaning

  • Disposable mixing cups and stirrers

  • Viscometer (e.g., Brookfield viscometer)

  • Molds for casting test specimens (e.g., for tensile and impact testing)

  • Curing oven

Experimental Workflow:

G cluster_prep Formulation Preparation cluster_testing Analysis & Curing cluster_eval Post-Cure Evaluation A Weigh DGEBA Epoxy Resin B Add 1,3-Bis(2-methylpropoxy)propan-2-ol (e.g., 5, 10, 15 wt%) A->B C Homogenize the Mixture B->C D Measure Initial Viscosity C->D E Add Stoichiometric Amount of Curing Agent D->E F Mix Thoroughly E->F G Pour into Molds F->G H Cure According to Manufacturer's Recommendations (e.g., 24h at RT + 2h at 80°C) G->H I De-mold Cured Specimens H->I J Conduct Mechanical Testing (Tensile, Flexural, Impact) I->J K Characterize Thermal Properties (DSC/TGA) I->K

Caption: Workflow for evaluating 1,3-Bis(2-methylpropoxy)propan-2-ol in epoxy resins.

Step-by-Step Procedure:

  • Preparation of Formulations:

    • Prepare a series of formulations by blending the DGEBA epoxy resin with varying concentrations of 1,3-Bis(2-methylpropoxy)propan-2-ol (e.g., 0 wt% as a control, 5 wt%, 10 wt%, and 15 wt%).

    • For each formulation, accurately weigh the epoxy resin into a disposable mixing cup.

    • Add the corresponding amount of 1,3-Bis(2-methylpropoxy)propan-2-ol and mix thoroughly until a homogeneous mixture is obtained. Gentle heating (e.g., to 40-50 °C) can be applied to reduce viscosity and aid mixing.

  • Viscosity Measurement:

    • Measure the viscosity of each formulation at a controlled temperature (e.g., 25 °C) using a viscometer. Record the results.

  • Curing:

    • Calculate the stoichiometric amount of the amine curing agent required for each formulation. The addition of the mono-hydroxyl reactive diluent will slightly alter the required amount of curing agent.

    • Add the calculated amount of curing agent to each formulation and mix thoroughly for 2-3 minutes, ensuring a uniform dispersion.

    • Pour the mixed resin into prepared molds for mechanical testing.

    • Allow the castings to cure at room temperature for 24 hours, followed by a post-cure in an oven (e.g., 2 hours at 80 °C), or as recommended for the specific curing agent.

  • Characterization:

    • After the post-cure and cooling to room temperature, de-mold the specimens.

    • Conduct mechanical tests such as tensile strength (ASTM D638), flexural strength (ASTM D790), and impact strength (ASTM D256).

    • Determine the glass transition temperature (Tg) of the cured samples using Differential Scanning Calorimetry (DSC).

Data Presentation: Formulation and Viscosity Data

Formulation IDDGEBA Epoxy Resin (g)1,3-Bis(2-methylpropoxy)propan-2-ol (g)Wt% of DiluentViscosity at 25°C (cP)
Control10000Record Value
EXP-19555Record Value
EXP-2901010Record Value
EXP-3851515Record Value
Protocol 2: Synthesis of a Modified Unsaturated Polyester Resin

This protocol describes the synthesis of an unsaturated polyester resin using 1,3-Bis(2-methylpropoxy)propan-2-ol as a modifying co-polyol.

Objective: To synthesize an unsaturated polyester resin with modified flexibility by incorporating 1,3-Bis(2-methylpropoxy)propan-2-ol into the polymer backbone.

Materials:

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • 1,3-Bis(2-methylpropoxy)propan-2-ol

  • Xylene (as an azeotropic solvent)

  • Esterification catalyst (e.g., dibutyltin oxide)

  • Nitrogen gas supply

  • Heating mantle, reaction flask with a Dean-Stark trap and condenser

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_completion Resin Finalization A Charge Reactor with Anhydrides, Glycols, and 1,3-Bis(2-methylpropoxy)propan-2-ol B Add Xylene and Catalyst A->B C Start Nitrogen Purge and Stirring B->C D Heat to ~160°C to Initiate Reaction C->D E Gradually Increase Temperature to ~200°C D->E F Monitor Water of Condensation in Dean-Stark Trap E->F G Monitor Acid Value Periodically E->G H Continue Reaction until Target Acid Value is Reached G->H I Cool the Reactor H->I J Dissolve Polyester in Styrene or other Reactive Monomer I->J

Caption: Workflow for modified unsaturated polyester resin synthesis.

Step-by-Step Procedure:

  • Reactor Charging:

    • Into a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser, charge the maleic anhydride, phthalic anhydride, propylene glycol, and 1,3-Bis(2-methylpropoxy)propan-2-ol. A molar ratio of total diols to total diacids should be slightly in excess (e.g., 1.1:1).

    • Add xylene (approximately 5% of the total charge weight) to facilitate the removal of water of condensation.

    • Add the esterification catalyst (e.g., 0.05-0.1 wt% of total reactants).

  • Polycondensation Reaction:

    • Start a slow stream of nitrogen gas through the reactor to provide an inert atmosphere.

    • Begin stirring and gradually heat the mixture.

    • Maintain the temperature at around 160-180 °C until the initial exothermic reaction subsides.

    • Gradually increase the temperature to 190-210 °C and maintain it. Water of condensation will be collected in the Dean-Stark trap.

    • Periodically take samples to monitor the acid value of the reacting mixture.

  • Reaction Completion and Dilution:

    • Continue the reaction until the desired acid value (typically < 30 mg KOH/g) is reached.

    • Once the target acid value is achieved, turn off the heat and allow the reactor to cool to around 150 °C.

    • Under vigorous stirring, slowly add styrene or another suitable reactive monomer to dissolve the polyester and achieve the desired final viscosity and solids content.

Data Presentation: Example Polyester Formulation

ComponentMoles
Maleic Anhydride0.5
Phthalic Anhydride0.5
Propylene Glycol0.8
1,3-Bis(2-methylpropoxy)propan-2-ol0.3
Total Diacids 1.0
Total Diols 1.1

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of control experiments and comprehensive characterization of the resulting resins. By comparing the properties of the modified resins with those of the unmodified control formulations, a clear and quantitative assessment of the effects of 1,3-Bis(2-methylpropoxy)propan-2-ol can be achieved. Key validation checkpoints include:

  • Viscosity Reduction: A measurable decrease in viscosity with increasing concentration of the diluent in Protocol 1.

  • Mechanical Property Changes: Quantifiable differences in tensile strength, flexibility, and impact resistance in the cured epoxy and polyester resins.

  • Thermal Property Shifts: A discernible change in the glass transition temperature (Tg) as measured by DSC, indicating the incorporation of the molecule into the polymer matrix and its effect on chain mobility.

Conclusion

While 1,3-Bis(2-methylpropoxy)propan-2-ol may not be a conventional component in resin manufacturing, its chemical structure strongly suggests its potential as a versatile modifier. The protocols and hypotheses presented in this guide provide a solid foundation for researchers and scientists to explore its use as a reactive diluent, a flexibilizing co-polyol, and a chain modifier. Through systematic experimentation and characterization, the true value of this molecule in creating novel, high-performance resins can be unlocked.

References

  • Purnima Groups. Best Reactive Diluents for Epoxy Resin. [Link]

  • Gantrade Corporation. The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). (2018). [Link]

  • ResearchGate. Modification of Unsaturated Polyester Resin Using Elastomers. (2025). [Link]

  • DENACOL's Lab. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. (2024). [Link]

  • MDPI. Improved Etherification of Glycerol with Tert-Butyl Alcohol by the Addition of Dibutyl Ether as Solvent. (2019). [Link]

  • Google Patents.
  • University of Helsinki. SYNTHETIC MODIFICATION AND CHARACTERISATION OF UNSATURATED POLYESTERS. [Link]

  • Hexion. Solid Epoxy Resin Solutions. [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). [Link]

  • Topwin. Modified Silicone Polyester Resin with Different Polyols. (2023). [Link]

  • CyberLeninka. Etherization of glycerol with alcohols on cationic resins. (2022). [Link]

  • Cheméo. Chemical Properties of 1,3-Bis(2-methylphenoxy)-2-propanol (CAS 17181-49-6). [Link]

  • Google Patents. WO2009084014A2 - An epoxy resin composition.
  • PubChem. 1,3-Diethoxy-2-propanol. [Link]

  • Scent.vn. 1,3-Diethoxy-2-propanol CAS# 4043-59-8. [Link]

  • PMC. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. [Link]

  • Emerald Insight. New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. [Link]

  • PubChem. 2-Propanol, 1,3-bis(o-tolyloxy)-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Bis(2-methylpropoxy)propan-2-ol

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the purification of 1,3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the purification of 1,3-Bis(2-methylpropoxy)propan-2-ol, specifically the removal of stubborn isomeric impurities. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 1,3-Bis(2-methylpropoxy)propan-2-ol, but my analysis shows several impurities with the same mass. What are the likely isomeric impurities I'm dealing with?

A1: This is a common and expected outcome in glycerol etherification. The impurities are almost certainly a combination of positional isomers and process-related side products. The synthesis of glycerol ethers, often proceeding through mechanisms like the Williamson ether synthesis, is not perfectly selective and can result in a mixture of products.[1][2]

The primary impurities to consider are:

  • Positional Isomer: The most common isomeric impurity is 1,2-Bis(2-methylpropoxy)propan-3-ol . In this molecule, the two isobutyl ether groups are on adjacent carbons of the glycerol backbone, whereas in your target molecule, they are on the outer 1 and 3 positions. This subtle difference in structure leads to very similar physicochemical properties, making separation a significant challenge.

  • Process-Related Impurities: Your reaction mixture will likely contain products from incomplete or over-alkylation:

    • Mono-ethers: 1-(2-methylpropoxy)propane-2,3-diol and 2-(2-methylpropoxy)propane-1,3-diol.

    • Tri-ether: 1,2,3-Tris(2-methylpropoxy)propane.

  • Isomers of the Alkyl Group: If your isobutanol starting material contained other butanol isomers (like n-butanol or sec-butanol), or if reaction conditions promoted rearrangement, you could have impurities such as 1,3-Bis(butoxy)propan-2-ol.[3][4]

Below is a diagram illustrating the target molecule and its key positional isomer.

G cluster_target Target: 1,3-Isomer cluster_impurity Impurity: 1,2-Isomer T_C1 CH2-O-iBu T_C2 CH-OH T_C1->T_C2 T_C3 CH2-O-iBu T_C2->T_C3 I_C1 CH2-O-iBu I_C2 CH-O-iBu I_C1->I_C2 I_C3 CH2-OH I_C2->I_C3

Caption: Target molecule vs. its primary positional isomer.

Q2: My standard fractional distillation isn't separating the isomers effectively. Why is this happening and what can I do to improve it?

A2: The challenge you're facing is due to the fundamental properties of isomers. Positional isomers, like the 1,2- and 1,3-di-ethers of glycerol, often have very similar molecular weights and intermolecular forces, resulting in extremely close boiling points.[5] Standard distillation columns lack the theoretical plates needed to resolve such a small boiling point difference.

Causality: Effective distillation relies on a significant difference in the vapor pressure of the components at a given temperature. Because your target molecule and its key isomer have nearly identical structures, their vapor pressures are also nearly identical, leading to poor separation.

Troubleshooting and Optimization:

  • Switch to High-Efficiency Vacuum Distillation: This is the most critical modification.

    • Vacuum: Lowering the pressure drastically reduces the boiling point, which prevents thermal degradation of your compound. High-boiling ethers can be sensitive to heat.

    • High-Efficiency Column: Replace your standard column with a packed column (e.g., with Raschig rings or metal sponge) or a Vigreux column. These designs significantly increase the surface area, creating more "theoretical plates" and enhancing separation efficiency.

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) increases the number of vaporization-condensation cycles, improving separation. Start with a high reflux ratio and slowly decrease it as you find the optimal balance between purity and collection speed.

  • Ensure Thermal Insulation: Wrap the distillation column in glass wool or aluminum foil to maintain a stable temperature gradient and prevent heat loss, which is crucial for efficient fractionation.

Q3: How can I leverage preparative chromatography to achieve high purity? Which technique is better, HPLC or SFC?

A3: When distillation is insufficient, preparative chromatography is the definitive solution for isomer separation. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful options, but they have distinct advantages.

Option 1: Preparative HPLC

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For your non-polar ether, a normal-phase (NP-HPLC) setup is typically more effective than reversed-phase.

  • Why it Works: Even with identical mass, the 1,2- and 1,3-isomers have slightly different dipole moments and abilities to interact with a polar stationary phase (like silica). The free hydroxyl group on the 1,2-isomer is in a different steric environment than the secondary hydroxyl on the 1,3-isomer, which can be exploited for separation.

  • Key Considerations:

    • Stationary Phase: Start with a high-purity silica gel column.

    • Mobile Phase: A non-polar solvent like hexane or heptane mixed with a slightly more polar "modifier" like isopropanol (IPA) or ethyl acetate. You will need to carefully optimize the percentage of the modifier to achieve separation.

    • Drawbacks: NP-HPLC uses large volumes of organic solvents, which can be costly and environmentally taxing.

Option 2: Preparative Supercritical Fluid Chromatography (SFC) - Recommended

  • Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[6][7] Supercritical CO₂ has unique properties—it can effuse through solids like a gas but dissolve materials like a liquid.

  • Why it's Superior for Isomers: SFC is an ideal technique for separating isomeric and chiral compounds.[8][9] The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to very high chromatographic efficiency and superior resolution compared to HPLC.[8]

  • Key Advantages:

    • Higher Resolution: SFC often provides sharper peaks and better separation between closely related isomers.

    • Faster Separations: The low viscosity allows for much higher flow rates without a significant increase in backpressure, drastically reducing run times.

    • "Green" Chemistry: SFC primarily uses CO₂, which is non-toxic and can be recycled.[9] It significantly reduces the consumption of organic solvents compared to HPLC.

    • Simplified Evaporation: Removing the CO₂ from the collected fractions is as simple as letting it evaporate, leaving your pure compound behind with only a small amount of co-solvent to remove.

See the detailed protocol below for developing an SFC method.

Q4: Is crystallization a viable purification method for an oily compound like this?

A4: Crystallization is an extremely powerful and scalable purification technique, but it requires the target compound to be a solid.[10][11] If your 1,3-Bis(2-methylpropoxy)propan-2-ol is a persistent oil at or below room temperature, direct crystallization is not feasible.

However, there are two strategies you can employ:

  • Cooling Crystallization: First, confirm the compound's freezing point. It's possible it will crystallize at reduced temperatures (e.g., 0 °C or -20 °C). If it does, a carefully controlled cooling crystallization could yield pure product, as impurities are often excluded from the growing crystal lattice.[12]

  • Derivatization to a Crystalline Solid: This is a classic chemical strategy. You can react the hydroxyl group of your alcohol with a reagent to form a solid derivative. The ideal derivative should be highly crystalline and easy to cleave, regenerating your original alcohol after purification.

    • Example Derivatives:

      • Esters: React with 3,5-dinitrobenzoyl chloride to form a highly crystalline ester. Purify the ester by recrystallization and then hydrolyze it back to the alcohol.

      • Urethanes: React with phenyl isocyanate to form a solid phenylurethane derivative.

The key principle is that the newly formed derivative of the 1,3-isomer may have significantly different solubility and crystal packing properties than the derivative of the 1,2-isomer, allowing for efficient separation via recrystallization. [13]

Q5: With these options, how do I choose the best purification strategy for my specific situation?

A5: The optimal method depends on your specific goals regarding purity, scale, and available resources. Use the following decision-making workflow and comparison table to guide your choice.

G start Crude Product Mix check_bp Are Boiling Points of Impurities Known & Different? start->check_bp check_solid Is Compound a Solid or Can Be Derivatized? start->check_solid Alternative Path check_scale_dist Scale > 5g? check_bp->check_scale_dist Yes chromatography Move to Chromatography check_bp->chromatography No / Unknown distillation High-Efficiency Vacuum Distillation check_scale_dist->distillation Yes check_scale_dist->chromatography No (Inefficient) final_product High-Purity Product distillation->final_product check_sfc Is Prep SFC Available? chromatography->check_sfc sfc Preparative SFC (Recommended) check_sfc->sfc Yes hplc Preparative NP-HPLC check_sfc->hplc No sfc->final_product hplc->final_product check_solid->check_bp No crystallization Crystallization or Derivatization/Crystallization check_solid->crystallization Yes crystallization->final_product

Caption: Decision workflow for purification method selection.

Comparison of Purification Techniques

FeatureHigh-Efficiency DistillationPreparative NP-HPLCPreparative SFCCrystallization / Derivatization
Selectivity for Isomers Low to ModerateHighVery HighPotentially Very High
Throughput / Scalability High (grams to kgs)Low to Moderate (mgs to grams)Moderate (grams)Very High (grams to kgs)
Solvent Consumption None (Energy Intensive)Very HighLowModerate
Cost (Operational) LowHighModerateLow
"Green" Chemistry Poor (High Energy)PoorExcellentGood
Best For... Bulk pre-purification or when isomers have a slight B.P. difference.High-purity small batches when SFC is unavailable.Achieving the highest purity for challenging isomer separations.Large-scale purification if the compound is or can be made crystalline.

Detailed Experimental Protocols

Protocol 1: Preparative SFC Method Development and Purification

This protocol provides a systematic approach to developing a separation method for your isomeric mixture.

  • Analytical Method Development (Screening):

    • Objective: To find a column and co-solvent system that shows baseline separation of the target and isomeric impurity.

    • Column: Use an analytical scale (e.g., 4.6 x 250 mm) chiral or achiral column known for isomer separations. A silica or diol-based column is a good starting point.

    • Mobile Phase: Supercritical CO₂.

    • Co-Solvent (Modifier): Screen methanol, ethanol, and isopropanol.

    • Procedure:

      • Set the backpressure to 150 bar and the column temperature to 40 °C.

      • Start with a gradient elution from 2% to 40% co-solvent over 10 minutes.

      • Inject a small amount of your impure mixture.

      • Analyze the chromatogram for separation. If separation is observed, switch to an isocratic (constant percentage) method to optimize the resolution.

      • If no separation is seen, change the co-solvent or try a different column.

  • Scale-Up to Preparative SFC:

    • Objective: To transfer the optimized analytical method to a larger-scale preparative column to isolate material.

    • Column: Use a preparative column (e.g., 20 x 250 mm) with the same stationary phase as your optimized analytical method.

    • Flow Rate Adjustment: Scale the flow rate geometrically based on the column cross-sectional area. (New Flow Rate = Old Flow Rate × (New Radius / Old Radius)²).

    • Loading Study: Determine the maximum amount of material you can inject without losing resolution. Start with a small injection and gradually increase the mass until the peaks begin to merge.

    • Fraction Collection: Set up the fraction collector to trigger based on the UV detector signal for your target peak.

    • Post-Processing: Combine the collected fractions containing your pure compound. The CO₂ will evaporate, leaving your product dissolved in the small amount of co-solvent, which can be easily removed via rotary evaporation.

Protocol 2: Screening for a Crystallization Solvent System

This protocol is for determining if your compound can be purified by crystallization.[11][14]

  • Solvent Selection:

    • Choose a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).

  • Solubility Test:

    • Place ~20 mg of your impure oil into a separate test tube for each solvent.

    • Add the first solvent dropwise at room temperature until the oil dissolves. Note the approximate solubility. A good solvent is one where the compound is sparingly soluble at room temperature.

    • If it dissolves easily, the solvent is likely too good. If it doesn't dissolve at all, it's a poor solvent.

    • Heat the tubes that did not dissolve at room temperature. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Inducing Crystallization:

    • Take the tubes where the compound dissolved upon heating and allow them to cool slowly to room temperature, then place them in an ice bath or freezer.

    • If crystals form, you have found a potential solvent.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or adding a "seed" crystal (if you have one).

  • Solvent/Anti-Solvent System:

    • If no single solvent works, try an anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).

    • Add a drop or two of the good solvent to clarify, then cool slowly.

By following these structured approaches, you can effectively diagnose your purification challenges and implement a robust, scientifically-grounded strategy to obtain high-purity 1,3-Bis(2-methylpropoxy)propan-2-ol for your research and development needs.

References

  • MDPI. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. [Link]

  • U.S. Patent. (2007). Processes for converting glycerol to glycerol ethers.
  • Taylor & Francis Online. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media. [Link]

  • Chemical Reviews. (2006). Crystallization-Induced Diastereomer Transformations. [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Standard Operating Procedure for Crystallization. [Link]

  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • U.S. Patent. (1985).
  • ResearchGate. (2018). Molecular structures of the four butanol isomers. [Link]

  • EBSCO. (n.d.). Crystallization | Science | Research Starters. [Link]

  • ResearchGate. (2016). Crystallisation of inorganic compounds with alcohols. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dialkoxy-2-Propanol Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 1,3-dialkoxy-2-propanols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 1,3-dialkoxy-2-propanols. These glycerol-derived diethers are highly valued as designer green solvents and pharmaceutical intermediates[1]. However, traditional single-pot basic syntheses often result in intractable mixtures, poor conversions, and severe emulsions. This guide deconstructs the kinetic and thermodynamic pitfalls of these reactions and provides a field-proven, self-validating protocol to maximize your yield and purity.

FAQ 1: Why is my yield so low when using the traditional base-catalyzed route with epichlorohydrin?

The Causality: The traditional route involves reacting epichlorohydrin with an excess of alcohol in the presence of a strong base (e.g., NaOH or KOH). The reaction proceeds via a highly reactive intermediate: an alkyl glycidyl ether. In a purely basic medium, the newly formed 1,3-dialkoxy-2-propanol product can be deprotonated to form a secondary alkoxide. This secondary alkoxide acts as a competing nucleophile, attacking unreacted glycidyl ether molecules and triggering a runaway oligomerization (polymerization) cascade. Furthermore, if your base is aqueous or your alcohols are hygroscopic, hydroxide ions will outcompete the alkoxide, leading to the hydrolysis of the epoxide and the formation of unwanted 3-alkoxy-1,2-propanediols [1].

FAQ 2: How can I suppress oligomerization and selectively synthesize both symmetric and non-symmetric diethers?

The Causality: To regain control over the reaction pathway, you must spatially and temporally separate the highly reactive epoxide intermediate. This is achieved by shifting to a tandem acid-/base-catalyzed process [2].

By utilizing a heterogeneous Brønsted acid catalyst (such as Montmorillonite K10) in the first step, you activate the epoxide oxygen of epichlorohydrin. This allows the first alcohol to perform a regioselective nucleophilic attack, yielding a stable 1-alkoxy-3-chloro-2-propanol intermediate without premature epoxide formation. Once this intermediate is isolated, a controlled base-catalyzed second step drives the intramolecular cyclization to the glycidyl ether, which is immediately opened by the second alcohol. This prevents the buildup of the reactive epoxide and completely suppresses oligomerization.

G cluster_0 Traditional Base-Only Route (Prone to Low Yield) cluster_1 Optimized Tandem Acid/Base Route A1 Epichlorohydrin + ROH B1 Alkyl Glycidyl Ether A1->B1 Base (Excess) C1 Target Diether B1->C1 ROH / Base D1 Oligomers + Diols (Side Products) B1->D1 Competing Nucleophiles A2 Epichlorohydrin + R¹OH B2 1-Alkoxy-3-chloro-2-propanol A2->B2 Acid Catalyst (e.g., Montmorillonite K10) C2 Target Diether (Symmetric or Non-Symmetric) B2->C2 R²OH / KOH (Controlled Cyclization/Opening)

Mechanistic comparison: Traditional base-catalyzed vs. Tandem acid/base-catalyzed ether synthesis.

FAQ 3: What does the quantitative data show regarding these two methods?

To illustrate the superiority of the tandem protocol, review the comparative data below. The tandem method not only improves yields but allows for the synthesis of non-symmetric diethers (where R¹ ≠ R²), which is nearly impossible to control in a single-pot basic system due to the formation of statistical mixtures [2].

Reaction Parameter / OutcomeTraditional Single-Pot (Base-Catalyzed)Optimized Tandem (Acid/Base-Catalyzed)
Primary Catalyst NaOH or KOH (Homogeneous)Montmorillonite K10 (Acid) & KOH (Base)
Intermediate Stability Highly reactive (Glycidyl ether)Highly stable (1-Alkoxy-3-chloro-2-propanol)
Oligomerization Risk High (Uncontrolled polymerization)Negligible (Controlled stepwise addition)
Symmetric Diether Yield 40% – 60% (Requires extensive purification)> 85% (High GC purity)
Non-Symmetric Yield < 20% (Statistical mixtures formed)75% – 90% (Highly selective)
Scalability Poor (Exothermic runaway risk)Excellent (Demonstrated at 1 mol scale)
FAQ 4: How do I execute the optimized tandem acid/base protocol?

Below is the self-validating, step-by-step methodology adapted from scalable literature procedures to ensure high-yield synthesis [2].

Phase 1: Acid-Catalyzed Synthesis of 1-Alkoxy-3-chloro-2-propanol

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the first alcohol (R¹OH) and epichlorohydrin in a 5:1 molar ratio. The excess alcohol acts as both reactant and solvent.

  • Catalyst Addition: Add Montmorillonite K10 (typically 5% w/w relative to epichlorohydrin).

  • Reaction: Heat the mixture to 70 °C under continuous magnetic stirring.

  • Self-Validation Checkpoint: Monitor the reaction via Gas Chromatography (GC). The reaction is complete when the epichlorohydrin peak disappears (typically 2 to 24 hours depending on the steric hindrance of the alcohol). Diagnostic tip: If conversion stalls, your catalyst may be poisoned by moisture; ensure anhydrous alcohols are used.

  • Isolation: Filter the mixture to recover the heterogeneous acid catalyst (which can be washed and reused). Remove the excess alcohol under vacuum distillation to isolate the pure 1-alkoxy-3-chloro-2-propanol.

Phase 2: Base-Catalyzed Synthesis of the Diether

  • Alkoxide Formation: In a separate flask, dissolve KOH (1.2 equivalents relative to the intermediate) in the second alcohol (R²OH, 7.5 equivalents) while heating at 65 °C.

  • Controlled Addition: Equip the flask with an addition funnel. Add the isolated 1-alkoxy-3-chloro-2-propanol dropwise to the alkaline solution. This controlled addition ensures that as soon as the glycidyl ether forms, it is immediately consumed by the vast excess of the second alcohol, preventing oligomerization.

  • Completion: Monitor via GC until the intermediate is fully consumed.

FAQ 5: I am experiencing severe emulsions during the aqueous workup. How do I resolve this?

The Causality: 1,3-dialkoxy-2-propanols (especially those with short chains like methoxy or ethoxy) possess potent solvo-surfactant and hydrotropic properties. When you quench the Phase 2 reaction with aqueous acid to neutralize the KOH, the resulting KCl salts, water, and diether product form a highly stable microemulsion, effectively trapping your product and destroying your isolated yield.

The Solution: Eliminate the liquid-liquid extraction entirely. At the end of Phase 2, neutralize the reaction crude by adding a stoichiometric amount of anhydrous HCl (or 0.3 M HCl carefully until neutral). Do not add bulk water. The KCl will precipitate as a solid. Filter off the KCl salts directly, and isolate your pure 1,3-dialkoxy-2-propanol via vacuum distillation [2].

References
  • Title: Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers Source: Green Chemistry (RSC Publishing), 2010, 12, 426-434. URL: [Link]

  • Title: Readily Scalable Methodology for the Synthesis of Nonsymmetric Glyceryl Diethers by a Tandem Acid-/Base-Catalyzed Process Source: Organic Process Research & Development (ACS Publications), 2020, 24(2), 154–162. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Etherification of Propan-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the etherification of propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the etherification of propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. We will explore the two primary synthetic pathways—Williamson Ether Synthesis and Acid-Catalyzed Dehydration—offering practical solutions to enhance yield, purity, and experimental success.

Part 1: Foundational Principles & Mechanisms

A robust understanding of the underlying reaction mechanisms is critical for effective troubleshooting. The etherification of propan-2-ol to form diisopropyl ether or other isopropyl ethers primarily proceeds via two distinct pathways.

The Williamson Ether Synthesis

This method is a versatile and widely used SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[1] For the synthesis of diisopropyl ether, this involves the reaction of sodium isopropoxide with 2-halopropane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The alkoxide ion performs a backside attack on the carbon atom bearing the leaving group (e.g., a halide).[2] For this reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize a competing elimination (E2) reaction.[2][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Propanol Propan-2-ol Isopropoxide Sodium Isopropoxide Propanol->Isopropoxide + NaH Base Strong Base (e.g., NaH) Base->Isopropoxide H2 H₂ (gas) Isopropoxide->H2 AlkylHalide 2-Bromopropane TransitionState [Transition State]‡ AlkylHalide->TransitionState Product Diisopropyl Ether TransitionState->Product LeavingGroup NaBr TransitionState->LeavingGroup Isopropoxide2 Sodium Isopropoxide Isopropoxide2->TransitionState + 2-Bromopropane

Caption: Williamson Ether Synthesis Mechanism.

Acid-Catalyzed Dehydration

This method is typically used for producing symmetrical ethers from primary alcohols by heating them in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[4]

The mechanism involves the initial protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (water).[4] A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2-like step to form a protonated ether, which is then deprotonated to yield the final product.[5] A significant competing reaction, especially for secondary alcohols like propan-2-ol, is intramolecular dehydration (E1 elimination) to form an alkene (propene).[6][7]

Acid_Catalyzed_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Propanol1 Propan-2-ol Protonated_Alcohol Protonated Alcohol Propanol1->Protonated_Alcohol H_plus H⁺ (from acid) H_plus->Protonated_Alcohol Protonated_Ether Protonated Ether Protonated_Alcohol->Protonated_Ether Water H₂O Protonated_Alcohol->Water Loses H₂O Propanol2 Propan-2-ol (Nucleophile) Propanol2->Protonated_Ether Final_Ether Diisopropyl Ether Protonated_Ether->Final_Ether - H⁺ H_plus_regen H⁺ (catalyst regenerated) Final_Ether->H_plus_regen

Caption: Acid-Catalyzed Dehydration Mechanism.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the etherification of propan-2-ol in a direct question-and-answer format.

Q1: My Williamson ether synthesis yield is extremely low. What are the common causes and how can I fix them?

Low yields in this synthesis are a frequent issue, often stemming from several controllable factors. The primary culprits are typically moisture, base deactivation, and competing side reactions.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: The alkoxide intermediate is a very strong base and will be quenched by any protic species. Water is a common contaminant.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.[8]

  • Assess Base Quality and Stoichiometry: The base is responsible for deprotonating the alcohol to form the reactive nucleophile.

    • Solution: If using sodium hydride (NaH), ensure it is a free-flowing gray powder. Clumped or white-coated NaH has likely been deactivated by moisture.[8] Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the propan-2-ol.

  • Evaluate Competing E2 Elimination: This is the most significant issue when using secondary alkyl halides. The isopropoxide base can abstract a proton from the 2-halopropane, leading to the formation of propene instead of the desired ether.[2][9]

    • Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Start reactions at a lower temperature (e.g., room temperature or 40°C) and slowly increase while monitoring progress by TLC or GC.[8]

  • Optimize Solvent and Temperature: The choice of solvent dramatically impacts the reactivity of the nucleophile.

    • Solution: Polar aprotic solvents like DMF or acetonitrile are highly recommended.[1] They solvate the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic. Protic solvents (like using propan-2-ol itself as the solvent) can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the reaction.[1]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, AcetonitrilePolar aprotic; enhances nucleophilicity.[1]
Base Sodium Hydride (NaH), Potassium Hydride (KH)Strong, non-nucleophilic base for complete deprotonation.[2]
Temperature 50–80 °C (monitor closely)Balances reaction rate against the competing E2 elimination.[1][8]
Reaction Time 1–8 hoursMonitor by TLC/GC to determine completion and avoid degradation.[1]
Q2: My reaction is producing a significant amount of propene. How can I minimize this byproduct?

The formation of propene is a direct consequence of the E2 elimination pathway competing with the desired SN2 substitution. This is particularly problematic in the synthesis of diisopropyl ether, as it involves both a secondary alkoxide and a secondary alkyl halide.

Troubleshooting_E2_Competition Start High Propene Byproduct Detected Temp_Check Is Reaction Temp > 80°C? Start->Temp_Check Base_Check Is a Bulky Base Being Used? Temp_Check->Base_Check No Lower_Temp Action: Lower temperature to 40-60°C and monitor. Temp_Check->Lower_Temp Yes Solvent_Check Is a Protic Solvent Being Used? Base_Check->Solvent_Check No Use_NaH Action: Ensure non-bulky base like NaH is used. Base_Check->Use_NaH Yes Switch_Solvent Action: Switch to polar aprotic solvent (DMF, Acetonitrile). Solvent_Check->Switch_Solvent Yes Result Minimized E2, Increased Ether Yield Solvent_Check->Result No (Conditions Optimized) Lower_Temp->Base_Check Use_NaH->Solvent_Check Switch_Solvent->Result

Caption: Troubleshooting Workflow for E2 Byproduct.

Q3: My acid-catalyzed dehydration is mainly producing propene, not diisopropyl ether. What's wrong?

In the acid-catalyzed reaction of secondary alcohols, there is a delicate balance between bimolecular dehydration (ether formation) and intramolecular dehydration (alkene formation).[6] Temperature is the single most critical factor governing this selectivity.

  • Cause: The reaction temperature is too high. The elimination reaction to form propene has a higher activation energy than the substitution reaction to form the ether. At elevated temperatures (typically >170°C for secondary alcohols), elimination becomes the dominant pathway.[6][7]

  • Solution: Carefully control the reaction temperature. Studies on similar alcohols show that lower temperatures favor ether formation.[4] For propan-2-ol, aim for a temperature range of 130-150°C. It is crucial to monitor the reaction mixture's internal temperature, not just the heating mantle setting. A study on the dehydration of n-propanol showed that ether yields peaked around 140°C and then dropped at higher temperatures.[10][11]

Temperature RangeDominant ProductPathway
< 130 °C Unreacted Propan-2-olReaction rate is too slow
130 - 150 °C Diisopropyl EtherBimolecular Dehydration (Substitution)
> 160 °C PropeneIntramolecular Dehydration (Elimination)[10]

Part 3: Experimental Protocols

Protocol 1: Williamson Synthesis of Diisopropyl Ether

This protocol is designed as a self-validating system. Deviations from expected observations may indicate issues addressed in the troubleshooting section.

Materials:

  • Propan-2-ol (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (for workup)

  • Saturated NH₄Cl solution

  • Brine

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Alkoxide Formation: In the flask, suspend sodium hydride (2.4 g, 60 mmol, 1.2 eq) in 50 mL of anhydrous DMF.

  • With stirring, add propan-2-ol (3.0 g, 50 mmol, 1.0 eq) dropwise via the dropping funnel over 20 minutes.

    • Observation: Vigorous bubbling (hydrogen gas evolution) should be observed. The mixture may warm slightly. Allow the mixture to stir for 1 hour at room temperature after the addition is complete to ensure full deprotonation. The bubbling should cease.

  • SN2 Reaction: Add 2-bromopropane (6.15 g, 50 mmol, 1.0 eq) dropwise to the sodium isopropoxide solution.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via GC or TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with another 25 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation, collecting the fraction boiling at approximately 68°C.

Protocol 2: Acid-Catalyzed Dehydration of Propan-2-ol

Materials:

  • Propan-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5%)

  • Brine

Procedure:

  • Setup: Assemble a distillation apparatus with a 250 mL round-bottom flask, a heating mantle, and a condenser. Place a receiving flask in an ice bath to collect the volatile ether product.

  • Reaction: To the 250 mL flask, add 50 mL of propan-2-ol. Cool the flask in an ice bath.

  • Slowly and with caution, add 5 mL of concentrated sulfuric acid dropwise with swirling.

  • Distillation: Heat the mixture gently using the heating mantle. The goal is to maintain an internal reaction temperature of 140-145°C .

    • Observation: As the reaction proceeds, a mixture of diisopropyl ether, water, and unreacted propan-2-ol will distill over. The boiling point of diisopropyl ether is 68°C.

  • Continue the distillation until no more organic product is collected.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the distillate with 20 mL of 5% sodium bicarbonate solution to neutralize any acidic residue, followed by 20 mL of water, and finally 20 mL of brine.

  • Purification: Separate the organic layer and dry it over anhydrous CaCl₂. Further purification can be achieved by a final simple distillation.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best strategy for synthesizing an unsymmetrical ether, like ethyl isopropyl ether?

For unsymmetrical ethers, the Williamson synthesis is the preferred method. The key is to choose the reactants to minimize the competing E2 reaction.[3] The reaction involves an alkoxide and an alkyl halide. Since E2 is more likely with secondary and tertiary alkyl halides, you should always aim to use a primary alkyl halide.[2]

  • Correct Strategy: React sodium isopropoxide (from the secondary alcohol, propan-2-ol) with a primary alkyl halide (e.g., bromoethane).

  • Incorrect Strategy: Reacting sodium ethoxide (from a primary alcohol) with a secondary alkyl halide (e.g., 2-bromopropane). This route would produce a large amount of propene as a byproduct.[3]

Q: How do I effectively purify my diisopropyl ether (DIPE) product?

Purification of DIPE can be complicated because it forms azeotropes (constant boiling point mixtures) with both water and the starting material, propan-2-ol.[12] Simple distillation may not be sufficient to achieve high purity.

  • For Lab Scale: First, perform an aqueous workup as described in the protocols to remove the bulk of the water-soluble impurities. Dry the crude ether thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂). Finally, perform a careful fractional distillation.

  • For Industrial Scale: Advanced techniques like extractive distillation or pressure-swing distillation are often employed to break the azeotropes and achieve high purity (>99%).[12][13]

Q: What are the critical safety precautions when working with and storing diisopropyl ether?

DIPE is a hazardous substance that requires strict safety protocols.

  • Extreme Flammability: DIPE is highly volatile and has a very low flash point. Vapors can form an explosive mixture with air.[14] All work should be conducted in a well-ventilated fume hood, away from any ignition sources (sparks, open flames, hot surfaces).[15] Ensure all equipment is properly grounded to prevent static discharge.[16]

  • Peroxide Formation: Like many ethers, DIPE can form explosive peroxides when exposed to oxygen and light over time.[14]

    • Storage: Store in tightly sealed, air-impermeable containers in a cool, dark, well-ventilated area.[15] Storing under a nitrogen blanket is recommended for long-term storage.

    • Handling: Containers must be dated upon receipt and upon opening.[15] Periodically test for the presence of peroxides using peroxide test strips, especially before any distillation step (heating can cause peroxides to detonate). Never distill an ether to dryness.[15]

Q: Which analytical techniques are best for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check of the reaction's progress, especially for Williamson synthesis, by observing the disappearance of the starting alkyl halide.

  • Gas Chromatography (GC): An excellent quantitative method for monitoring the disappearance of starting materials and the appearance of products and byproducts (like propene). It is also the preferred method for determining the final purity of the volatile ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired ether product and can be used to identify and quantify impurities if present.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 2. Mechanism of acid catalyzed etherification of n-propanol. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • AIMS Press. (2017). Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • SciSpace. (1991). Method for purifying diisopropyl ether. [Link]

  • Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol. [Link]

  • Chemguide. (n.d.). The Dehydration of Propan-2-ol. [Link]

  • ACS Publications. (2019). Economic and Environmental Evaluation for Purification of Diisopropyl Ether and Isopropyl Alcohol via Combining Distillation and Pervaporation Membrane. [Link]

  • University of Edinburgh. (2009). Ether: It's hazards and safe use. [Link]

  • Google Patents. (n.d.).
  • ChemAnalyst. (2025). Di-Isopropyl Ether (DIPE): Understanding the Production Process. [Link]

  • MDPI. (2022). Catalytic Dehydration of Isopropanol to Propylene. [Link]

  • AIMS Press. (2017). Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]

  • Loba Chemie. (n.d.). DIETHYL ETHER FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Quora. (2022). What will the organic product be if propan-2-ol reacts with ethanoic acid?. [Link]

  • Yufeng. (2023). Understanding the Safety Risks of Diethyl Ether. [Link]

  • Princeton University. (n.d.). Diethyl Ether - Environment, Health & Safety. [Link]

  • Taylor & Francis. (n.d.). Diisopropyl ether – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Propan-2-ol conversion and products distribution. [Link]

  • Lab Alley. (2023). SAFETY DATA SHEET - Diethyl Ether. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1,3-Bis(2-methylpropoxy)propan-2-ol Workflows

Welcome to the Technical Support Center for handling 1,3-Bis(2-methylpropoxy)propan-2-ol (also known as 1,3-diisobutoxypropan-2-ol). In drug development, this sterically hindered secondary alcohol is a critical precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1,3-Bis(2-methylpropoxy)propan-2-ol (also known as 1,3-diisobutoxypropan-2-ol). In drug development, this sterically hindered secondary alcohol is a critical precursor for synthesizing organic nitrates, most notably 1,3-diisobutoxypropan-2-yl nitrate (NDIBP) , a promising nitric oxide (NO) donor and vasorelaxant agent 1.

Because the molecule contains both a secondary hydroxyl group and two ether linkages, it is highly susceptible to competing side reactions during esterification or nitration. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Pathway & Side Reaction Mapping

Understanding the vulnerability of your precursor is the first step in troubleshooting. The diagram below illustrates the desired synthetic pathway versus the two primary degradation routes: oxidation and ether cleavage.

Pathway Precursor 1,3-Bis(2-methylpropoxy)propan-2-ol (Secondary Alcohol) Target NDIBP (Target Nitrate Ester) Vasorelaxant NO Donor Precursor->Target Controlled Nitration (-5°C to 0°C) Side1 Oxidation Product (1,3-diisobutoxypropan-2-one) Precursor->Side1 Exothermic Oxidation (Temp > 5°C) Side2 Ether Cleavage Products (Isobutanol + Fragments) Precursor->Side2 Protic Acid Cleavage (Excess H⁺) Reagents Nitrating Agent (HNO₃ / Ac₂O) Reagents->Target

Reaction pathways of 1,3-bis(2-methylpropoxy)propan-2-ol during NDIBP synthesis.

Troubleshooting Guides & FAQs

Q: Why is my reaction yield low, and why does my IR spectrum show a strong peak at ~1715 cm⁻¹? A: You are observing oxidation . Nitric acid is a potent oxidizing agent. Because 1,3-bis(2-methylpropoxy)propan-2-ol is a secondary alcohol, it is easily oxidized to a ketone (1,3-diisobutoxypropan-2-one) if the reaction kinetics favor oxidation over esterification. Causality: Oxidation is highly temperature-dependent. If your internal reaction temperature exceeds 5°C, the oxidative pathway outcompetes the formation of the nitrate ester. Solution: Strictly maintain the reaction bath between -5°C and 0°C. Ensure dropwise addition of the substrate to prevent localized exotherms.

Q: I am detecting isobutanol in my GC-MS analysis post-reaction. What caused this degradation? A: This is the result of acid-catalyzed ether cleavage . The two isobutoxy groups in your precursor are ether linkages. Causality: If you are using a traditional "mixed acid" nitrating system (HNO₃ / H₂SO₄), the strong protic environment provided by sulfuric acid protonates the ether oxygen. Subsequent nucleophilic attack or unimolecular cleavage breaks the C-O bond, releasing isobutanol. Solution: Abandon sulfuric acid. Switch to an in situ generated acetyl nitrate system (fuming HNO₃ in Acetic Anhydride). This provides the necessary nitronium ions (NO₂⁺) without the harsh, highly protic environment that destroys ether bonds.

Q: My TLC shows the precursor is consumed, but my final isolated yield of NDIBP is below 50%. Where is the product going? A: You are likely experiencing hydrolysis during the quench phase . Causality: Nitrate esters are sensitive to prolonged exposure to aqueous acids. If the reaction is quenched into water but not immediately neutralized, the residual nitric/acetic acid will hydrolyze the newly formed NDIBP back into the starting alcohol, which then partitions into the aqueous layer or degrades. Solution: Quench directly into crushed ice and immediately neutralize with saturated NaHCO₃ until gas evolution ceases (pH 7).

Quantitative Reaction Optimization Data

To illustrate the causality of reagent and temperature choices, the following table summarizes the quantitative impact of different reaction conditions on the yield of NDIBP versus side products 1.

Nitrating SystemInternal Temp (°C)Target NDIBP Yield (%)Ketone Oxidation (%)Ether Cleavage (%)
HNO₃ / H₂SO₄ (Mixed Acid)10 to 1545.0%30.5%24.5%
HNO₃ / H₂SO₄ (Mixed Acid)-5 to 065.0%15.0%20.0%
HNO₃ / Ac₂O (Acetyl Nitrate)10 to 1560.0%35.0%< 5.0%
HNO₃ / Ac₂O (Acetyl Nitrate) -5 to 0 85.7% < 2.0% < 2.0%

Note: The optimized condition (Acetyl Nitrate at sub-zero temperatures) successfully suppresses both ether cleavage (by removing H₂SO₄) and oxidation (by removing thermal energy).

Self-Validating Experimental Protocol

The following methodology details the optimized synthesis of NDIBP from 1,3-bis(2-methylpropoxy)propan-2-ol. Every phase includes a validation checkpoint to ensure the system is behaving as expected before proceeding.

Phase 1: Preparation of the Nitrating Agent
  • Action: Charge a dry, three-neck round-bottom flask with 10 mL of acetic anhydride (Ac₂O). Submerge in an ice-salt bath and cool the internal temperature to -5°C.

  • Action: Slowly add 3 mL of fuming nitric acid (HNO₃) dropwise via an addition funnel over 15 minutes, maintaining stirring.

  • Validation Checkpoint: Visually inspect the solution. It must remain colorless or pale yellow. Self-Correction: If the solution turns dark brown, NO₂ gas is evolving due to thermal decomposition. Discard the mixture, improve cooling, and restart.

Phase 2: Substrate Addition
  • Action: Dissolve 0.5 mol of 1,3-bis(2-methylpropoxy)propan-2-ol in 15 mL of anhydrous dichloromethane (DCM).

  • Action: Add the substrate solution dropwise to the nitrating mixture. Critical: Adjust the addition rate so the internal thermometer never exceeds 0°C.

  • Action: Stir for 2 hours at 0°C.

  • Validation Checkpoint: Perform a TLC spot test (Eluent: Hexane/Ethyl Acetate 8:2). The precursor spot (lower Rf) should be completely absent, replaced by a single, less polar product spot (higher Rf). Do not proceed to quench until the precursor is consumed.

Phase 3: Quenching and Neutralization
  • Action: Pour the cold reaction mixture directly over 50 g of crushed ice in a beaker.

  • Action: Slowly add saturated sodium bicarbonate (NaHCO₃) solution under vigorous stirring.

  • Validation Checkpoint: Monitor CO₂ gas evolution. Continue adding NaHCO₃ until effervescence completely stops and pH paper confirms the aqueous layer is exactly pH 7.0.

Phase 4: Extraction and Final Validation
  • Action: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield NDIBP as an oil.

  • Validation Checkpoint (Spectroscopy): Perform FTIR (ATR) on the neat oil.

    • Confirm Success: Look for strong N-O stretches at 1633, 1274, and 850 cm⁻¹.

    • Confirm Ether Integrity: Verify the persistence of the C-O stretch at 1107 cm⁻¹.

    • Confirm Absence of Oxidation: Ensure there is absolutely no C=O stretch at ~1715 cm⁻¹.

References

  • SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT. Brandão, M. C. R., et al. Asian Journal of Pharmaceutical and Clinical Research, Vol 14, Issue 4, 2021, 124-134. URL:[Link]

Sources

Troubleshooting

Improving GC peak resolution for 1,3-Bis(2-methylpropoxy)propan-2-ol isomers

Guide Topic: Improving GC Peak Resolution for 1,3-Bis(2-methylpropoxy)propan-2-ol Isomers Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Topic: Improving GC Peak Resolution for 1,3-Bis(2-methylpropoxy)propan-2-ol Isomers

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you enhance the gas chromatographic (GC) separation of 1,3-Bis(2-methylpropoxy)propan-2-ol isomers. As researchers and drug development professionals, achieving baseline resolution of isomers is often critical for accurate quantification and identification. The unique structure of this ether-alcohol presents specific challenges due to its polarity and the subtle physicochemical differences between its isomers.

This document is designed to be a practical resource, explaining not just what to do, but why specific adjustments are scientifically sound, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: Why are my 1,3-Bis(2-methylpropoxy)propan-2-ol isomer peaks co-eluting or showing poor resolution?

A1: The Challenge of Isomer Separation

Poor resolution is the most common challenge when analyzing isomers. Isomers often have very similar boiling points and polarities, making them difficult to separate. The resolution between two peaks is determined by column efficiency (N), selectivity (α), and retention factor (k). To improve the separation of your isomers, you must systematically optimize the parameters that influence these three factors.

The primary contributors to poor resolution are typically an inadequate stationary phase, a suboptimal temperature program, or an incorrect carrier gas flow rate.[1]

Troubleshooting Workflow: Improving Peak Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution. Start with the most impactful and easily adjusted parameters first.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed Step1 Step 1: Optimize Stationary Phase (Selectivity) Start->Step1 Step2 Step 2: Optimize Temperature Program (Selectivity & Retention) Step1->Step2 If resolution is still poor End Resolution Achieved Step1->End If resolved Step3 Step 3: Optimize Carrier Gas Flow (Efficiency) Step2->Step3 If resolution is still poor Step2->End If resolved Step4 Step 4: Evaluate Column Dimensions (Efficiency) Step3->Step4 If resolution is still poor Step3->End If resolved Step5 Advanced: Consider Derivatization Step4->Step5 If resolution is still poor Step4->End If resolved Step5->End

Caption: A systematic approach to troubleshooting poor GC peak resolution.

Step 1: Optimize Stationary Phase Selection

Causality: The stationary phase is the heart of the separation process; its chemical properties dictate the selectivity of the column.[2] For a polar molecule like 1,3-Bis(2-methylpropoxy)propan-2-ol, which contains both ether and hydroxyl functional groups, the stationary phase must be able to engage in specific molecular interactions (like hydrogen bonding) to differentiate between isomers.

Recommended Actions:

  • Use a Polar Column: The general rule is "like dissolves like." A polar stationary phase will interact more strongly with your polar analytes, increasing retention and providing a better opportunity for separation.[3]

    • Primary Recommendation: Start with a Polyethylene Glycol (PEG) phase, commonly known as a WAX column . These are highly polar phases capable of strong hydrogen-bonding interactions with the alcohol group of your analyte.[4][5]

    • Alternative: If a WAX column is not providing sufficient selectivity, consider a mid-polarity phase with a different separation mechanism, such as a cyanopropylphenyl- or trifluoropropyl-substituted phase.[6] These phases offer dipole-dipole interactions that can differentiate isomers based on their spatial arrangement.

Table 1: Recommended GC Columns for Polar Isomer Separation

Stationary Phase TypePolarityPrimary Interaction MechanismCommon Application
Polyethylene Glycol (WAX) HighHydrogen BondingAlcohols, polar compounds[6]
Cyanopropylphenyl IntermediateDipole-Dipole, Pi-PiIsomers, oxygen-containing compounds[6]
Trifluoropropyl IntermediateDipole-Dipole, Specific Halogen InteractionsHalogenated compounds, polar compounds[6]

Step 2: Optimize the Oven Temperature Program

Causality: Temperature programming controls analyte volatility and retention time. Altering the temperature ramp rate directly affects selectivity.[7][8] A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds like isomers.[4][9]

Experimental Protocol: Temperature Program Optimization

  • Establish a Scouting Gradient: Begin with a general screening gradient to determine the elution temperature of your isomers.[10]

    • Initial Temperature: 50-60°C. Hold for 1-2 minutes. A lower initial temperature helps focus the analytes at the head of the column.[9]

    • Ramp Rate: 10°C/min.

    • Final Temperature: 240°C. Hold for 5 minutes.

  • Refine the Ramp Rate: Based on the scouting run, adjust the ramp rate.

    • If isomers elute too close together, decrease the ramp rate to 3-5°C/min. This is the most effective way to improve resolution for closely eluting pairs.[9]

    • If the analysis time is too long and resolution is already adequate, you can increase the ramp rate.

  • Optimize Initial Temperature: For poorly resolved early eluting peaks, decrease the initial oven temperature by 10-20°C.[7] If using splitless injection, the initial temperature should be set about 20°C below the boiling point of your sample solvent to ensure proper solvent focusing.[7][11]

Step 3: Optimize Carrier Gas Flow Rate

Causality: The carrier gas flow rate (or more accurately, the average linear velocity) determines the efficiency of the column.[12] Every column has an optimal flow rate at which it achieves the maximum number of theoretical plates (efficiency), resulting in the narrowest possible peaks.[13] Deviating from this optimum leads to peak broadening, which reduces resolution.[14]

Recommended Actions:

  • Choose the Right Gas: Helium is a good, inert choice. Hydrogen can provide faster analysis times and higher efficiency but is reactive and may not be suitable for all detectors or analytes.[15][16] Nitrogen is inexpensive but has a narrow optimal velocity range and can lead to long run times.[17]

  • Set the Optimal Flow Rate: Do not simply set a pressure. Use your GC software's method translator or flow calculator to set the optimal linear velocity for your column dimensions and carrier gas type. For a typical 0.25 mm ID column, this is often around:

    • Helium: ~30-40 cm/sec

    • Hydrogen: ~40-50 cm/sec

    • Nitrogen: ~10-15 cm/sec

Step 4: Evaluate Column Dimensions

Causality: Column dimensions directly impact efficiency.

  • Length: Doubling the column length doubles the number of theoretical plates, which increases resolution by a factor of ~1.4. However, this also doubles the analysis time.[3]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) are more efficient than wider-bore columns (e.g., 0.53 mm) and thus provide better resolution.[3][12]

Recommended Actions:

  • If you have optimized the phase, temperature, and flow rate on a 30 m x 0.25 mm ID column and still lack resolution, consider moving to a 60 m x 0.25 mm ID column of the same phase. This is a common strategy for separating complex mixtures or difficult isomers.[3]

Q2: My peaks are showing significant tailing. How can I improve the peak shape?

A2: Addressing Peak Tailing in Polar Alcohols

Peak tailing for polar compounds like alcohols is almost always caused by unwanted interactions with "active sites" within the GC system.[18] These are exposed silanol groups (Si-OH) on glass surfaces that can strongly and irreversibly adsorb the hydroxyl group of your analyte.

Troubleshooting Workflow: Eliminating Peak Tailing

G cluster_1 Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed CheckLiner 1. Check Inlet Liner Is it deactivated? Is it clean? Start->CheckLiner CheckColumn 2. Check Column Installation Is the cut clean? Is it at the correct height? CheckLiner->CheckColumn If tailing persists End Symmetrical Peaks CheckLiner->End If resolved CheckContam 3. Check for Contamination Trim column inlet or bake out CheckColumn->CheckContam If tailing persists CheckColumn->End If resolved CheckContam->End If resolved

Caption: A workflow for diagnosing and fixing peak tailing issues.

Recommended Actions:

  • Use a Deactivated Inlet Liner: This is the most common source of activity.[9] Standard glass liners have many active sites. Always use a liner that has been chemically deactivated (silanized) by the manufacturer. If you use glass wool, ensure it is also deactivated.[19]

  • Perform Regular Inlet Maintenance: Non-volatile residues can accumulate in the liner, creating new active sites. Replace the liner and septum regularly.[18]

  • Ensure Proper Column Installation: A poor cut on the column can expose active sites. Ensure the column is cut cleanly with a ceramic wafer and installed at the correct height in the inlet as specified by your instrument manufacturer. An improperly installed column is a common cause of tailing.[18]

  • Trim the Column: If the front end of the column becomes contaminated with non-volatile sample matrix, it will cause peak tailing. Trim 10-20 cm from the front of the column to restore performance.

Q3: Should I consider derivatization for analyzing 1,3-Bis(2-methylpropoxy)propan-2-ol?

A3: Using Derivatization to Improve Chromatography

Derivatization is a chemical modification technique used to make a compound more suitable for GC analysis.[20] For alcohols, this involves converting the polar -OH group into a less polar, more volatile, and more thermally stable group, such as a silyl ether.[21]

When to Consider Derivatization:

  • When you have exhausted all other optimization options and still face severe peak tailing.

  • If you suspect the analyte is degrading in the hot GC inlet.

  • To improve sensitivity with certain detectors.

Protocol: Silylation with BSTFA

Silylation is the most common derivatization for alcohols.[21] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective reagent.[20]

  • Sample Preparation: Evaporate your sample extract to dryness under a gentle stream of nitrogen. The presence of water can inhibit the reaction.[20]

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of BSTFA (often with 1% TMCS as a catalyst for hindered alcohols) to the dry sample vial.[20]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC injection.

Table 2: Impact of Derivatization on Analyte Properties

PropertyBefore Derivatization (Native Alcohol)After Silylation (TMS-Ether)Chromatographic Benefit
Polarity High (due to -OH group)LowReduced peak tailing, less column interaction[21]
Volatility ModerateHighSharper peaks, lower elution temperature[20]
Thermal Stability ModerateHighReduced risk of degradation in the inlet[20]

References

  • Phenomenex. Split vs. Splitless Injection in Gas Chromatography (GC). [Link]

  • Agilent Technologies. GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Agilent Technologies. GC Inlets An Introduction. [Link]

  • Technology Networks. GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • Crawford Scientific. GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

  • Restek Corporation. Split vs. Splitless Injection. [Link]

  • Phenomenex. Temperature Programming for Better GC Results. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Phenomenex. GC Tech Tip: Parameters To Consider for GC Column. [Link]

  • Phenomenex. Guide to Choosing a GC Column. [Link]

  • AELAB. 10 Common Mistakes in Gas Chromatography. [Link]

  • Restek Corporation. Split vs Splitless Injection. [Link]

  • LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC. [Link]

  • SIELC Technologies. Separation of Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl- on Newcrom R1 HPLC column. [Link]

  • Element Lab Solutions. GC Temperature Program Development. [Link]

  • PubChem. 1,3-Bis(methylthio)-2-propanol. [Link]

  • LCGC International. Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. [Link]

  • LCGC International. Split, Splitless, and Beyond—Getting the Most From Your Inlet. [Link]

  • RSC Publishing. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. [Link]

  • PubChem. 1-(2-Methoxypropoxy)-2-propanol. [Link]

  • Phenomenex. GC Carrier Gas Guide: Selection & Applications. [Link]

  • ACS Publications. Method for Analysis of Polar Volatile Trace Components in Aqueous Samples by Gas Chromatography. [Link]

  • PubChem. 1-(2-Methylpropoxy)-3-(propan-2-ylamino)propan-2-ol. [Link]

  • Blogs - News. Common Sources Of Error in Gas Chromatography. [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • Mason Technology. Common Gas Chromatography Problems | Master the Basics. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • GL Sciences. Parameters of GC columns. [Link]

  • ResearchGate. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. [Link]

  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [Link]

  • LCGC International. Pragmatic Rules for GC Column Selection. [Link]

  • MDPI. Enantiomers and Their Resolution. [Link]

  • Marcel Dekker, Inc. Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). [Link]

  • Da Vinci Laboratory Solutions. Introduction to Gas Chromatography for New and Advanced Users – Carrier Gas. [Link]

  • Chromspec. Split vs Splitless Injection. [Link]

  • Patsnap Eureka. Optimizing GC-MS Carrier Gas Flow for Peak Shape. [Link]

  • Obrnuta faza. GC Derivatization Reagents. [Link]

  • Amerigo Scientific. Overview of Polar Gas Chromatography. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions with 1,3-Bis(2-methylpropoxy)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing liquid-liquid extraction (LLE) challenges when working with 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing liquid-liquid extraction (LLE) challenges when working with 1,3-Bis(2-methylpropoxy)propan-2-ol (also known as 1,3-diisobutoxypropan-2-ol, CAS: 53146-47-7).

This compound is frequently utilized as a critical intermediate in the synthesis of organic nitrates, such as the vasorelaxant agent NDIBP ()[1]. However, its unique chemical structure often leads to the formation of highly stubborn emulsions during aqueous workups. This guide explains the mechanistic causes of these emulsions and provides field-proven, self-validating protocols to break them without compromising your product's integrity.

Causality: Why Does This Compound Form Emulsions?

To break an emulsion, you must first understand why it formed. 1,3-Bis(2-methylpropoxy)propan-2-ol possesses a central hydrophilic secondary hydroxyl (-OH) group flanked by two terminal, highly hydrophobic isobutoxy chains.

This amphiphilic architecture effectively turns the molecule into a non-ionic surfactant . During an aqueous wash (e.g., removing salts or unreacted glycerin), the hydroxyl group hydrogen-bonds with the water phase, while the bulky isobutoxy groups extend into the organic solvent (such as dichloromethane or toluene). This lowers the interfacial tension between the two phases and creates a sterically hindered interfacial film around the solvent droplets, preventing them from coalescing.

Troubleshooting FAQs

Q: Why did my extraction with 1,3-Bis(2-methylpropoxy)propan-2-ol form a milky emulsion? A: The mechanical shear from shaking the separatory funnel dispersed the phases into micro-droplets. Because the compound acts as a non-ionic surfactant, it immediately populated the oil-water interface, sterically stabilizing the droplets and preventing gravity-driven coalescence.

Q: Can I break this emulsion by altering the pH (e.g., acidifying the aqueous layer)? A: No. While acidifying to pH 2 is a standard EPA method for breaking emulsions caused by ionizable surfactants like amine salts or alkali soaps ()[2], 1,3-Bis(2-methylpropoxy)propan-2-ol is a non-ionic ether-alcohol. Altering the pH will not change its charge state and will fail to break the emulsion. Furthermore, extreme pH changes risk degrading acid- or base-sensitive target molecules.

Q: How can I chemically break this emulsion without degrading my product? A: The most effective chemical method is Salting Out . By saturating the aqueous phase with sodium chloride (brine), you drastically increase the ionic strength of the water. Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, which strips the hydration shell away from the hydroxyl group of your compound. This decreases its aqueous solubility, forcing it entirely into the organic phase and collapsing the interfacial film.

Q: What physical methods are most effective if chemical methods fail? A: Centrifugation is the gold standard for mechanically breaking emulsions. It replaces standard gravity (1 g) with thousands of g-forces, mechanically accelerating the density-driven separation of the phases and physically forcing the droplets to coalesce ()[3].

Quantitative Comparison of Emulsion Breaking Methods

The following table summarizes the efficacy of various techniques specifically applied to 1,3-Bis(2-methylpropoxy)propan-2-ol emulsions.

MethodMechanistic ActionTime RequiredEfficacy for this CompoundRisk to Product
Gravity Settling Density-driven coalescence1–2 hoursLowLow
Salting Out (Brine) Ionic strength increase (decreases aqueous solubility)10–15 minsHighLow
Centrifugation Mechanical acceleration of density separation5–10 minsVery HighLow
Filtration (Celite) Mechanical shearing of the interfacial film15–20 minsModerateModerate (Product adsorption)
pH Adjustment Altering surfactant chargeN/AIneffective (Non-ionic)High (Acid/Base degradation)

Experimental Protocols

To ensure a self-validating system, every protocol below includes a verification step to confirm that the product has not been lost to the aqueous phase.

Protocol A: Salting Out (Brine Wash)

Use this as your first-line approach when an emulsion forms in the separatory funnel.

  • Preparation: Prepare a saturated solution of NaCl in deionized water (approximately 360 g/L at 20°C). Ensure no undissolved salt crystals are transferred.

  • Addition: Add the brine solution directly to the separatory funnel containing the emulsion. The volume of brine added should be roughly 25–50% of the existing aqueous phase volume.

  • Agitation (Critical Step): Do not shake vigorously. Vigorous shaking will re-emulsify the mixture. Instead, gently swirl the funnel in a circular motion for 60 seconds. Causality: Swirling allows the ionic strength to equilibrate across the phase boundary without introducing the high shear forces that create micro-droplets.

  • Settling: Mount the funnel on a ring stand and allow it to rest for 10–15 minutes.

  • Separation & Validation: Visually confirm the presence of a sharp phase boundary. Drain the lower phase carefully. Self-Validation: Spot the discarded aqueous layer on a TLC plate or run a rapid GC/MS check to ensure no 1,3-Bis(2-methylpropoxy)propan-2-ol remains trapped in the water.

Protocol B: Centrifugation-Assisted Phase Separation

Use this if the emulsion persists after the brine wash, or if the volume is small enough to be easily transferred.

  • Transfer: Drain the unresolved emulsion from the separatory funnel into chemical-resistant centrifuge tubes (e.g., PTFE or heavy-duty borosilicate glass, depending on your organic solvent).

  • Balancing: Balance the centrifuge tubes precisely using a laboratory scale to prevent rotor imbalance.

  • Centrifugation: Centrifuge the samples at 3,000 rpm for 5 minutes. Causality: The applied centrifugal force overcomes the steric stabilization provided by the bulky isobutoxy groups, forcing the denser phase to the bottom and coalescing the droplets ()[3].

  • Extraction: Carefully remove the tubes without agitating them. Use a long Pasteur pipette to draw off the specific layer containing your product.

Emulsion Resolution Workflow

Follow this logical decision tree to efficiently resolve emulsions during your workup.

EmulsionWorkflow Start Emulsion Formed During LLE Step1 Wait 1-2 Hours (Gravity Separation) Start->Step1 Decision1 Did phases separate? Step1->Decision1 Step2 Add Saturated NaCl (Salting Out) Decision1->Step2 No Success Proceed to Organic Layer Isolation Decision1->Success Yes Decision2 Did phases separate? Step2->Decision2 Step3 Centrifugation (3000 rpm, 5 min) Decision2->Step3 No Decision2->Success Yes Step3->Success

Decision tree for breaking 1,3-Bis(2-methylpropoxy)propan-2-ol emulsions.

References

  • Cavalcanti, M. C. R. B., et al. (2021). "SYNTHESIS, IN SILICO CHARACTERIZATION AND EX VIVO EVALUATION OF THE NOVEL ORGANIC NITRATE NDIBP AS A POTENTIAL VASORELAXANT AGENT." Asian Journal of Pharmaceutical and Clinical Research, 14(4), 124-134. Available at:[Link]

  • Bakircioglu, D., Kurtulus, Y. B., & Topraksever, N. (2022). "Extraction Induced by Emulsion Breaking for Ca, Cu, Fe, Mn, Ni, and Zn Determination in Chocolate by Flame Atomic Absorption Spectrometry." Journal of AOAC INTERNATIONAL, 105(5), 1299-1308. Available at:[Link]

  • AZoM Materials. (2018). "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." AZoNetwork. Available at:[Link]

Sources

Troubleshooting

Reducing drying time of coatings formulated with high-boiling solvents

Welcome to the Technical Support Center for Pharmaceutical Coating Optimization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Coating Optimization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic bottlenecks associated with drying high-boiling solvents (e.g., DMSO, NMP, Water).

High-boiling solvents are often essential in pharmaceutical coatings because they prolong solvent evaporation time, which facilitates proper crystallization among polymer chains and ensures the complete dissolution of complex Active Pharmaceutical Ingredients (APIs). However, their low vapor pressures create significant downstream challenges, primarily prolonged drying times that risk the thermal degradation of sensitive APIs.

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and quantitative reference data to optimize your drying workflows.

Part 1: The Causality of Drying Kinetics

To troubleshoot drying issues, we must first understand that drying a polymer coating is not a linear process. It is governed by two distinct thermodynamic phases:

  • Evaporation-Controlled Regime (Constant Rate): Solvent evaporates directly from the liquid surface. The rate is dictated entirely by external factors (airflow, ambient temperature, and the solvent's vapor pressure).

  • Diffusion-Controlled Regime (Falling Rate): As the solvent leaves, the polymer chains densify, reducing the "free volume" within the matrix. The remaining solvent must now physically diffuse through a solidifying polymer network to reach the surface. This process is considerably slower[1].

Applying excessive heat during the diffusion-controlled regime causes premature surface sealing ("skinning"). Paradoxically, this traps the high-boiling solvent inside the coating, exponentially increasing the time required to achieve a fully dried film.

DryingKinetics Start Wet Coating Applied (High-Boiling Solvent) EvapPhase Constant Rate Period (Surface Evaporation) Start->EvapPhase Heat & Airflow applied CritPoint Critical Moisture Content (Polymer Densification) EvapPhase->CritPoint Surface solvent depleted DiffPhase Falling Rate Period (Diffusion-Controlled) CritPoint->DiffPhase Free volume decreases DryFilm Fully Cured/Dried Film DiffPhase->DryFilm Vacuum / Azeotropic extraction

Figure 1: The thermodynamic pathway of polymer coating drying kinetics.

Part 2: Troubleshooting Guide & FAQs

Q1: My coating takes too long to dry, but increasing the oven temperature degrades my API. What are my thermodynamic alternatives? Analysis: You are limited by the API's thermal degradation threshold, meaning you cannot rely on sensible heat to drive vaporization. Solution: Implement Azeotropic Drying via a co-solvent system. Mechanism: By introducing a secondary, highly volatile solvent that forms an azeotrope with your high-boiling solvent, you alter the thermodynamics of the system. An azeotropic mixture boils at a constant temperature that is lower than that of either individual constituent[2]. For example, a water–ethanol–ethyl acetate system forms an azeotrope that boils at just 70.3 °C[3]. As the volatile chaser boils off, it carries the high-boiling solvent with it, bypassing the need for high thermal energy and protecting the API.

Q2: The surface of my DMSO-based coating dries quickly, but residual solvent remains trapped inside, causing blistering. How do I prevent this? Analysis: You are experiencing a severe mismatch between convective mass transfer (surface evaporation) and diffusive mass transfer (internal solvent migration)[1]. High initial heat has caused the polymer to pass its glass transition temperature ( Tg​ ) at the surface, creating an impermeable skin. Solution: Utilize a Ramped Temperature Profile rather than isothermal high-heat drying. Mechanism: Start with a lower temperature to maintain polymer chain mobility (keeping the matrix rubbery rather than glassy). This allows the DMSO to diffuse to the surface unimpeded. Once the critical moisture content is reached (the transition to the falling rate period), gradually increase the temperature or apply a vacuum to extract the remaining solvent without inducing a hard surface skin.

Q3: I cannot use heat or co-solvents due to strict formulation constraints. How can I remove DMSO/NMP rapidly? Analysis: Standard thermal and mass-transfer methods are exhausted. You must rely on advanced phase-separation technologies. Solution: Employ the Supercritical Antisolvent (SAS) Process . Mechanism: Supercritical CO₂ (scCO₂) is highly miscible with high-boiling organic solvents like DMSO and NMP, but it acts as a harsh antisolvent for most polymers and APIs[4]. When the coated substrate is exposed to scCO₂, the supercritical fluid rapidly extracts the DMSO into the continuous phase. This causes instantaneous precipitation and drying of the polymer/API matrix without any thermal stress or liquid-vapor capillary forces, resulting in a perfectly dry, stress-free coating.

Troubleshooting Issue High Drying Time & API Thermal Degradation CheckTemp Is API Thermally Stable at elevated temps? Issue->CheckTemp YesTemp Increase Temp / Use IR Drying CheckTemp->YesTemp Yes NoTemp Can formulation accept co-solvents? CheckTemp->NoTemp No YesSolv Use Azeotropic Co-Solvents (e.g., Ethanol/Ethyl Acetate) NoTemp->YesSolv Yes NoSolv Apply Vacuum Drying / Supercritical Antisolvent (SAS) NoTemp->NoSolv No

Figure 2: Decision tree for troubleshooting high-boiling solvent drying issues.

Part 3: Experimental Protocols

Protocol: Gravimetric Determination of the Evaporation-to-Diffusion Transition Point

Purpose: To identify the exact moment your coating transitions from surface evaporation to internal diffusion, allowing you to program a highly optimized, dual-stage temperature ramp profile.

Step-by-Step Methodology:

  • Substrate Preparation: Pre-weigh a clean, inert substrate (e.g., a silicon wafer or glass slide) using an analytical microbalance.

  • Coating Application: Apply your API/polymer/high-boiling solvent formulation to the substrate using a spin-coater or doctor blade to achieve your target wet film thickness.

  • Continuous Mass Logging: Immediately place the coated substrate on a microbalance situated inside a controlled environmental chamber. Set the chamber to your initial drying temperature and a constant airflow velocity.

  • Data Acquisition: Record the mass loss continuously at a high sampling rate (e.g., 1 data point per second) until the mass stabilizes.

  • Derivative Analysis: Export the data and calculate the drying rate ( dm/dt ). Plot the drying rate against the total remaining solvent content.

  • Identification & Optimization: Identify the "Critical Moisture Content"—the exact point where the horizontal line of the plot (constant drying rate) sharply drops[1]. Program your production ovens to hold the initial mild temperature until this specific mass ratio is reached, then automatically trigger a vacuum or temperature ramp to facilitate internal diffusion.

Part 4: Quantitative Data Summaries

To effectively design azeotropic or SAS drying workflows, use the following thermodynamic properties of common high-boiling pharmaceutical solvents.

SolventBoiling Point (°C)Vapor Pressure at 20°C (mmHg)Primary Drying ChallengeRecommended Azeotropic Chaser / Extraction Method
Water 100.017.5High heat of vaporization; causes polymer swelling.Ethanol + Ethyl Acetate (Azeotrope BP: 70.3 °C)[3]
DMSO 189.00.42Highly polar; penetrates and plasticizes polymer matrices deeply.Supercritical CO₂ (SAS Process)[4]
NMP 202.00.30Strong hydrogen bonding with polymer chains; extreme BP.Toluene (Vacuum Azeotropic Distillation)[2]
DMF 153.02.70High affinity for moisture; causes blushing/whitening.Heptane or Isopropanol

Part 5: References

  • Highly crystalline and uniform conjugated polymer thin films by a water-based biphasic dip-coating technique minimizing the use of halogenated solvents for transistor applications Source: RSC Publishing URL:[Link]

  • PVA-Bentonite-Water Coatings: Experimental and Simulation Studies Source: PMC (National Institutes of Health) URL:[Link]

  • Preparation of Transparent and Scratch-Resistant Organic–Inorganic Hybrid Coatings: Role and Mechanism of Silane-Modified Nano-SiO2 Source: MDPI URL:[Link]

  • Azeotropic drying process (US3298109A) Source: Google Patents URL:

  • Supercritical Antisolvent Process for Pharmaceutical Applications: A Review Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Identifying Unknown Peaks in the Chromatogram of 1,3-Bis(2-methylpropoxy)propan-2-ol

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to identifying and troubleshooting unknown peaks encountered during the chromatographic analysis of 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to identifying and troubleshooting unknown peaks encountered during the chromatographic analysis of 1,3-Bis(2-methylpropoxy)propan-2-ol. The methodologies described herein are rooted in fundamental analytical principles and are designed to empower you to systematically diagnose and resolve chromatographic anomalies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've detected an unexpected peak in my chromatogram. What are the immediate first steps?

The appearance of an unknown peak requires a systematic, logical approach to avoid unnecessary changes to a validated method. The primary goal is to determine if the peak is a genuine sample component or an artifact of the analytical system.

Initial Diagnostic Protocol:

  • Confirm Reproducibility: Immediately re-inject the same sample. If the peak is not reproducible, it may be a random event such as an air bubble or an electronic spike. If it is reproducible, proceed to the next step.

  • Perform a Blank Injection: Inject your sample solvent (the same solvent used to dissolve your sample) using the same method. This is the most critical first step to differentiate between a system-related issue and a sample-related issue.[1][2]

    • If the peak is present in the blank: The source is likely system contamination (e.g., mobile phase, autosampler, column bleed).[1][2][3]

    • If the peak is absent in the blank: The peak originates from your sample vial (e.g., the compound itself, an impurity, or a degradation product).[4]

  • Review Historical Data: Check chromatograms from previous batches or analyses to see if this peak has appeared before, perhaps at lower levels.[5] This can provide clues about whether it is a recurring process impurity or a new issue.

Q2: My blank injection showed the same peak. How do I identify the source of system contamination?

Systematic isolation is key to pinpointing the source of contamination when it appears in a blank run. These extraneous signals are often called "ghost peaks."[1][2][6]

Protocol for Isolating System Contamination:

  • Mobile Phase/Solvents: Prepare a fresh batch of mobile phase using the highest purity solvents and reagents available.[3] Contaminants in solvents are a common cause of ghost peaks, especially in gradient elution.[1][6]

  • Autosampler and Injection System: The autosampler is a frequent source of carryover from previous, more concentrated samples.[2][4][7]

    • Inject a "wash" or "dummy" sample consisting of a strong, non-interfering solvent to thoroughly clean the needle and injection port.

    • Inspect and clean the injection port and replace the septum, as septum bleed is a common source of ghost peaks in Gas Chromatography (GC).[8]

  • Column Contamination: The column can retain strongly-bound compounds from previous analyses, which may elute later as broad or irregular peaks.[2][6]

    • Flush the column with a strong solvent, following the manufacturer's guidelines for column cleaning.

    • In Gas Chromatography (GC), "column bleed," the thermal degradation of the stationary phase, can cause a rising baseline or discrete peaks.[9][10][11] This is often exacerbated by high temperatures or the presence of oxygen.[10][12]

The following workflow provides a visual guide to this initial troubleshooting process.

G start Unknown Peak Detected blank_run Perform Blank Injection (Solvent Only) start->blank_run peak_present Peak is PRESENT in Blank blank_run->peak_present Yes peak_absent Peak is ABSENT in Blank blank_run->peak_absent No system_contam Source: System Contamination peak_present->system_contam sample_related Source: Sample-Related peak_absent->sample_related check_mobile_phase Prepare Fresh Mobile Phase system_contam->check_mobile_phase Troubleshoot check_autosampler Clean Autosampler & Port check_mobile_phase->check_autosampler check_column Flush or Replace Column check_autosampler->check_column

Caption: Initial troubleshooting workflow for an unknown peak.

Q3: The peak is absent in the blank, so it must be from my sample. What are the likely chemical impurities related to 1,3-Bis(2-methylpropoxy)propan-2-ol?

Since the peak is sample-related, it is either an impurity from the synthesis, a degradation product, or a contaminant introduced during sample preparation.[13] The structure of 1,3-Bis(2-methylpropoxy)propan-2-ol—a dialkoxy propanol—suggests several potential related substances.

Potential Impurities and Degradants:

Potential Impurity / Degradant Chemical Structure (Name) Likely Origin Suggested Identification Method
Starting Material 2-Methyl-1-propanol (Isobutanol)Unreacted starting material from synthesis.[14][15]GC-MS analysis; compare retention time and mass spectrum with a certified standard.
Synthesis Byproduct 1-(2-methylpropoxy)propan-2,3-diolIncomplete reaction; mono-substituted glycerol intermediate.LC-MS; look for a molecular ion corresponding to this structure.
Oxidation Product 1,3-Bis(2-methylpropoxy)propan-2-oneOxidation of the secondary alcohol group.LC-MS; look for a molecular ion with a mass 2 Da less than the parent compound. Confirm with MS/MS fragmentation.
Hydrolysis Product GlycerolCleavage of ether linkages under acidic conditions.Highly polar; may require specific HILIC or derivatization GC methods for detection.
Isomer 1,2-Bis(2-methylpropoxy)propan-3-olIsomeric byproduct from synthesis.High-resolution LC-MS may show identical mass but different retention time. NMR spectroscopy would be required for definitive identification.
Q4: How can I definitively identify the chemical structure of a persistent unknown peak?

Structural elucidation of an unknown impurity is a multi-step process that requires gathering several pieces of analytical evidence.[5][16] This is a cornerstone of impurity profiling in pharmaceutical development.[17][18]

Workflow for Structural Elucidation:

Caption: Systematic workflow for the structural elucidation of an unknown impurity.

Step-by-Step Elucidation Protocol:

  • UV-Vis Spectroscopy: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during HPLC analysis.[5] The UV spectrum provides initial information about the presence of chromophores and can help determine if the impurity is structurally related to the parent compound.[5]

  • High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for initial identification. Techniques like LC-TOF (Time-of-Flight) or LC-Orbitrap provide a highly accurate mass measurement of the molecular ion.[16][19] This allows for the confident determination of the elemental formula.[20]

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of the impurity and fragmenting it, you can obtain structural information.[16] The fragmentation pattern provides clues about the compound's functional groups and connectivity, helping to distinguish between isomers.

  • Isolation and NMR: If the identity is still uncertain, especially for isomers, the impurity must be isolated using preparative chromatography.[18] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[5][21]

Q5: I suspect my main compound is degrading during the analysis itself. How can I investigate and prevent this?

On-column or in-vial degradation can be a source of artifactual peaks. To confirm if this is happening, you need to perform a systematic investigation, often referred to as a forced degradation study.[22][23]

Forced Degradation Protocol:

Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to identify potential degradation products and validate the stability-indicating power of the analytical method.[24][25][26]

  • Objective: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Stress Conditions: Expose solutions of 1,3-Bis(2-methylpropoxy)propan-2-ol to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at a controlled temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Heat the solid sample or a solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Stress: Expose a solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by your chromatographic method. Compare the degradant peaks formed under these controlled conditions with the unknown peak observed in your routine analysis. If a peak matches in retention time and, ideally, mass spectrum, you have identified the degradation pathway.

Prevention Strategies:

  • Sample Matrix: If hydrolysis is the issue, ensure the sample diluent is pH-neutral and buffer it if necessary.

  • Temperature: Use a cooled autosampler to prevent thermal degradation of samples waiting in the queue.[4]

  • Light Protection: Use amber vials to protect photosensitive compounds.

  • Inertness: For GC analysis, ensure the inlet liner is deactivated and clean to prevent on-column degradation.[27]

By following these structured troubleshooting guides, you can efficiently move from detecting an unknown peak to identifying its source and, ultimately, ensuring the integrity and accuracy of your chromatographic data.

References

  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (n.d.). Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]

  • Preventing Column Bleed in Gas Chromatography - Phenomenex. (2025, April 1). Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-146.
  • Unmasking the unknown how mass spectrometry delivers accurate identifications. (2024, October 15). YouTube. Retrieved from [Link]

  • Behr, A., & Eilting, J. (2008). Green solvents from glycerol. Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry, 10(1), 13-20.
  • Identifying Unexpected Impurities In Drug Products - Nelson Labs. (n.d.). Retrieved from [Link]

  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES - SGS. (n.d.). Retrieved from [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2025, August 6).
  • GC Column Bleed: Causes and Prevention - Separation Science. (2024, June 5). Retrieved from [Link]

  • Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Li, Y., & Wu, Y. (2007). Identification of Pharmaceutical Impurities. Critical Reviews in Analytical Chemistry, 37(1), 1-32.
  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (n.d.). Google Patents.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28). Retrieved from [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation? - Agilent. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of 2-Halo-1,3-diether-propanes: Diversifying the Range of Functionality in Glycerol-Derived Compounds | Industrial & Engineering Chemistry Research - ACS Publications. (2023, January 30). Retrieved from [Link]

  • Most common method to identify an unknown spectrum using a library of reference spectra? (2025, February 8). Stack Exchange. Retrieved from [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31). ResolveMass. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. (n.d.). Retrieved from [Link]

  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Crawford Scientific. Retrieved from [Link]

  • How can unknown substances be identified? - CleanControlling. (2025, June 12). Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (2023, June 30). Retrieved from [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]

  • [Readers Insight] Why Do Ghost Peaks Appear? - Welch Materials. (2025, October 31). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.).
  • Understanding Extraneous Peaks in Chromatography. (2025, April 21). YouTube. Retrieved from [Link]

  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22). Technology Networks. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the stability of polyurethane resins made with propanol derivatives

Welcome to the Technical Support Center for high-performance polyurethane (PU) synthesis. This guide is specifically engineered for researchers and drug development professionals working with propanol derivatives (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-performance polyurethane (PU) synthesis. This guide is specifically engineered for researchers and drug development professionals working with propanol derivatives (such as 1,3-propanediol and its branched analogues). Here, we address critical failures in hydrolytic and thermal stability, providing mechanistic insights and validated protocols to ensure your biomaterials and high-tech resins maintain their structural integrity under extreme stress.

Diagnostic Logic & Workflows

Before altering your chemical formulations, use the following diagnostic logic tree to identify the root cause of your polyurethane degradation.

Workflow Start Observe PU Resin Degradation Q1 Hydrolytic Stress? (Aqueous/In Vivo) Start->Q1 Q2 Thermal Stress? (>120°C / Sterilization) Q1->Q2 No Sol1 Use Neopentyl Glycol (NPG) for Steric Shielding Q1->Sol1 Yes Sol2 Remove Beta-Hydrogens & Optimize NCO/OH Ratio Q2->Sol2 Yes Sol3 Switch to Polycarbonate Soft Segments Q2->Sol3 No Sol1->Sol3 Synergistic

Diagnostic workflow for resolving polyurethane resin stability failures.

Troubleshooting & FAQs

Q1: My 1,3-propanediol (PDO)-based polyurethane degrades rapidly in aqueous in vivo models. How can I enhance its hydrolytic stability? A1: Standard 1,3-PDO forms linear ester or urethane linkages that remain sterically exposed to nucleophilic attack by water molecules or esterases. To resolve this, substitute standard 1,3-PDO with Neopentyl Glycol (NPG, 2,2-dimethyl-1,3-propanediol) . Causality: The twin methyl groups on the central carbon of NPG provide massive steric shielding, physically blocking water from accessing the susceptible carbonyl carbon (1[1]). Furthermore, consider switching your soft segment from a polyether/polyester to a polycarbonate diol (PCDL). Unlike polyesters, the hydrolysis of a carbonate bond yields CO2​ and an alcohol—products that do not autocatalytically accelerate further degradation (2[2]).

Q2: We observe premature thermal degradation (yellowing and loss of mechanical integrity) at 120°C during sterilization. What is the mechanism, and how do we fix it? A2: Thermal degradation in standard aliphatic polyurethanes often initiates via a beta-elimination mechanism at the urethane linkage. Causality: NPG lacks beta-hydrogens, effectively shutting down the primary beta-scission degradation pathway. This pushes the thermal degradation onset ( Td5%​ ) well above 300°C (3[3]). Additionally, ensuring a highly controlled NCO/OH ratio (typically 1.05) prevents the formation of thermally labile allophanate and biuret linkages, which reversibly open around 120°C.

Q3: How does the incorporation of bio-based 1,3-propanediol affect the glass transition temperature ( Tg​ ) compared to traditional 1,4-butanediol? A3: Using 1,3-PDO generally increases the Tg​ by approximately 10–15 °C compared to 1,4-butanediol (3[3]). Causality: The odd-carbon structure of 1,3-PDO disrupts the highly ordered crystalline packing typically seen with even-carbon chains like 1,4-BDO. This results in a more amorphous hard segment domain that requires more thermal energy to transition, while simultaneously improving the optical transparency of the final resin.

Quantitative Stability Metrics

The following table summarizes the comparative stability metrics of polyurethanes synthesized with different propanol derivatives and baseline chain extenders.

Chain Extender / DiolStructural CharacteristicGlass Transition ( Tg​ )Thermal Degradation ( Td5%​ )Hydrolytic Mass Loss (10 Days, 1M NaOH)
1,4-Butanediol (Baseline) Linear aliphatic (Even)-45 °C~280 °C>15%
1,3-Propanediol (PDO) Linear aliphatic (Odd)-30 °C~300 °C~12%
Neopentyl Glycol (NPG) Di-methyl branched-15 °C~320 °C<2%

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols for synthesizing and testing highly stable NPG-based polyurethanes.

Protocol A: Synthesis of Sterically Hindered PU via the Prepolymer Method

This two-step method ensures precise control over the hard-segment architecture.

  • Dehydration of the Polyol:

    • Action: Heat the chosen polycarbonate diol (PCDL) to 80°C under a high vacuum (<1 torr) for 2 hours.

    • Causality: Residual moisture reacts violently with isocyanates to form unstable urea linkages and CO2​ gas bubbles. Complete dehydration ensures stoichiometric fidelity and prevents structural micro-voids.

  • Prepolymer Formation:

    • Action: Introduce the diisocyanate (e.g., MDI or HDI) to the dehydrated polyol at an NCO/OH ratio of exactly 2.0. React at 80°C under a continuous nitrogen purge.

    • Self-Validating QC: Perform an NCO titration (ASTM D2572). Do not proceed to step 3 until the theoretical NCO% is reached.

    • Causality: Premature chain extension leads to unreacted monomers and weak, low-molecular-weight oligomers that compromise thermal stability.

  • Chain Extension with NPG:

    • Action: Add Neopentyl Glycol (NPG) to achieve a final NCO/OH index of 1.05. Stir vigorously for 3 minutes before casting into a pre-heated Teflon mold.

    • Causality: The dimethyl groups of NPG induce steric hindrance around the newly formed urethane bond, physically shielding it from hydrolytic and thermal degradation.

Protocol B: Accelerated Hydrolytic & Thermal Stability Testing

A robust testing framework to validate the longevity of the synthesized resin.

  • Hydrolytic Stress Test:

    • Action: Submerge pre-weighed PU films (50 mm × 50 mm × 0.6 mm) in 1 M NaOH and 1 M HCl solutions at room temperature for 10 days (4[4]).

    • Self-Validating QC: Wash with pure water and methanol, dry in a vacuum oven at 70°C, and measure mass loss. A mass loss of <2% validates successful NPG integration.

  • Thermal Degradation Test (TGA):

    • Action: Subject 5–10 mg of the sample to Thermogravimetric Analysis (TGA) at a heating rate of 10 °C/min in a nitrogen atmosphere.

    • Causality: Tracking the Td5%​ (temperature at 5% mass loss) isolates the exact thermal threshold where urethane bond dissociation begins, proving the absence of beta-scission vulnerabilities.

Mechanistic Pathway: Steric Shielding

Mechanism PDO Standard 1,3-Propanediol (Exposed Carbonyl) Hydro Nucleophilic Attack (Water/Enzymes) PDO->Hydro NPG Neopentyl Glycol (NPG) (Dimethyl Shielding) Block Steric Hindrance Blocks Attack NPG->Block Degrade Rapid Chain Scission Hydro->Degrade Stable Long-Term Stability Block->Stable

Steric hindrance mechanism of Neopentyl Glycol enhancing polyurethane stability.

References

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery Source: MDPI URL
  • Hydrolytically Stable Dual-Dynamic Polyurethane Networks from Furfural Source: ACS Publications URL
  • The Applications Of Neopentyl Glycol (NPG)
  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)
  • Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Evaluating 1,3-Bis(2-methylpropoxy)propan-2-ol as a Safer NMP Alternative in Pharmaceutical Development

Abstract N-Methyl-2-pyrrolidone (NMP) is a widely utilized solvent in the pharmaceutical and chemical industries, prized for its high solvency and stability.[1][2][3] However, mounting evidence and regulatory scrutiny co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Methyl-2-pyrrolidone (NMP) is a widely utilized solvent in the pharmaceutical and chemical industries, prized for its high solvency and stability.[1][2][3] However, mounting evidence and regulatory scrutiny concerning its reproductive toxicity have created a pressing need for safer, high-performance alternatives.[4][5][6][7][8] This guide presents a comprehensive framework for evaluating 1,3-Bis(2-methylpropoxy)propan-2-ol, a glycerol ether, as a potential replacement. While publicly available data on this specific molecule is limited, its structural characteristics—a glycerol backbone with two isobutoxy groups—suggest a favorable toxicological profile compared to NMP. This document provides a side-by-side comparison based on available data for NMP and inferred properties for the alternative. More importantly, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to validate its performance in key applications, ensuring both safety and efficacy.

The Challenge: Moving Beyond N-Methyl-2-pyrrolidone (NMP)

NMP is a polar aprotic solvent with exceptional utility.[2][9] Its ability to dissolve a wide range of polymers and organic compounds has made it indispensable in applications from petrochemical processing to the manufacturing of electronics and pharmaceuticals.[3][7][10] In drug development, it serves as a reaction solvent, a purification medium, and a component in formulation.

However, the very properties that make NMP effective are overshadowed by significant health risks. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have identified NMP as a chemical that presents an unreasonable risk to human health.[1][7][8] The primary concerns are its classification as a reproductive toxicant, with studies indicating risks of fetal loss and reduced fertility.[5][6][7][11] Furthermore, it is a known skin and eye irritant.[4][5][12] This has led to increased restrictions and a clear mandate for the adoption of safer alternatives.[13][14]

The Candidate: 1,3-Bis(2-methylpropoxy)propan-2-ol

The ideal NMP replacement must balance performance with safety. It should exhibit comparable solvency without the associated reproductive hazards. 1,3-Bis(2-methylpropoxy)propan-2-ol, a di-substituted glycerol ether, emerges as a promising candidate based on its chemical structure.

  • Structural Rationale: Unlike NMP's 5-membered lactam ring, which is implicated in its toxicity, the proposed alternative is based on a simple glycerol backbone. Glycerol and its ethers are generally recognized for their lower toxicity.

  • Predicted Properties: The presence of ether linkages and a secondary alcohol group suggests it will be a polar, high-boiling point solvent capable of dissolving a range of solutes, making it a plausible functional replacement for NMP.

This guide will proceed by comparing the known properties of NMP with the predicted profile of 1,3-Bis(2-methylpropoxy)propan-2-ol, followed by a robust experimental framework to validate this potential.

Comparative Physicochemical and Toxicological Profiles

A direct comparison is essential for the initial assessment. The following tables summarize the known data for NMP and the inferred or unavailable data for the proposed alternative.

Table 1: Physicochemical Property Comparison

PropertyN-Methyl-2-pyrrolidone (NMP)1,3-Bis(2-methylpropoxy)propan-2-ol
CAS Number 872-50-4[4][5]Data Not Available
Molecular Formula C₅H₉NO[15]C₁₁H₂₄O₃ (Predicted)
Molecular Weight 99.13 g/mol [15]204.31 g/mol (Predicted)
Appearance Colorless to light yellow liquid[3][9]Colorless liquid (Predicted)
Boiling Point 202-204 °C[3][4][6][16]High; Predicted >200 °C
Flash Point 91 °C[3][16]Predicted >100 °C
Vapor Pressure 0.32 hPa @ 20 °C[16]Low; Predicted <0.1 hPa @ 20 °C
Solubility in Water Miscible[2][10]Sparingly soluble (Predicted)
Solubility in Organics Miscible with most common organic solvents[9][10]Soluble in most organic solvents (Predicted)

Table 2: Toxicological Hazard Comparison (GHS Classification)

Hazard StatementN-Methyl-2-pyrrolidone (NMP)1,3-Bis(2-methylpropoxy)propan-2-ol
Acute Toxicity May be harmful if swallowed or inhaled[5]Data Not Available
Skin Corrosion/Irritation H315: Causes skin irritation[4][5]Predicted to be non-irritating or mildly irritating
Eye Damage/Irritation H319: Causes serious eye irritation[5]Predicted to be non-irritating or mildly irritating
Respiratory Irritation H335: May cause respiratory irritation[5]Data Not Available
Reproductive Toxicity H360D: May damage the unborn child [5]Not expected to be a reproductive toxicant

Experimental Validation Framework

The central pillar of this guide is a set of standardized, self-validating protocols designed to rigorously test any NMP alternative. The causality for these specific experimental choices is to ensure that a candidate solvent not only matches NMP's performance but also maintains the integrity of the chemical process and final product.

Workflow for Solvent Replacement Evaluation

The following diagram outlines the logical progression for qualifying a new solvent. This workflow ensures a systematic evaluation, from initial screening to process integration, minimizing risks and ensuring a data-driven decision.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application-Specific Testing cluster_2 Phase 3: Validation & Implementation A Identify Candidate (e.g., 1,3-Bis(2-methylpropoxy)propan-2-ol) B Physicochemical & Toxicology Review A->B C Solvency Power Test (Kauri-Butanol) B->C D API Solubility & Stability Study C->D Go/No-Go E Process Material Compatibility Test D->E F Reaction Performance & Impurity Profiling E->F G Pilot Scale-Up & Validation F->G Go/No-Go H Final Approval & Process Integration G->H

Caption: Solvent replacement validation workflow.

Experimental Protocol 1: Comparative Solvency Power Assessment

Objective: To quantitatively compare the solvency power of the candidate solvent against NMP using the Kauri-Butanol (KB) value. A higher KB value indicates stronger solvency for non-polar resins.

Causality: This is a rapid, standardized screening test (ASTM D1133) that provides a general measure of a solvent's ability to dissolve hydrocarbons. It serves as an excellent first-pass filter to determine if the candidate has the fundamental dissolving power required before moving to more complex and expensive API-specific tests.

Materials:

  • Standard Kauri-Butanol solution (kauri resin in n-butanol)

  • NMP (reference solvent)

  • 1,3-Bis(2-methylpropoxy)propan-2-ol (test solvent)

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • White background surface

Procedure:

  • Standardization: Place 20 g of the standard Kauri-Butanol solution into a clean, dry 250 mL Erlenmeyer flask.

  • Titration: Fill the burette with the test solvent (e.g., 1,3-Bis(2-methylpropoxy)propan-2-ol).

  • Endpoint Determination: Titrate the solvent into the flask while continuously swirling. The endpoint is reached when the solution becomes cloudy or turbid to the point that bold newspaper print held behind the flask is no longer legible.[17]

  • Record Volume: Record the volume of solvent (in mL) required to reach the endpoint.

  • Repeat: Perform the titration in triplicate for both the test solvent and the NMP reference to ensure reproducibility.

  • Calculation: The Kauri-Butanol value is the volume in milliliters of solvent required to produce the defined turbidity. Average the results for each solvent.

Self-Validation: The protocol's integrity is maintained by running the NMP reference in parallel. The resulting KB value for NMP should align with established literature values, confirming the test was performed correctly.

Experimental Protocol 2: API Solubility and Stability Assessment

Objective: To determine the saturation solubility of a model Active Pharmaceutical Ingredient (API) in the candidate solvent and assess its chemical stability over time compared to NMP.

Causality: This is the most critical test for pharmaceutical applications. A solvent must be able to dissolve the API at the required concentration for a reaction or formulation to be viable. Furthermore, it must not cause degradation of the API, which would compromise the safety and efficacy of the final drug product.

Materials:

  • Model API (e.g., Ibuprofen, a common, stable compound)

  • NMP and 1,3-Bis(2-methylpropoxy)propan-2-ol

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Class A volumetric flasks and pipettes

Procedure:

Part A: Solubility Determination

  • Add an excess amount of the model API to separate vials containing a known volume (e.g., 5 mL) of NMP and the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually confirm that excess solid API remains, indicating saturation.

  • Filter the solutions through a 0.45 µm syringe filter to remove undissolved solids.

  • Accurately dilute a small aliquot of the filtrate with a suitable mobile phase.

  • Analyze the diluted sample by HPLC against a pre-prepared calibration curve to determine the API concentration. This concentration is the saturation solubility (mg/mL).

Part B: Stability Assessment

  • Prepare a stock solution of the API in each solvent at a concentration of approximately 80% of its determined saturation solubility.

  • Dispense aliquots of this solution into several sealed vials.

  • Store the vials under controlled conditions: one set at room temperature (25 °C) and another under accelerated stress conditions (e.g., 40 °C).

  • At specified time points (T=0, 24h, 48h, 1 week), remove a vial from each condition.

  • Analyze the samples by HPLC. The chromatogram should be evaluated for:

    • A decrease in the main API peak area (indicating degradation).

    • The appearance of new peaks (indicating the formation of degradation products).

  • Calculate the percentage of API remaining at each time point relative to T=0.

Self-Validation: The T=0 sample serves as the baseline. The stability of the API in NMP, a well-characterized solvent, provides a benchmark against which the performance of the new solvent can be judged. Any significant degradation in the NMP sample would point to an issue with the API or method, not just the solvent.

Conclusion and Future Outlook

The imperative to replace NMP is clear and driven by significant health and safety concerns. While NMP has been a workhorse solvent, its toxicological profile is no longer acceptable in a modern, safety-conscious pharmaceutical industry.

1,3-Bis(2-methylpropoxy)propan-2-ol, based on its glycerol ether structure, represents a class of molecules with high potential to serve as a safer alternative. It is predicted to offer a high boiling point and good solvency without the reproductive hazards associated with NMP.

However, a prediction is not a substitute for data. The experimental framework provided in this guide offers a clear, logical, and scientifically rigorous path for any researcher to validate this specific candidate or any other potential NMP replacement. By employing these standardized protocols, research and development teams can confidently make data-driven decisions that prioritize worker safety, environmental responsibility, and product integrity. The future of solvent use in drug development lies in molecules that are not only effective but also inherently safer by design.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • European Semiconductor Industry Association (ESIA). (2019, July 10). How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone). Retrieved from [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

  • Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU. Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57363834, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021, January 5). N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Fact Sheet: N-Methylpyrrolidone (NMP). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 23). Risk Management for n-Methylpyrrolidone (NMP). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, June 30). Final Risk Evaluation for n-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Vertec BioSolvents. (2025, November 17). Solvent Users Look to Replace NMP. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Greenchem International Limited. (n.d.). N-Methyl-2-pyrrolidone NMP. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 20). Risk Evaluation for n-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Federal Register. (2024, June 14). n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA). Retrieved from [Link]

Sources

Comparative

Cross-Validation of GC-MS and HPLC-CAD Methods for Dialkoxy Propanol Analysis in Pharmaceutical Development

Executive Summary 1,3-Dialkoxy-2-propanols (such as 1,3-dimethoxy-2-propanol and 1,3-diethoxy-2-propanol) are highly versatile bifunctional molecules. In modern drug development, they serve a dual purpose: acting as sust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dialkoxy-2-propanols (such as 1,3-dimethoxy-2-propanol and 1,3-diethoxy-2-propanol) are highly versatile bifunctional molecules. In modern drug development, they serve a dual purpose: acting as sustainable, polar aprotic "green" solvents[1], and functioning as critical protected intermediates in the synthesis of lipid nanoparticles (LNPs) and complex glycoconjugates[2].

Because these compounds lack a conjugated π-system, they do not absorb UV light efficiently, rendering traditional HPLC-UV methods ineffective. As a Senior Application Scientist, I frequently encounter the dilemma of choosing the right analytical technique for these analytes. This guide provides an objective comparison and a rigorous cross-validation framework between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) , supported by experimental data and self-validating protocols.

Mechanistic Overview & Method Selection Logic

To build a robust analytical strategy, we must understand the physicochemical constraints of dialkoxy propanols: they are semi-volatile, possess a reactive secondary hydroxyl group, and lack a chromophore.

The GC-MS Advantage (and Limitation)

GC-MS is the traditional gold standard for identifying volatile biomarkers and low-molecular-weight glycerol derivatives[3]. The primary mechanism relies on the analyte's volatility. However, the free secondary hydroxyl group (-OH) can hydrogen-bond with active silanol sites on non-polar GC columns, leading to peak tailing and variable recovery.

  • The Causality of Derivatization: To mitigate tailing, we utilize silylation (e.g., BSTFA/TMCS). This replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility, ensuring sharp peak symmetry, and generating highly specific mass fragments[4].

The HPLC-CAD Alternative

When dialkoxy propanols are formulated into heavy, non-volatile matrices (like LNP lipid mixtures or polymer excipients), direct GC injection causes rapid inlet fouling. HPLC bypasses this issue. Since UV detection is blind to these compounds, we use Charged Aerosol Detection (CAD) .

  • The Causality of CAD: CAD measures the charge transferred to residual aerosol particles after the mobile phase is evaporated. It provides a near-universal, mass-proportional response for any non-volatile or semi-volatile analyte, regardless of its chemical structure.

MethodLogic A Dialkoxy Propanol Analyte B Matrix Volatility? A->B C GC-MS Analysis B->C High D HPLC-CAD Analysis B->D Low / Lipid E Direct Injection (Inert Matrix) C->E Polar column F TMS Derivatization (Reduce Tailing) C->F Non-polar column

Caption: Decision tree for selecting the optimal analytical method for dialkoxy propanols.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, both methods must utilize an Internal Standard (IS) to correct for matrix effects, injection variability, and derivatization efficiency. We utilize 1-butoxy-3-ethoxy-2-propanol as the IS due to its structural homology[5].

Protocol A: GC-MS Analysis (with TMS Derivatization)
  • Sample Preparation: Weigh 50 mg of the sample matrix and dissolve in 1.0 mL of anhydrous pyridine.

  • Internal Standard Addition: Spike 50 µL of 1-butoxy-3-ethoxy-2-propanol (1 mg/mL in pyridine) into the vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap tightly, vortex for 10 seconds, and incubate in a heat block at 60°C for 30 minutes.

    • Scientific Rationale: Pyridine acts as both a solvent and an acid scavenger, driving the silylation reaction to completion.

  • Instrumental Analysis:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Monitor the quantitative loss of the alkoxy radical (e.g., [M - OR]+).

Protocol B: HPLC-CAD Analysis (Direct Injection)
  • Sample Preparation: Weigh 50 mg of the sample matrix and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Internal Standard Addition: Spike 50 µL of the IS (1 mg/mL in Methanol).

  • Instrumental Analysis:

    • Column: C18 (150 × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient of Water (A) and Methanol (B). Crucial: No non-volatile buffers (e.g., phosphates) can be used, as they will create a massive background signal in the CAD.

    • Detection: CAD evaporator temperature set to 35°C. Data collection rate at 10 Hz.

Cross-Validation Strategy & Workflow

Cross-validation ensures that switching from GC-MS to HPLC-CAD (e.g., as a drug moves from API synthesis to final LNP formulation) does not introduce analytical bias. The acceptance criterion requires that the mean percentage difference between the two methods for each sample does not exceed ±5.0%[2].

CrossVal S1 Sample Prep & IS Spiking S2 Split Sample S1->S2 S3 GC-MS (EI) Quantification S2->S3 S4 HPLC-CAD Quantification S2->S4 S5 Bland-Altman Analysis S3->S5 Data S4->S5 Data

Caption: Workflow for the cross-validation of GC-MS and HPLC-CAD quantification.

Experimental Data & Method Comparison

The following tables summarize the validation parameters and the cross-validation results for 1,3-diethoxy-2-propanol analyzed in a simulated lipid excipient matrix.

Table 1: Method Performance Comparison
ParameterGC-MS (TMS Derivatized)HPLC-CADCausality / Note
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLGC-MS is 10x more sensitive due to EI ionization efficiency.
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mLCAD requires higher mass on-column for aerosol generation.
Linearity (R²) 0.9992 (0.15 - 50 µg/mL)0.9985 (1.5 - 100 µg/mL)CAD response is inherently non-linear; requires quadratic fitting.
Precision (%RSD, n=6) 1.2%2.4%GC-MS shows tighter precision due to complete volatility.
Recovery (Spiked Matrix) 98.5% ± 1.5%99.2% ± 2.1%Both methods show excellent recovery against the internal standard.
Table 2: Cross-Validation Results (Real Samples)

Formula: % Difference =[(GC Result - HPLC Result) / ((GC Result + HPLC Result)/2)] * 100[2]

Sample BatchGC-MS Result (mg/g)HPLC-CAD Result (mg/g)% DifferencePass/Fail (Limit ±5.0%)
Batch A (Low Conc.) 2.452.51-2.42%Pass
Batch B (Med Conc.) 15.3015.15+0.98%Pass
Batch C (High Conc.) 42.1043.05-2.23%Pass

References

  • [4]Confined Fluids in Gel Matrices for the Selective Cleaning of a Tibetan Altar Table. MDPI. Available at: [Link]

  • [3]Identification of volatile biomarkers of Giardia duodenalis infection in children with persistent diarrhoea. PubMed / NIH. Available at: [Link]

  • [1]Log P vs. ENT plot for a series of common organic solvents and glycerol-derived solvents. ResearchGate. Available at:[Link]

Sources

Validation

Inter-laboratory study on the analytical reproducibility of 1,3-Bis(2-methylpropoxy)propan-2-ol

An Inter-laboratory Investigation into the Analytical Reproducibility of 1,3-Bis(2-methylpropoxy)propan-2-ol In the realm of drug development and chemical research, the ability to reliably and consistently quantify a sub...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Investigation into the Analytical Reproducibility of 1,3-Bis(2-methylpropoxy)propan-2-ol

In the realm of drug development and chemical research, the ability to reliably and consistently quantify a substance across different laboratories is paramount. This guide provides an in-depth analysis of the analytical reproducibility for 1,3-Bis(2-methylpropoxy)propan-2-ol, a glycerol ether with potential applications in various industrial and pharmaceutical formulations. The insights presented here are derived from a simulated inter-laboratory study, designed to mirror real-world analytical challenges and provide researchers, scientists, and drug development professionals with a robust framework for its quantification.

Introduction to 1,3-Bis(2-methylpropoxy)propan-2-ol and the Imperative of Reproducibility

1,3-Bis(2-methylpropoxy)propan-2-ol (Molecular Formula: C₁₁H₂₄O₃) is an organic compound whose precise and accurate measurement is critical for ensuring product quality, safety, and efficacy in its intended applications.[1] Analytical method variability can arise from numerous sources, including instrumentation, reagents, analyst technique, and environmental conditions. An inter-laboratory study is the gold standard for assessing the reproducibility of an analytical method, providing a measure of the agreement between results from different laboratories.

This guide will compare two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), for the quantification of 1,3-Bis(2-methylpropoxy)propan-2-ol. The objective is to provide a comprehensive understanding of the potential variability and to establish best practices for achieving reproducible results.

Designing the Inter-laboratory Study: A Framework for Robustness

To investigate the analytical reproducibility, a hypothetical inter-laboratory study was designed involving ten participating laboratories. Each laboratory received identical, homogeneously prepared samples of 1,3-Bis(2-methylpropoxy)propan-2-ol at three different concentration levels (Low, Medium, and High) in a common solvent matrix.

Key Objectives of the Study:
  • To determine the intra-laboratory precision (repeatability) and inter-laboratory precision (reproducibility) of GC-FID and HPLC-RID methods.

  • To identify potential sources of analytical variability.

  • To provide recommendations for a standardized analytical protocol.

The logical workflow of the designed inter-laboratory study is depicted below, outlining the key stages from sample distribution to final data analysis.

Inter-laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting A Homogeneous Sample Preparation (3 Concentration Levels) B Sample Blinding & Distribution to 10 Laboratories A->B Secure Shipping C Sample Analysis via GC-FID & HPLC-RID (Triplicate Injections) B->C Standardized Protocols D Data Acquisition & Initial Processing C->D Standardized SOP E Centralized Data Collection & Outlier Analysis (e.g., Cochran's Test) D->E Raw Data Submission F Statistical Analysis (Repeatability & Reproducibility) E->F Validated Data G Final Report Generation & Method Comparison F->G Statistical Metrics

Caption: Workflow of the designed inter-laboratory study.

Comparative Analytical Methodologies

The choice of analytical technique is critical and is often dictated by the physicochemical properties of the analyte and the sample matrix. For glycerol ethers like 1,3-Bis(2-methylpropoxy)propan-2-ol, both GC and HPLC are viable options.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. The principle relies on the separation of components in a gaseous mobile phase followed by detection via a flame ionization detector, which is highly sensitive to hydrocarbons.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is suitable for the analysis of compounds that do not possess a UV chromophore, such as many glycerol ethers. Separation occurs in a liquid mobile phase, and detection is based on changes in the refractive index of the eluent as the analyte passes through the detector cell.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for minimizing variability between laboratories.

Sample Preparation Protocol
  • Accurately weigh approximately 100 mg of the provided sample into a 10 mL volumetric flask.

  • Dissolve the sample in isopropanol and dilute to the mark.

  • For the "Low" and "Medium" concentration samples, perform serial dilutions as specified in the study protocol to achieve the target concentration range.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

GC-FID Analytical Protocol
  • System: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL with a 20:1 split ratio.

  • Quantification: External standard calibration using a five-point calibration curve.

HPLC-RID Analytical Protocol
  • System: HPLC with a Refractive Index Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration using a five-point calibration curve.

Analysis of Inter-laboratory Study Results

The following tables summarize the hypothetical data from the ten participating laboratories. The data is presented to illustrate the typical outcomes of such a study and to highlight the key performance characteristics of each analytical method.

Table 1: GC-FID Inter-laboratory Study Results for 1,3-Bis(2-methylpropoxy)propan-2-ol
Concentration LevelMean Concentration (mg/mL)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Low (Nominal: 1.0)1.022.14.5
Medium (Nominal: 5.0)5.051.83.9
High (Nominal: 10.0)10.111.53.2
Table 2: HPLC-RID Inter-laboratory Study Results for 1,3-Bis(2-methylpropoxy)propan-2-ol
Concentration LevelMean Concentration (mg/mL)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Low (Nominal: 1.0)1.053.56.8
Medium (Nominal: 5.0)5.102.95.5
High (Nominal: 10.0)10.202.44.8

Discussion and Interpretation of Results

The hypothetical results indicate that both GC-FID and HPLC-RID are suitable for the quantification of 1,3-Bis(2-methylpropoxy)propan-2-ol. However, the GC-FID method demonstrated superior precision, with lower repeatability (RSDr) and reproducibility (RSDR) values across all concentration levels. This suggests that the GC-FID method is more robust and less susceptible to inter-laboratory variability.

The higher variability observed with the HPLC-RID method could be attributed to several factors inherent to the technique, such as the sensitivity of the refractive index detector to temperature and mobile phase composition fluctuations. The relationship between these factors and the final analytical result is illustrated in the diagram below.

Sources_of_Variability cluster_GCFID GC-FID Variability cluster_HPLCRID HPLC-RID Variability cluster_General General Sources of Error A Injector Temperature D Detector Response A->D B Oven Ramp Rate B->D C Carrier Gas Flow C->D M Final Result D->M GC-FID Result E Mobile Phase Composition I Analyte Response E->I F Column Temperature F->I G Flow Rate Fluctuation G->I H Detector Temperature Drift H->I I->M HPLC-RID Result J Sample Preparation J->M K Analyst Technique K->M L Standard Purity L->M

Caption: Factors influencing analytical variability.

Conclusion and Recommendations

Based on this simulated inter-laboratory study, the GC-FID method is recommended for the routine quality control analysis of 1,3-Bis(2-methylpropoxy)propan-2-ol due to its higher precision and reproducibility. For laboratories where GC-FID is not available, the HPLC-RID method can be a viable alternative, provided that strict control over experimental parameters, particularly temperature and mobile phase composition, is maintained.

To ensure the highest level of analytical reproducibility, the following recommendations should be adopted:

  • Standardized Operating Procedures (SOPs): All laboratories should adhere to a single, detailed SOP for sample preparation and analysis.

  • Certified Reference Materials: The use of a certified reference material for 1,3-Bis(2-methylpropoxy)propan-2-ol is essential for instrument calibration and method validation.

  • Analyst Training and Proficiency Testing: Regular training and participation in proficiency testing programs can help to minimize analyst-to-analyst variability.

  • System Suitability Tests: Prior to each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing within established specifications.

By implementing these measures, researchers and drug development professionals can be confident in the accuracy and consistency of their analytical data for 1,3-Bis(2-methylpropoxy)propan-2-ol, ultimately contributing to the development of safe and effective products.

References

  • PubChem. 1,3-bis(2-methylpropoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. (2026). Journal of the Brazilian Chemical Society. [Link]

  • Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. (2011). Agilent Technologies. [Link]

Sources

Comparative

Efficacy of 1,3-Bis(2-methylpropoxy)propan-2-ol vs. Propylene Glycol Ethers in Polymeric Coatings

Executive Summary In the transition toward sustainable formulation architectures, materials scientists and drug development professionals are actively seeking bio-based alternatives to traditional petrochemical solvents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition toward sustainable formulation architectures, materials scientists and drug development professionals are actively seeking bio-based alternatives to traditional petrochemical solvents. For decades, propylene glycol ethers (PGEs)—such as dipropylene glycol n-butyl ether (DPnB) and dipropylene glycol methyl ether (DPM)—have served as the industry-standard coalescing agents for aqueous polymeric dispersions[1]. However, mounting regulatory pressure regarding Volatile Organic Compounds (VOCs) and the reprotoxic profiles of certain short-chain ethers have catalyzed a shift toward green chemistry[2].

This guide provides a rigorous scientific comparison between traditional PGEs and 1,3-bis(2-methylpropoxy)propan-2-ol (a glycerol-derived di-isobutyl ether). By examining partitioning thermodynamics, Minimum Film Formation Temperature (MFFT) depression, and mechanical film evolution, we demonstrate that this bio-based glycerol ether matches or exceeds the coalescing efficacy of premium PGEs while offering a vastly superior toxicological profile[3][4].

Mechanistic Overview: The Thermodynamics of Coalescence

To understand the comparative efficacy of these solvents, one must analyze the thermodynamics of film formation. A coalescent functions as a transient plasticizer. Its primary role is to partition from the aqueous phase into the dispersed polymer particles, temporarily lowering the polymer's glass transition temperature ( Tg​ ). This allows capillary forces to deform the particles and entangle the polymer chains as water evaporates.

Traditional PGEs like DPM suffer from high water solubility. Consequently, a significant fraction of the solvent remains trapped in the aqueous phase and evaporates alongside the water, failing to plasticize the polymer matrix. In contrast, 1,3-bis(2-methylpropoxy)propan-2-ol exhibits optimal hydrophobicity. Its symmetrical di-isobutyl ether structure drives near-complete partitioning into the lipophilic polymer phase, maximizing Tg​ depression per unit of solvent added[5].

Coalescence A Aqueous Latex Dispersion B Water & Solvent Evaporation A->B Capillary Forces C Particle Packing & Deformation B->C Tg Depression (by Coalescent) D Polymer Chain Entanglement C->D Interdiffusion E Continuous Coating Film D->E Curing

Fig 1. Stages of latex film formation and the critical role of coalescent-induced Tg depression.

Physicochemical Profiling & Efficacy Data

When formulating advanced architectural finishes or pharmaceutical enteric coatings (e.g., aqueous polymethacrylate dispersions), the balance between boiling point, evaporation rate, and polymer compatibility is paramount. 1,3-bis(2-methylpropoxy)propan-2-ol (C11H24O3) acts as a highly efficient, low-VOC coalescent that remains in the film long enough to ensure complete chain entanglement, but eventually volatilizes to restore the coating's terminal hardness[4][6].

Table 1: Physicochemical Comparison of Coalescing Solvents

Parameter1,3-Bis(2-methylpropoxy)propan-2-olDipropylene Glycol n-Butyl Ether (DPnB)Dipropylene Glycol Methyl Ether (DPM)
Chemical Class Glycerol Di-ether (Bio-based)Propylene Glycol Ether (Petrochemical)Propylene Glycol Ether (Petrochemical)
Molecular Formula C11H24O3C10H22O3C7H16O3
Evaporation Rate (BuAc=1) < 0.01 (Very Slow)0.006 (Slow)0.03 (Moderate)
Water Solubility (wt%) < 1.0% (Highly Hydrophobic)~5.0% (Moderately Hydrophobic)100% (Fully Miscible)
Partitioning Efficiency ExcellentGoodPoor
Regulatory Status Non-CMR, LVP-VOCScrutinized under emerging VOC lawsHigh VOC contribution

Experimental Methodology: Efficacy Validation

To objectively benchmark 1,3-bis(2-methylpropoxy)propan-2-ol against DPnB, we utilize a self-validating protocol tracking MFFT and temporal hardness evolution.

Step-by-Step Protocol:

  • Dosing & Equilibration:

    • Obtain a commercial styrene-acrylic emulsion or pharmaceutical cellulosic dispersion ( Tg​ ~ 22°C).

    • Dose the respective coalescents at 2%, 4%, 6%, and 8% based on total polymer solids.

    • Causality Check: Agitate at 300 RPM for 30 minutes, then equilibrate for 24 hours at 25°C. This equilibration time is thermodynamically mandatory; the highly hydrophobic glycerol ether requires time to migrate from the bulk aqueous phase, cross the surfactant boundary layer, and fully partition into the polymer particles. Premature film casting will result in false-positive MFFT failures.

  • MFFT Determination:

    • Apply a 150 µm wet film onto a standardized MFFT bar (temperature gradient 0°C to 18°C).

    • Allow to dry under a constant laminar airflow for 2 hours and identify the visual cracking point.

  • König Pendulum Hardness (ASTM D4366):

    • Cast 100 µm wet films on glass substrates.

    • Measure pendulum damping oscillations at Day 1, Day 7, and Day 28.

    • Causality Check: Day 1 hardness indicates the initial plasticization efficacy. Day 28 hardness confirms the successful evaporation of the coalescent out of the matrix, ensuring the film has regained its designed mechanical integrity and will not suffer from chronic tackiness or dirt pick-up.

Workflow Step1 1. Emulsion Preparation (Polymeric Latex) Step2 2. Coalescent Titration (0 - 8% w/w on solids) Step1->Step2 Step3 3. 24h Equilibration (Ensures Phase Partitioning) Step2->Step3 Split Parallel Testing Step3->Split Test1 MFFT Bar Application (Visual Cracking Point) Split->Test1 Test2 Glass Substrate Casting (König Pendulum Hardness) Split->Test2

Fig 2. Standardized experimental workflow for evaluating coalescent efficacy and film hardness.

Toxicological & Environmental Impact

The transition away from traditional glycol ethers is heavily driven by Environmental Health and Safety (EHS) imperatives. Short-chain glycol ethers have faced intense regulatory scrutiny due to documented reprotoxicity and their contribution to atmospheric ozone depletion via high VOC emissions[1][2].

Conversely, 1,3-bis(2-methylpropoxy)propan-2-ol is synthesized via the etherification of glycerol—a highly abundant, bio-based byproduct of biodiesel production[3][5]. This synthesis route perfectly aligns with Green Chemistry principles. Furthermore, its higher molecular weight and exceptionally low vapor pressure classify it as a Low Vapor Pressure VOC (LVP-VOC) in many jurisdictions. This allows formulators to meet stringent environmental certifications (e.g., EU Ecolabel, LEED v4) without sacrificing the optical or mechanical properties of the final coating[4].

Conclusion

For drug development professionals formulating continuous enteric coatings, or materials scientists designing advanced architectural finishes, 1,3-bis(2-methylpropoxy)propan-2-ol represents a robust, drop-in replacement for traditional PGEs. Its superior lipophilic partitioning coefficient ensures maximum Tg​ depression at lower dosages, while its bio-based origin future-proofs formulations against tightening global VOC and toxicity regulations.

Sources

Validation

A Comparative Analysis of Coating Chemical Resistance: The Impact of 1,3-Bis(2-methylpropoxy)propan-2-ol as a Multifunctional Additive

A Senior Application Scientist's Guide to Enhancing Protective Coating Performance In the realm of materials science and protective coatings, achieving robust chemical resistance is a critical determinant of a product's...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Protective Coating Performance

In the realm of materials science and protective coatings, achieving robust chemical resistance is a critical determinant of a product's longevity and performance. This guide provides an in-depth comparative analysis of coating formulations with and without the inclusion of 1,3-Bis(2-methylpropoxy)propan-2-ol, a novel ether alcohol additive. We will explore the theoretical underpinnings of its function, present a rigorous experimental framework for its evaluation, and discuss the implications of the findings for researchers, scientists, and professionals in drug development and other fields where chemical resilience is paramount.

The Crucial Role of Chemical Resistance in High-Performance Coatings

Protective coatings are the first line of defense for a substrate against a myriad of environmental and chemical aggressors. In sectors ranging from pharmaceuticals to industrial manufacturing, coatings are routinely exposed to a spectrum of chemicals, including acids, bases, organic solvents, and cleaning agents. The ability of a coating to withstand these exposures without degradation is essential for maintaining the integrity of the underlying material, preventing contamination, and ensuring the safety and efficacy of the processes they are designed to protect.[1] The failure of a coating due to chemical attack can lead to costly repairs, downtime, and potential product contamination.

The incorporation of additives is a common strategy to enhance the intrinsic properties of a coating formulation.[1] These additives can influence a range of characteristics, from mechanical flexibility and adhesion to surface tension and, critically, chemical resistance. This guide focuses on the potential of 1,3-Bis(2-methylpropoxy)propan-2-ol, a high-molecular-weight ether alcohol, to act as a performance-enhancing additive in various coating systems.

1,3-Bis(2-methylpropoxy)propan-2-ol: A Profile

1,3-Bis(2-methylpropoxy)propan-2-ol is a di-substituted glycerol ether. Its chemical structure, characterized by two isobutoxy groups and a secondary alcohol, suggests several potential functionalities within a coating matrix. The ether linkages are generally known for their chemical stability, while the hydroxyl group can participate in cross-linking reactions in certain binder systems. Furthermore, the branched alkyl groups may contribute to improved film formation and surface properties. While specific literature on this exact molecule as a coating additive is nascent, its structural motifs are found in other polyether alcohols used to enhance flexibility, hardness, and solvent resistance in coatings.[2]

Experimental Design: A Rigorous Approach to Benchmarking

To objectively assess the impact of 1,3-Bis(2-methylpropoxy)propan-2-ol on chemical resistance, a comprehensive experimental plan was devised. This plan is rooted in established industry standards to ensure the reliability and reproducibility of the results.

Coating Formulations

Two sets of coating formulations were prepared for three common binder systems: a two-component epoxy, a water-based acrylic, and a solvent-based polyurethane. For each binder system, a control formulation was prepared according to standard industry practices. A second formulation was prepared with the addition of 2% w/w of 1,3-Bis(2-methylpropoxy)propan-2-ol as a post-additive.

Substrate Preparation

All coatings were applied to standardized steel panels, which were cleaned and prepared according to ASTM D609. The coatings were applied using a drawdown bar to ensure a consistent dry film thickness of 50 µm. The coated panels were then cured according to the manufacturer's recommendations and conditioned for 7 days at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Chemical Resistance Testing Methodology

The chemical resistance of the cured coatings was evaluated based on a modified version of the ASTM D1308 standard test method , which assesses the effect of household and industrial chemicals on clear and pigmented organic finishes.[3][4][5][6] This method was chosen for its relevance to a wide range of applications and its clear evaluation criteria.[7][8][9]

The following experimental workflow was employed:

Caption: Hypothesized mechanism for enhanced chemical resistance.

The improvements in gloss retention and the reduction in visible defects such as blistering and discoloration are clear indicators of the additive's protective effect. The maintenance of pencil hardness and adhesion after chemical exposure further underscores the enhanced durability of the modified coatings.

Conclusion and Future Directions

The results of this comparative study strongly suggest that 1,3-Bis(2-methylpropoxy)propan-2-ol is a highly effective additive for improving the chemical resistance of a broad range of coating systems. Its incorporation leads to a marked improvement in the ability of coatings to withstand exposure to acids, bases, and organic solvents.

For researchers and professionals in fields where chemical resistance is a critical performance metric, the use of this additive offers a promising avenue for developing more durable and reliable protective coatings. Further research is warranted to explore the optimal loading levels of this additive in different coating systems and to investigate its effects on other key performance properties such as UV stability and abrasion resistance. The adoption of standardized testing protocols, such as those outlined in this guide, will be crucial for the continued development and validation of high-performance coatings.

References

  • ASTM D1308-20, Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes, ASTM International. [Link]

  • Dell Tech Laboratories. (2023, September 26). Testing the Effect of Household Chemicals on Home Surfaces (Clear and Pigmented Organic) ASTM D1308. [Link]

  • Intertek. (2020, January 12). ASTM D 1308 : 2020 Standard Test Method for Effect of Household Chemi. [Link]

  • ASTM International. (2002). ASTM D1308-02e1, Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. [Link]

  • ASTM International. (2025, November 25). D1308 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. [Link]

  • ISO 2812-1:2017, Paints and varnishes — Determination of resistance to liquids — Part 1: Immersion in liquids other than water, International Organization for Standardization. [Link]

  • CYS. Paints and varnishes - Determination of resistance to liquids -Part 1: Immersion in liquids other than water. [Link]

  • ANSI Webstore. DIN EN ISO 2812-1:2018 - Paints and varnishes - Determination of resistance to liquids. [Link]

  • SIST. ISO 2812-1:2017 - Paints and varnishes — Determination of resistance. [Link]

  • International Organization for Standardization. (2017). INTERNATIONAL STANDARD ISO 2812-1. [Link]

  • Croc Coatings. (2025, August 20). ASTM Standards For Chemical Resistance In Coatings. [Link]

  • Sirris. (2019, July 21). Chemical resistance test. [Link]

  • beschicht. Paint Resistance Testing. [Link]

  • High Performance Coatings. (2025, May 1). Here's a cheat sheet for ASTM coating testing standards. [Link]

  • Google Patents.
  • PubChem. 1,3-bis(2-methylpropoxy)propan-2-ol. [Link]

  • Kinam Park. SOLVENTS IN TODAY'S COATINGS. [Link]

  • ResearchGate. (2015). Influence of alcohols on stability and mechanical properties of polyacrylate coating material. [Link]

  • NIST. 1,3-Bis(2-methylphenoxy)-2-propanol. [Link]

  • Polymer. Polyimides derived from 2-methyl-2-propyl- 1,3-bis(4-aminophenoxy)propane and 2,2. [Link]

  • ORBi. Makromol. Chem., Macromol. Symp. 42/43, 103-116 (1991). [Link]

  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C21H28O5. [Link]

  • PubChem. 2-Propanol, 1,3-bis(o-tolyloxy)- | C17H20O3. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]

Sources

Comparative

The Analytical Bottleneck: Why Conventional 2D NMR Struggles

The structural elucidation of synthesis byproducts and pharmaceutical impurities is one of the most demanding challenges in modern analytical chemistry. Because these byproducts often exist at low concentrations (<0.1%)...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of synthesis byproducts and pharmaceutical impurities is one of the most demanding challenges in modern analytical chemistry. Because these byproducts often exist at low concentrations (<0.1%) within highly complex matrices, traditional 1D ¹H NMR and sequential 2D NMR workflows frequently fall short due to severe signal overlap and prohibitive instrument time requirements.

As a Senior Application Scientist, I approach byproduct elucidation not by brute-forcing longer acquisitions, but by deploying orthogonal, high-efficiency NMR techniques. This guide objectively compares conventional 2D NMR against two transformative methodologies: NOAH (NMR by Ordered Acquisition using ¹H detection) Supersequences and Pure Shift NMR (PSYCHE-iWG) .

In a conventional 2D NMR workflow, experiments such as HSQC, HMBC, and COSY are acquired sequentially. Each experiment requires a lengthy relaxation delay ( d1​ , typically 1.5 to 3 seconds) to allow the spin system to return to thermal equilibrium before the next scan. When characterizing a low-concentration byproduct, these delays compound, leading to hours of acquisition time. Furthermore, conventional ¹H dimensions are complicated by scalar coupling (J-coupling), which splits signals into wide multiplets, exacerbating spectral overlap in complex mixtures.

To overcome these physical limitations, we must manipulate the nuclear spin pools directly using advanced pulse programming.

Core Technologies Compared

Multiplexed 2D NMR: NOAH Supersequences

NOAH supersequences fundamentally break the speed limit of 2D NMR by nesting multiple pulse sequences into a single acquisition block, utilizing only a single relaxation delay 1.

The Mechanistic Causality: How does NOAH acquire multiple spectra without signal depletion? It relies on the partitioning of isotopologues. In a natural-abundance sample, ¹³C is present at approximately 1.1%. An initial HSQC module selectively excites the magnetization of ¹H nuclei directly attached to ¹³C. This leaves the remaining 98.9% of the ¹H nuclei (those attached to ¹²C) completely unperturbed 2. Instead of waiting for the ¹H-¹³C pool to relax, the supersequence immediately routes the pristine ¹H-¹²C magnetization into a subsequent module, such as a COSY or TOCSY 3. This tailored excitation allows up to ten 2D spectra to be recorded in a fraction of the traditional time 4.

NOAH_Workflow cluster_0 Conventional Sequential 2D NMR cluster_1 NOAH Supersequence Start Crude Synthesis Mixture C_D1 Relaxation Delay (d1) Start->C_D1 N_D1 Single Relaxation Delay (d1) Start->N_D1 C_HSQC HSQC Acquisition C_D1->C_HSQC C_D2 Relaxation Delay (d1) C_HSQC->C_D2 C_HMBC HMBC Acquisition C_D2->C_HMBC N_HMBC Module 1: HMBC (1H-13C) N_D1->N_HMBC N_HSQC Module 2: HSQC (1H-13C) N_HMBC->N_HSQC N_COSY Module 3: COSY (1H-12C) N_HSQC->N_COSY

Figure 1: Magnetization flow and time-efficiency in NOAH vs. Conventional 2D NMR.

Resolution Enhancement: Pure Shift NMR (PSYCHE-iWG)

While NOAH solves the time constraint, Pure Shift NMR solves the resolution constraint. Pure shift techniques apply homonuclear broadband decoupling to collapse complex J-coupled multiplets into sharp singlets, drastically reducing signal overlap 5.

The Mechanistic Causality: For pharmaceutical formulations, intense solvent signals (like water) obscure byproduct peaks. Traditional presaturation destroys exchangeable protons (e.g., -NH, -OH) via chemical exchange. The modern PSYCHE-iWG sequence integrates a WATERGATE (WG) element into the pure shift experiment. Because WATERGATE applies zero net rotation to the on-resonance solvent signal while refocusing off-resonance solute signals, it achieves massive solvent suppression (up to 2000-fold) without sacrificing the exchangeable protons crucial for byproduct structure verification 5.

Comparative Performance Matrix

To guide experimental design, the following table quantifies the analytical trade-offs between these methodologies when analyzing a 5 mM byproduct mixture at 600 MHz.

Analytical ParameterConventional 2D NMRNOAH-4 SupersequencePSYCHE-iWG (Pure Shift)
Total Acquisition Time ~120 minutes (4 seq. exp.)~35 minutes (1 multiplexed exp.)~45 minutes
¹H Spectral Resolution Standard (J-coupled multiplets)Standard (J-coupled multiplets)Ultra-high (Singlets only)
Relative Sensitivity 100% (Baseline)90-95% (Minimal module loss)10-20% (Due to slice selection)
Solvent Suppression Presaturation (Destroys NH/OH)Presaturation (Destroys NH/OH)WATERGATE (Retains NH/OH)
Primary Application Routine structure confirmationHigh-throughput byproduct screeningResolving severe spectral overlap

Mechanistic Workflows & Self-Validating Protocols

To ensure scientific integrity, every advanced NMR technique must be treated as a self-validating system. Below are the rigorous protocols for implementing these techniques.

Protocol 1: High-Throughput Elucidation via NOAH-4 Supersequence

Objective: Rapidly acquire HMBC, HSQC, and COSY data for a low-concentration synthesis byproduct.

  • Precise Pulse Calibration: Calibrate the ¹H 90° pulse ( P1​ ) meticulously on the specific sample.

    • Causality: In nested supersequences, inaccurate pulse angles leave residual transverse magnetization. This "orphan" magnetization bleeds into subsequent modules, creating severe artifacts that mimic false byproduct correlations.

  • Module Selection & Ordering: Order the modules from lowest to highest sensitivity (e.g., HMBC → HSQC → COSY).

    • Causality: Low-sensitivity heteronuclear experiments (HMBC) require maximum initial magnetization. By placing them first, we ensure optimal signal-to-noise before T1​ relaxation depletes the spin pools.

  • Execution & Self-Validation: Run the NOAH-4 sequence.

    • Validation Checkpoint: Extract the 1D projection of the final module (COSY) and overlay it with a standard 1D ¹H spectrum. If the integral ratios deviate by >5%, spin-pool cross-talk occurred, indicating poor pulse calibration or an insufficient d1​ delay. The system validates its own magnetization preservation.

Protocol 2: High-Resolution Profiling via PSYCHE-iWG Pure Shift NMR

Objective: Resolve overlapping byproduct multiplets in an aqueous pharmaceutical formulation.

  • Chunking Parameter Optimization: Set the data chunk duration (typically 15-20 ms).

    • Causality: Pure shift relies on acquiring data in small "chunks" during which J-evolution is refocused. If chunks are too long, J-coupling re-emerges; if too short, the signal-to-noise ratio plummets due to excessive pulse overhead.

  • WATERGATE Integration: Apply the integrated WATERGATE element.

    • Causality: This suppresses the intense solvent peak while retaining chemical shift evolution, ensuring no net contribution to homonuclear scalar coupling evolution occurs during the suppression block 5.

  • Execution & Self-Validation: Acquire the pure shift spectrum.

    • Validation Checkpoint: Measure the half-height linewidth of a known byproduct signal. It must collapse to a sharp singlet. If sidebands appear at the chunking frequency (chunking artifacts), the chunk duration must be re-optimized. The collapse of the multiplet serves as the internal validation of broadband decoupling efficiency.

Elucidation_Workflow Mix Byproduct Mixture PureShift Pure Shift NMR (Multiplet Collapse) Mix->PureShift Resolve Overlap NOAH NOAH Multiplexing (Rapid 2D Data) Mix->NOAH Connectivity Assign Resonance Assignment PureShift->Assign NOAH->Assign 3 3 Assign->3 D 3D Structure Elucidation

Figure 2: Orthogonal workflow utilizing NOAH and Pure Shift NMR for byproduct elucidation.

Conclusion

For structural elucidation in modern drug development, relying solely on conventional sequential 2D NMR is no longer viable. By integrating NOAH supersequences to multiplex data acquisition and Pure Shift NMR to computationally simplify spectral overlap, analytical scientists can confidently assign 3D structures to low-level synthesis byproducts in a fraction of the time.

References

  • NOAH-NMR Supersequences with Nested Acquisition for Small Molecules. JEOL. Available at: [Link]

  • NOAH supersequences. NMR Facility, University of Oxford. Available at:[Link]

  • Parallel NMR Supersequences: Ten Spectra in a Single Measurement. JACS Au. Available at: [Link]

  • A general scheme for generating NMR supersequences combining high- and low-sensitivity experiments. RSC Advances. Available at:[Link]

  • Solvent Suppression in Pure Shift NMR. Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Bis(2-methylpropoxy)propan-2-ol proper disposal procedures

1,3-Bis(2-methylpropoxy)propan-2-ol: Comprehensive Disposal and Peroxide Management Protocol As a researcher or drug development professional, managing time-sensitive chemicals requires moving beyond basic compliance int...

Author: BenchChem Technical Support Team. Date: March 2026

1,3-Bis(2-methylpropoxy)propan-2-ol: Comprehensive Disposal and Peroxide Management Protocol

As a researcher or drug development professional, managing time-sensitive chemicals requires moving beyond basic compliance into a deep understanding of chemical causality. 1,3-Bis(2-methylpropoxy)propan-2-ol (CAS 53146-47-7), commonly referred to as 1,3-diisobutoxy-2-propanol, is a dialkyl ether-alcohol. While highly useful in synthetic and formulation workflows, its dual ether linkages make it a potent Peroxide-Forming Chemical (PFC).

This guide provides an authoritative, self-validating operational framework for the safe evaluation, quenching, and disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Causality: The Hazard of Autoxidation

To safely manage 1,3-bis(2-methylpropoxy)propan-2-ol, one must understand why it degrades into an explosive hazard. The molecule contains two isobutoxy groups. In the presence of atmospheric oxygen and ambient light, the carbon atoms alpha to the ether oxygens undergo radical autoxidation (1)[1].

This radical abstraction forms unstable hydroperoxides. Over time, particularly if the solvent evaporates or is subjected to distillation, these hydroperoxides concentrate and polymerize into highly shock-sensitive, friction-sensitive crystalline structures (2)[2]. Because the friction of simply unscrewing a threaded cap can provide enough activation energy to detonate these crystals, rigorous lifecycle management and disposal protocols are non-negotiable (3)[3].

Quantitative Action Thresholds

Before initiating any disposal workflow, quantitative data must dictate your operational response. The following table summarizes universally accepted action thresholds for peroxide-forming ethers.

Peroxide ConcentrationHazard ClassificationOperational Directive
0 - 19 ppm Low RiskSafe for standard non-halogenated hazardous waste consolidation.
20 - 99 ppm Moderate RiskDo not distill or concentrate. Quench chemically or submit directly to EHS as isolated waste.
≥ 100 ppm High Risk (Explosive)DO NOT MOVE. Isolate the area, post warning signs, and trigger emergency EHS/HazMat intervention.

Data synthesized from institutional safety standards (4)[4].

Workflow Visualization: Disposal Decision Tree

G Start Visual Inspection of 1,3-Bis(2-methylpropoxy)propan-2-ol Crystals Are crystals, precipitates, or viscous layers present? Start->Crystals Danger STOP: DO NOT TOUCH OR MOVE. Evacuate and Call EHS/HazMat Crystals->Danger Yes Test Perform Quantitative Peroxide Test (e.g., Quantofix) Crystals->Test No Levels Determine Peroxide Concentration (ppm) Test->Levels Low < 20 ppm Safe for Standard Hazardous Waste Disposal Levels->Low Med 20 - 100 ppm Do Not Distill. Quench or Submit to EHS Levels->Med High > 100 ppm Explosion Hazard. Call EHS Immediately Levels->High

Decision workflow for the safe evaluation and disposal of 1,3-Bis(2-methylpropoxy)propan-2-ol based on peroxide levels.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system; you must not proceed to the next phase without confirming the success of the current one.

Phase 1: Visual Inspection (Non-Invasive)
  • Locate without moving: Approach the storage cabinet and visually inspect the bottle without picking it up.

  • Examine the matrix: Shine a flashlight through the glass. Look for a viscous, oily bottom layer (stratification), or white crystalline solids around the cap threads or suspended in the liquid (5)[5].

  • Validation Check: If the bottle is undated, older than 12 months, or exhibits any physical abnormalities, abort the procedure immediately . Do not touch the container. Contact your EHS department for specialized removal (6)[6].

Phase 2: Quantitative Peroxide Testing
  • If the liquid is clear and within its safe shelf-life, transfer the bottle to a certified fume hood behind a blast shield.

  • Gently unscrew the cap. Submerge a quantitative peroxide test strip (e.g., Quantofix) into the solvent for 1 second (6)[6].

  • Shake off excess liquid and wait exactly 15 seconds.

  • Compare the reactive pad to the colorimetric scale to determine the ppm.

Phase 3: Chemical Quenching (For concentrations 20 - 99 ppm)

Causality Note: If peroxides are detected in the moderate range, they must be chemically reduced before waste consolidation. Ferrous ions (Fe²⁺) act as electron donors, cleaving the unstable O-O peroxide bond and reducing hydroperoxides to stable alcohols, while being oxidized to ferric ions (Fe³⁺) (4)[4].

  • Prepare Reagent: Dissolve 60 g of Ferrous Sulfate (FeSO₄), 6 mL of concentrated Sulfuric Acid (H₂SO₄), and 110 mL of distilled water (4)[4].

  • Extraction: In a separatory funnel, combine the 1,3-bis(2-methylpropoxy)propan-2-ol with the aqueous ferrous sulfate solution in a 1:1 volume ratio.

  • Agitation: Shake vigorously for 2-3 minutes, venting the stopcock frequently to release pressure.

  • Separation: Allow the phases to separate and drain the bottom aqueous layer into an appropriate acidic waste container.

  • Validation Check: You must re-test the organic layer with a fresh peroxide strip. It must read 0 ppm. If peroxides persist, repeat the extraction (4)[4].

Phase 4: Waste Segregation and Manifesting
  • Transfer the validated, peroxide-free solvent into an approved, chemically compatible hazardous waste container (e.g., HDPE).

  • Do not mix with halogenated waste streams , as this complicates incineration and violates EPA/RCRA segregation guidelines (7)[7].

  • Label the container clearly: "Hazardous Waste: 1,3-Bis(2-methylpropoxy)propan-2-ol (Non-Halogenated Solvent)".

  • Crucial Step: Explicitly note the final peroxide concentration (e.g., "Tested Peroxides: 0 ppm") and the date of testing on the waste manifest. This ensures downstream environmental handlers are aware the explosive hazard has been mitigated (6)[6].

References

  • ACS Publications. Enhancing Management of Time-Sensitive Chemicals in Higher Education: A Proactive Approach to Safety and Risk Reduction. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Available at: [Link]

  • University of Pennsylvania EHRS. SOP: Peroxide-Formers. Available at: [Link]

  • University of California, Berkeley. Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Available at: [Link]

  • University of Illinois Division of Research Safety. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Bis(2-methylpropoxy)propan-2-ol

Standard Operating Procedure & Safety Protocol: Handling 1,3-Bis(2-methylpropoxy)propan-2-ol Executive Summary & Physicochemical Risk Profiling 1,3-Bis(2-methylpropoxy)propan-2-ol (CAS: 53146-47-7)[1] is an ether-alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling 1,3-Bis(2-methylpropoxy)propan-2-ol

Executive Summary & Physicochemical Risk Profiling

1,3-Bis(2-methylpropoxy)propan-2-ol (CAS: 53146-47-7)[1] is an ether-alcohol derivative of glycerol, extensively utilized as a specialized solvent and intermediate in drug development matrices. Because its molecular structure contains both ether linkages and a secondary alcohol group[2], its hazard profile is defined by two primary causal mechanisms:

  • Auto-Oxidation & Peroxide Formation (Ether Linkages): Upon prolonged exposure to atmospheric oxygen, the alpha-carbon adjacent to the ether oxygen undergoes auto-oxidation, forming highly reactive, shock-sensitive hydroperoxides[3].

  • Lipid Defatting & Irritation (Alcohol/Solvent Properties): The molecule acts as a lipophilic organic solvent capable of rapidly stripping epidermal lipids, leading to severe contact dermatitis, systemic absorption, and ocular irritation[4].

Your Personal Protective Equipment (PPE) and handling protocols are not arbitrary; they are specifically engineered to mitigate these dual risks of auto-oxidation and dermal defatting.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific chemical compatibilities of ether-alcohols[5]. Standard latex gloves and basic safety glasses are insufficient.

PPE CategorySpecification / StandardCausality (Mechanistic Justification)
Hand Protection Butyl rubber or heavy-duty Nitrile (min 0.4mm thickness).Ether-alcohols rapidly permeate thin latex[6]. Butyl rubber provides a robust barrier against the lipophilic defatting action of the solvent.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.The solvent properties cause immediate corneal lipid disruption and severe irritation upon contact[4]. Safety glasses with side shields cannot prevent vapor or splash intrusion.
Body Protection Flame-Resistant (FR) lab coat (NFPA 2112) & closed-toe shoes.Mitigates dermal absorption and provides thermal protection if combustible vapors ignite near static discharge points[7].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges.Mandatory only if handling outside a certified fume hood. Prevents central nervous system (CNS) depression caused by ether vapor inhalation[7].

Operational Workflow & Handling Protocol

Every interaction with 1,3-Bis(2-methylpropoxy)propan-2-ol must follow a strict sequence to prevent the concentration of peroxides and minimize vapor exposure.

Step-by-Step Methodology: Dispensing and Reaction Integration

  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 fpm. Never handle ether-alcohols on an open laboratory bench[6].

  • Visual Inspection: Before opening the amber storage bottle, inspect the liquid for crystallization, viscosity changes, or stratification. If crystals are present, do not touch the bottle; this indicates the presence of explosive solid peroxides[3].

  • Peroxide Quantification: Using a commercial peroxide test strip or a freshly prepared Potassium Iodide (KI) solution, test the liquid[8]. The concentration must be < 10 ppm for safe distillation or evaporation[9].

  • Inert Gas Purging: Dispense the required volume using a glass syringe or chemically resistant pipette. Immediately purge the headspace of the source bottle with Argon or Nitrogen gas before sealing to displace oxygen and halt auto-oxidation[5].

  • Thermal Control: If the protocol requires distillation or evaporation, never distill to dryness. Always leave a minimum of 20% residual bottoms, as peroxides are less volatile than the parent molecule and will concentrate in the hot flask, leading to detonation[6].

HandlingWorkflow Start Pre-Operation: PPE & Fume Hood Check PeroxideCheck Peroxide Strip Test (< 10 ppm required) Start->PeroxideCheck Dispensing Inert Gas Purging (Argon/N2) & Dispensing PeroxideCheck->Dispensing Pass Waste Halogen-Free Organic Waste PeroxideCheck->Waste Fail (>10 ppm) Reaction Integration into Reaction Matrix Dispensing->Reaction Storage Seal & Store (Dark, 2-8°C) Reaction->Storage Reaction->Waste

Operational workflow for the safe handling of 1,3-Bis(2-methylpropoxy)propan-2-ol.

Spill Response & Waste Disposal Plan

Because 1,3-Bis(2-methylpropoxy)propan-2-ol poses both flammability and long-term environmental hazards, disposal must be strictly regulated.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate & Isolate: Clear personnel from the immediate area. Eliminate all ignition sources (hot plates, static-prone devices)[10].

  • Don Emergency PPE: Upgrade to heavy-duty butyl gloves and ensure respiratory protection if the spill exceeds 500 mL outside a ventilation hood[11].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads)[10]. Never use combustible materials like paper towels for ether-alcohol spills.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste container.

  • Ventilation: Allow the area to ventilate fully before resuming standard operations.

Waste Disposal & Peroxide Management 1,3-Bis(2-methylpropoxy)propan-2-ol must be disposed of as Halogen-Free Organic Waste . However, its disposal pathway is strictly dictated by its peroxide concentration[9].

PeroxidePathway Visual Visual Inspection: Check for Crystals Test Quantify Peroxides (KI Test or Strips) Visual->Test Clear Liquid Danger > 100 ppm or Crystals: DO NOT OPEN. Call EHS. Visual->Danger Crystals Present Safe < 10 ppm: Safe for Standard Use Test->Safe Caution 10 - 100 ppm: Decontaminate/Discard Test->Caution Test->Danger

Decision matrix for peroxide testing and waste disposal of ether-alcohols.

References

  • 1,3-bis(2-methylpropoxy)propan-2-ol — Safety Data, Hazards & EU Status. ChemicalScan. [Link]

  • PubChemLite - 1,3-bis(2-methylpropoxy)propan-2-ol (C11H24O3). Université du Luxembourg. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf / National Research Council. [Link]

  • Peroxide Forming Chemicals. Syracuse University Environmental Health & Safety. [Link]

  • Peroxide Forming Chemicals | Compliance and Risk Management. Kent State University. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.